Agigenin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLHXNMINIDCB-LEGLVIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272136 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-76-8 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Apigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in a variety of fruits, vegetables, and herbs. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Apigenin's diverse pharmacological effects, with a focus on its interactions with key cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising bioactive compound.
Core Mechanisms of Action: A Multi-Targeted Approach
Apigenin's therapeutic efficacy stems from its ability to modulate a multitude of cellular targets and signaling cascades. Unlike highly specific pharmaceutical drugs, Apigenin exerts its effects by binding to numerous functionally diverse cellular targets with varying affinities. This multi-targeted approach contributes to its recognized health benefits and its potential as a versatile therapeutic agent. The primary mechanisms of action of Apigenin can be broadly categorized into the regulation of key signaling pathways, induction of programmed cell death, and modulation of the cellular microenvironment.
Modulation of Key Signaling Pathways
Apigenin has been shown to interfere with several critical signaling pathways that are often dysregulated in disease states, particularly in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Apigenin has been reported to inhibit the PI3K/Akt/mTOR pathway by preventing the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] This inhibition leads to the downstream suppression of mTOR and its targets, which are critical for protein synthesis and cell growth.
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Apigenin has been demonstrated to suppress the MAPK/ERK signaling cascade by inhibiting the phosphorylation of ERK.[2] This leads to the downstream inhibition of transcription factors and other proteins that promote cell growth and survival.
References
Apigenin's Multifaceted Assault on Cancer: A Deep Dive into Core Signaling Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanisms by which apigenin (B1666066), a natural flavonoid found in various plants, exerts its anti-cancer effects through the modulation of key signaling pathways. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular interactions and offers a foundation for the development of novel cancer therapeutics.
Apigenin has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle by targeting a network of interconnected signaling cascades.[1][2][3] This guide systematically dissects these pathways, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key methodologies.
The PI3K/Akt/mTOR Pathway: A Central Target
One of the most critical pathways influenced by apigenin is the PI3K/Akt/mTOR signaling axis, which is frequently hyperactivated in various cancers, promoting cell growth and survival.[2] Apigenin has been demonstrated to directly inhibit PI3K activity by blocking its ATP-binding site, leading to a downstream reduction in the phosphorylation and activation of Akt.[2][4] This inhibitory action disrupts the entire cascade, ultimately affecting cell proliferation and survival.[2][4] In hepatocellular carcinoma cells, for instance, apigenin has been shown to suppress cell growth and promote cell death by inhibiting the PI3K/Akt/mTOR pathway.[1] Furthermore, in breast cancer cells, apigenin's blockade of the PI3K/Akt pathway contributes to the inhibition of metastasis.[4]
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial regulator of cell proliferation and survival that is targeted by apigenin.[2][5] In human melanoma cells, apigenin has been observed to suppress cell proliferation and migration by decreasing the expression of phosphorylated ERK1/2 proteins.[2] The compound's influence on this pathway can lead to the induction of apoptosis in cancer cells.[5] However, the effects of apigenin on the MAPK/ERK pathway can be context-dependent, with some studies showing an increase in the phosphorylation of ERK in certain cancer cell lines.[5]
Inhibition of STAT3 and NF-κB Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are key players in cancer development, promoting inflammation, cell survival, and metastasis. Apigenin has been shown to effectively suppress the activation of both pathways. In melanoma cells, apigenin inhibits STAT3 phosphorylation, leading to a reduction in its nuclear localization and transcriptional activity.[6] This, in turn, downregulates STAT3 target genes involved in cell migration and invasion, such as MMP-2, MMP-9, and VEGF.[6]
Similarly, apigenin has been demonstrated to inhibit NF-κB activation in various cancer models.[2] For instance, in a prostate cancer mouse model, apigenin administration led to the suppression of NF-κB activation by inhibiting IKK activation.[2] In pancreatic cancer cells, apigenin was found to reduce both basal and TNF-α-induced NF-κB activity.[1]
Induction of Apoptosis and Cell Cycle Arrest
A significant outcome of apigenin's interaction with these signaling pathways is the induction of apoptosis and cell cycle arrest in cancer cells.[7] Apigenin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[7] This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and an increased ratio of Bax/Bcl-2.[7]
Furthermore, apigenin has been shown to cause cell cycle arrest at the G2/M or G0/G1 phases in various cancer cell lines.[8][9][10] For example, in breast cancer cells, apigenin can induce G2/M phase arrest by inhibiting the expression of cyclin A, cyclin B, and cyclin-dependent kinase-1.[8] In pancreatic cancer cells, apigenin-induced G2/M arrest is associated with decreased levels of cyclin A, cyclin B, and phosphorylated forms of cdc2 and cdc25.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of apigenin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| MDA-MB-453 | Breast Cancer | 59.44 | 24 | [7] |
| MDA-MB-453 | Breast Cancer | 35.15 | 72 | [7] |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [11] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [11] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [11] |
| ACHN | Renal Cell Carcinoma | 15.4 | 48 | [12] |
| 786-0 | Renal Cell Carcinoma | 19.0 | 48 | [12] |
| Caki-1 | Renal Cell Carcinoma | 21.4 | 48 | [12] |
| HK-2 (Normal) | Renal Proximal Tubule | 70.2 | 48 | [12] |
| MCF-7 | Breast Cancer | 2.30 | 24 | [13] |
| MDA-MB-231 | Breast Cancer | 4.07 | 24 | [13] |
| HeLa | Cervical Cancer | 35.89 | 24 | [14] |
Table 2: Effects of Apigenin on Cell Cycle Distribution
| Cell Line | Cancer Type | Apigenin Conc. (µM) | Incubation Time (h) | Effect | Reference |
| HT-29 | Colon Cancer | Various | 24 | G2/M phase arrest | [15] |
| A375 | Melanoma | 100 | 24 | G2/M phase arrest | [10] |
| C8161 | Melanoma | 100 | 24 | G2/M phase arrest | [10] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 100 | 24 | G2/M phase arrest | [9] |
| T24 | Bladder Cancer | 10-80 | 24-72 | G2/M phase arrest | [16] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of apigenin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/ml) and allowed to adhere overnight.[17]
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Treatment: Cells are treated with various concentrations of apigenin (e.g., 1 to 100 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[7][17][18]
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MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/ml) is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.[17][18]
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Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[7][17]
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][18]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of apigenin that inhibits cell growth by 50%) is calculated.[7]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with apigenin or vehicle, harvested, and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[19]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
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Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
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Cell Treatment and Harvesting: Cells are treated with apigenin for a specific duration, then harvested and washed with PBS.
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Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This in-depth guide underscores the significant potential of apigenin as a multi-targeting agent in cancer therapy. By elucidating its complex interactions with core signaling pathways, this work aims to catalyze further research and development in the field of oncology.
References
- 1. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 2. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Apigenin facilitates apoptosis of acute lymphoblastic leukemia cells via AMP-activated protein kinase-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Apigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavonoid abundant in various fruits, vegetables, and herbs, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of apigenin, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to support researchers and drug development professionals in harnessing the therapeutic potential of this promising bioactive compound.
Anticancer Activities of Apigenin
Apigenin exhibits a multi-pronged anticancer effect, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Its activity has been demonstrated across a wide range of cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
Apigenin has been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various phases.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Renal Cell Carcinoma | Caki-1 | 27.02 | 24 | CCK-8 | [1] |
| Renal Cell Carcinoma | ACHN | 50.40 | 24 | CCK-8 | [1] |
| Renal Cell Carcinoma | NC65 | 23.34 | 24 | CCK-8 | [1] |
| Breast Cancer | MCF-7 | 2.30 (for Doxorubicin) | 24 | Not Specified | [2] |
| Breast Cancer | MDA-MB-231 | 4.07 (for Doxorubicin) | 24 | Not Specified | [2] |
| Cervical Cancer | HeLa | 35.89 | Not Specified | Not Specified | [3] |
| Leukemia | HL-60 | 30 | 24 | Not Specified | [4] |
| Colorectal Cancer | HT29 | >50 | 24 | MTT | [5] |
| Colorectal Cancer | HT29 | ~25 | 48 | MTT | [5] |
Key Signaling Pathways in Anticancer Activity
Apigenin exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6][7]
Caption: Apigenin inhibits the PI3K/Akt signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade involved in cell proliferation, differentiation, and survival. Apigenin has been demonstrated to modulate this pathway to induce apoptosis in cancer cells.
Caption: Apigenin's modulation of the MAPK/ERK signaling pathway.
Anti-inflammatory Activities of Apigenin
Chronic inflammation is a key driver of many diseases, including cancer. Apigenin exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.
Inhibition of Pro-inflammatory Mediators
Apigenin has been shown to suppress the expression and activity of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Apigenin exerts its anti-inflammatory effects primarily through the inhibition of this pathway.[8]
Caption: Inhibition of the NF-κB signaling pathway by apigenin.
Antioxidant Activities of Apigenin
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous chronic diseases. Apigenin is a potent antioxidant that can neutralize free radicals and enhance the endogenous antioxidant defense systems.
Table 2: In Vitro Antioxidant Activity of Apigenin
| Assay | Method | IC50 / Value | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Concentration-dependent | [6] |
| ABTS Radical Scavenging | Spectrophotometry | IC50: 344 µg/mL | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 133.26 ± 9.17 (at 1 mg/mL) | [6] |
Neuroprotective Effects of Apigenin
Apigenin has demonstrated significant neuroprotective potential, offering promise for the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include reducing oxidative stress, suppressing neuroinflammation, and inhibiting the formation of amyloid-beta (Aβ) plaques.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of apigenin.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of apigenin for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient method for determining cell viability.
-
Materials:
-
CCK-8 solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with apigenin.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p-p65, anti-IκBα).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescence substrate.
-
-
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Table 3: Commonly Used Primary Antibodies in Apigenin Research
| Target Protein | Pathway | Supplier | Catalog Number | Dilution | Reference |
| p-Akt (Ser473) | PI3K/Akt | Cell Signaling Technology | #4060 | 1:1000 | [6] |
| Akt | PI3K/Akt | Cell Signaling Technology | #9272 | 1:1000 | [6] |
| p-ERK1/2 | MAPK | Cell Signaling Technology | #4370 | 1:2000 | [15] |
| ERK1/2 | MAPK | Cell Signaling Technology | #4695 | 1:1000 | [15] |
| p-p65 (Ser536) | NF-κB | Cell Signaling Technology | #3033 | 1:1000 | [2] |
| IκBα | NF-κB | Santa Cruz Biotechnology | sc-371 | 1:1000 | [16] |
In Vivo Models
This model is used to assess the anticancer efficacy of apigenin in vivo.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Induction: Subcutaneous injection of cancer cells (e.g., 5 x 10^6 cells).
-
Apigenin Administration:
-
Vehicle: DMSO, acetone/DMSO, or propylene (B89431) glycol/DMSO.[17]
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
-
Monitoring: Tumor volume is measured regularly with calipers.
This is a classic model for evaluating acute anti-inflammatory activity.
-
Animal Model: Rats or mice.
-
Induction of Edema: Subplantar injection of 1% carrageenan in saline into the hind paw.[13][19]
-
Apigenin Administration: Typically administered orally or i.p. 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured at various time points using a plethysmometer.
Conclusion
Apigenin is a highly promising natural compound with a remarkable range of biological activities that are relevant to the prevention and treatment of major chronic diseases. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research and development of apigenin as a novel therapeutic agent. Continued investigation into its mechanisms of action, bioavailability, and clinical efficacy is warranted to fully realize its benefits for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of vehicle, distant topical delivery, and biotransformation on the chemopreventive activity of apigenin, a plant flavonoid, in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: A Technical Guide to Apigenin from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural plant sources of apigenin (B1666066), a flavonoid of significant interest for its therapeutic potential. This document details the quantitative distribution of apigenin in various botanicals, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes its key molecular signaling pathways.
Quantitative Analysis of Apigenin in Plant Sources
Apigenin is widely distributed throughout the plant kingdom, with notable concentrations found in common herbs, vegetables, and fruits. The following table summarizes the quantitative apigenin content in several key plant sources, providing a comparative overview for research and development purposes. Dried plant materials generally exhibit higher concentrations of apigenin due to the removal of water content.
| Plant Source | Part Analyzed | Condition | Apigenin Concentration (µg/g dry weight) | References |
| Parsley (Petroselinum crispum) | Leaves | Dried | 45,035 | [1] |
| Leaves | Fresh | 215,500 (per 100g fresh weight) | [2] | |
| Chamomile (Matricaria chamomilla) | Flowers | Dried | 3,000 - 5,000 | [1] |
| Celery (Apium graveolens) | Seeds | Dried | 786.5 | [1] |
| Hearts | - | Up to 840,000 (per 100g) | [3] | |
| Vine Spinach (Basella alba) | - | - | 622 | [1] |
| Chinese Celery | - | - | 240.2 | [1] |
| Oregano (Origanum vulgare) | - | Dried | High concentrations reported | [1] |
| Artichokes (Cynara scolymus) | - | - | High concentrations reported | [1] |
| Onions (Allium cepa) | - | - | Contains apigenin | [4] |
| Citrus Fruits (e.g., Oranges, Grapefruits) | Fruit | - | Contains apigenin | [4] |
Experimental Protocols: Extraction and Quantification of Apigenin
This section provides detailed methodologies for the extraction and quantification of apigenin from plant materials, primarily focusing on ultrasonic-assisted extraction (UAE) and high-performance liquid chromatography (HPLC).
Ultrasonic-Assisted Extraction (UAE) of Apigenin from Parsley Leaves
This protocol describes an efficient method for extracting apigenin from dried parsley leaves.
Materials and Equipment:
-
Dried and powdered parsley leaves
-
80% Ethanol (v/v) in water
-
Ultrasonic bath (e.g., Elmasonic P30H)
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.5 g of finely powdered dried parsley leaves.
-
Extraction:
-
Isolation:
-
After sonication, centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Concentration:
-
The filtered extract can be concentrated using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be used for further purification or direct analysis.
-
Quantification of Apigenin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for the quantification of apigenin in plant extracts.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Apigenin standard (≥95% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Methanol
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of apigenin (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
-
Preparation of Sample Solution:
-
The filtered extract from the UAE procedure can be appropriately diluted with the mobile phase to fall within the concentration range of the standard curve.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% phosphoric acid) to improve peak shape.[1][3] An example of an isocratic mobile phase is acetonitrile and water (75:25 v/v).[5] A gradient elution can also be employed for better separation.[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the apigenin peak in the sample chromatogram by comparing its retention time with that of the apigenin standard.
-
Quantify the amount of apigenin in the sample by using the calibration curve.
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for apigenin analysis and the key signaling pathways modulated by this flavonoid.
Experimental Workflow for Apigenin Extraction and Quantification
Apigenin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Apigenin's Modulation of the MAPK/ERK Signaling Pathway
Apigenin's Suppression of the NF-κB Signaling Pathway
References
- 1. agrijournals.ir [agrijournals.ir]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantpathologyjournal.com [plantpathologyjournal.com]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Chemical Properties of Apigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavone (B191248) that has garnered significant interest within the scientific community for its wide array of biological activities.[1] Found abundantly in various fruits, vegetables, and herbs, this polyphenol exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of apigenin, details key signaling pathways it modulates, and outlines relevant experimental protocols for its investigation.
Chemical Structure and Properties
Apigenin is a trihydroxyflavone with a characteristic C6-C3-C6 backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).[1] The hydroxyl groups at positions 4′, 5, and 7 are crucial for its biological activity.
Table 1: Physicochemical Properties of Apigenin
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |
| Molecular Formula | C₁₅H₁₀O₅ | [2] |
| Molecular Weight | 270.24 g/mol | [2] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 345-350 °C | [2][3] |
| Boiling Point | >300 °C (decomposes) | [4] |
| Solubility | Water: Poorly soluble.[5] Organic Solvents: Soluble in DMSO (27 mg/mL), DMF (25 mg/mL), and ethanol (B145695) (sparingly).[4][6] | [4][5][6] |
| pKa | 6.53 ± 0.40 (Predicted) | [7] |
| logP | 3.02 | [2] |
Key Signaling Pathways Modulated by Apigenin
Apigenin exerts its pleiotropic effects by modulating several key intracellular signaling pathways implicated in cell proliferation, survival, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Apigenin has been shown to modulate the MAPK pathway, often leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3]
Caption: Apigenin's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting tumor growth.[4]
Caption: Inhibition of the PI3K/Akt pathway by apigenin.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Apigenin has been shown to suppress NF-κB activation, leading to its anti-inflammatory and anti-cancer effects.
Caption: Apigenin's inhibitory effect on the NF-κB signaling cascade.
Experimental Protocols
Investigating the biological effects of apigenin requires a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Experimental Workflow
A typical workflow for assessing the in vitro effects of apigenin on cancer cells is outlined below.
Caption: A generalized workflow for in vitro studies of apigenin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of apigenin on a cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Treat the cells with various concentrations of apigenin (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be <0.1%).[7] Include a vehicle control (DMSO alone). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Western Blot Analysis
Objective: To investigate the effect of apigenin on the expression levels of specific proteins in target signaling pathways.
Methodology:
-
Cell Lysis: After treating cells with apigenin for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine the effect of apigenin on the mRNA expression levels of target genes.
Methodology:
-
RNA Extraction: Treat cells with apigenin, then isolate total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).[1]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.[1]
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[1]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[1]
Conclusion
Apigenin is a promising natural compound with a well-defined chemical structure and a range of biological activities that are of significant interest to the research and drug development communities. Its ability to modulate key signaling pathways such as MAPK, PI3K/Akt, and NF-κB underscores its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of action of apigenin and explore its applications in various disease models. Further research, particularly in the areas of bioavailability and targeted delivery, will be crucial in translating the preclinical findings of apigenin into clinical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. "Bond dissociation energy of the phenol O{single bond}H bond from ab in" by Gabriel da Silva, Chiung Chu Chen et al. [digitalcommons.njit.edu]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Apigenin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of fruits, vegetables, and herbs, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of apigenin as a potential therapeutic agent.
Antioxidant Effects of Apigenin
Apigenin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of apigenin has been quantified using various in vitro assays. The following tables summarize key findings.
Table 1: Radical Scavenging Activity of Apigenin
| Assay | IC50 Value (µM) | Test System | Reference |
| DPPH | 8.5 | Chemical assay | [1] |
| ABTS | 344,000 (344 mg/mL) | Chemical assay | [2] |
Table 2: Effect of Apigenin on Cellular Antioxidant Enzymes and Markers of Oxidative Stress
| Parameter | Apigenin Concentration | Cell/Animal Model | Effect | Reference |
| Superoxide Dismutase (SOD) Activity | 400 µM | t-BHP-treated ARPE-19 cells | Significantly increased | [3] |
| Catalase (CAT) Activity | 400 µM | t-BHP-treated ARPE-19 cells | Significantly increased | [3] |
| Glutathione Peroxidase (GSH-Px) Activity | Not specified | Not specified | Increased | [4] |
| Malondialdehyde (MDA) Levels | 400 µM | t-BHP-treated ARPE-19 cells | Significantly reduced | [3] |
| Reactive Oxygen Species (ROS) Levels | 400 µM | t-BHP-treated ARPE-19 cells | Significantly reduced | [3] |
Key Signaling Pathway: Nrf2 Activation
A primary mechanism of apigenin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Apigenin can induce the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3][5][6]
Figure 1: Apigenin-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Effects of Apigenin
Apigenin demonstrates potent anti-inflammatory activity by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the inhibitory effects of apigenin on various inflammatory markers.
Table 3: Inhibition of Inflammatory Mediators by Apigenin
| Mediator | Apigenin Concentration/Dose | Cell/Animal Model | Inhibition | Reference |
| Nitric Oxide (NO) | IC50 not specified | LPS-induced RAW 264.7 cells | Significant inhibition | [7] |
| TNF-α | 5 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |
| TNF-α | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 4, 12, and 24h | [9][10] |
| IL-1β | 5 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |
| IL-1β | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [9][10] |
| IL-6 | 15 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |
| IL-6 | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 4 and 24h | [9][10] |
| IL-6 | 50 µg/mL | LPS-stimulated HGF-1 cells | Significant decrease | [11] |
Table 4: IC50 Values of Apigenin on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| MDA-MB-453 | 59.44 | 24 | [12] |
| MDA-MB-453 | 35.15 | 72 | [12] |
| MCF-7 | 7.8 (µg/mL) | 72 | [13] |
| MDA-MB-468 | 8.9 (µg/mL) | 72 | [13] |
| MDA-MB-231 | 88.17 | 48 | [14] |
Key Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[15] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15]
Figure 2: Apigenin-mediated inhibition of the NF-κB signaling pathway.
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Apigenin has been shown to modulate these pathways, although the effects can be cell-type specific. For instance, in A375SM melanoma cells, apigenin increased the phosphorylation of ERK and JNK while decreasing p38 phosphorylation.[16] In contrast, in A375P melanoma cells, it downregulated p-ERK and p-JNK.[16]
Figure 3: General overview of apigenin's modulation of MAPK pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Antioxidant Assays
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve apigenin in a suitable solvent (e.g., DMSO) to prepare a stock solution, then create a series of dilutions.
-
Assay Procedure:
-
Add 100 µL of each apigenin dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the apigenin sample. The IC50 value is determined from a plot of inhibition percentage against apigenin concentration.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., ARPE-19) and treat with various concentrations of apigenin for a specified time. Induce oxidative stress with an agent like tert-butyl hydroperoxide (t-BHP) if required by the experimental design.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
SOD Activity Assay: Use a commercial SOD assay kit, which typically measures the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by the sample. Follow the manufacturer's protocol for reaction setup and absorbance measurement.
-
CAT Activity Assay: Use a commercial catalase assay kit, which generally measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. Follow the manufacturer's protocol for the reaction and measurement of the remaining H2O2.
-
Data Normalization: Express the enzyme activities as units per milligram of protein.
Anti-inflammatory Assays
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of apigenin for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Sample Collection: Collect cell culture supernatants from cells treated as described in the NO production assay, or collect serum from animal models.
-
ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Calculation: Determine the cytokine concentrations from the standard curve.
Western Blotting for Signaling Pathway Analysis (Nrf2, NF-κB, MAPKs)
Figure 4: General workflow for Western blot analysis.
-
Protein Extraction: Treat cells or tissues as required for the specific pathway being investigated (e.g., with apigenin and/or an inflammatory stimulus). For nuclear translocation studies (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation. Lyse the cells/tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, p-p65, p-ERK) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Apigenin exhibits robust antioxidant and anti-inflammatory properties, which are substantiated by a growing body of preclinical evidence. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPKs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of apigenin. Further investigation, particularly in well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for oxidative stress and inflammation-related diseases.
References
- 1. ejmoams.com [ejmoams.com]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Immunomodulatory Effects of Apigenin and Quercetin on Cytokine Secretion by the Human Gingival Fibroblast Cell Line and Their Potential Link to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
Apigenin's Interaction with Cellular Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The diverse biological activities of apigenin stem from its ability to interact with a range of cellular receptors and modulate their downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of apigenin's interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Data Presentation: Quantitative Analysis of Apigenin-Receptor Interactions
The following tables summarize the available quantitative data on the binding affinity and inhibitory concentrations of apigenin for various cellular receptors and cancer cell lines.
Table 1: Binding Affinity of Apigenin for Cellular Receptors
| Receptor | Ligand/Assay | Ki (µM) | IC50 (µM) | Reference |
| GABA-A Receptor (Benzodiazepine Site) | [3H]flunitrazepam binding | 4 | - | [1] |
| Estrogen Receptor α (ERα) | Relative binding affinity | - | - | [2] |
| Estrogen Receptor β (ERβ) | Relative binding affinity | - | - | [2] |
| Progesterone Receptor (PR) | - | - | 1.0 | [2] |
Table 2: Inhibitory Concentration (IC50) of Apigenin in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| MCF-7 | ERα-positive | 50.12 ± 4.11 | [3] |
| MDA-MB-231 | Triple-negative | 4.07 | [4] |
| Breast Cancer Stem Cells (BCSCs) | - | 27.30 ± 1.23 | [3] |
Core Signaling Pathways Modulated by Apigenin
Apigenin exerts its cellular effects by modulating several key signaling pathways downstream of receptor binding. The two primary pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Apigenin has been shown to modulate the three main branches of the MAPK pathway: ERK, JNK, and p38. In many cancer cells, apigenin inhibits the phosphorylation of ERK, a key promoter of cell proliferation, while activating the pro-apoptotic JNK and p38 pathways.[5][6]
Caption: Apigenin's modulation of the MAPK signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.[7][8][9] It achieves this by reducing the phosphorylation of Akt, a central kinase in this pathway.
Caption: Apigenin's inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of apigenin's interaction with cellular receptors.
Radioligand Competition Binding Assay for GABA-A Receptor
This protocol is adapted for determining the binding affinity of apigenin at the benzodiazepine (B76468) site of the GABA-A receptor using a competitive binding assay with a high-affinity radioligand such as [3H]flunitrazepam.
1. Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer. e. Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA. f. Centrifuge again at 20,000 x g for 20 minutes at 4°C and wash the pellet twice with fresh, ice-cold binding buffer. g. Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a Bradford or BCA assay.
2. Binding Assay: a. Prepare serial dilutions of apigenin (e.g., from 1 µM to 100 µM). b. In assay tubes, add:
- 50 µL of binding buffer or competing ligand (unlabeled flunitrazepam for non-specific binding, or apigenin dilutions).
- 50 µL of [3H]flunitrazepam (final concentration ~1 nM).
- 400 µL of the membrane preparation (50-100 µg of protein). c. Incubate the tubes at 4°C for 60 minutes. d. Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold binding buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the apigenin concentration. c. Determine the IC50 value (the concentration of apigenin that inhibits 50% of specific [3H]flunitrazepam binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand competition binding assay.
Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins
This protocol describes the general procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways in response to apigenin treatment.
1. Cell Culture and Treatment: a. Seed cells (e.g., breast cancer cell lines) in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of apigenin (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Apigenin's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the effects of apigenin (B1666066), a naturally occurring flavonoid, on cell cycle regulation in cancer cells. It collates key quantitative data, details common experimental protocols, and illustrates the critical signaling pathways involved.
Executive Summary
Apigenin, a flavone (B191248) abundantly found in various plants, has garnered significant attention for its anti-cancer properties. A primary mechanism of its action is the induction of cell cycle arrest, thereby inhibiting the proliferation of malignant cells. This guide elucidates apigenin's ability to halt cell cycle progression at both the G1/S and G2/M checkpoints through the modulation of a complex network of signaling pathways. Key targets include cyclin-dependent kinases (CDKs), cyclins, CDK inhibitors (CKIs), the tumor suppressor protein p53, and major signaling cascades such as PI3K/Akt/mTOR and MAPK/ERK. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of apigenin in oncology.
Quantitative Effects of Apigenin on Cell Cycle Distribution
Apigenin treatment leads to a significant redistribution of cells within the cell cycle, characteristically causing an accumulation of cells in the G1 or G2/M phases and a corresponding decrease in the S phase population. The specific phase of arrest is often dependent on the cell type and the concentration of apigenin used.
| Cell Line | Cancer Type | Apigenin Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Pancreatic Cancer (AsPC-1) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.01) | [1] |
| Pancreatic Cancer (CD18) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.009) | [1] |
| Pancreatic Cancer (MiaPaCa-2) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.04) | [1] |
| Pancreatic Cancer (S2-013) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.03) | [1] |
| Human Colon Cancer (HT-29) | Colon | 50 | 24 | - | - | Significant Increase | [2] |
| Renal Cell Carcinoma (ACHN) | Kidney | 5, 10, 20 | 48 | Decrease | - | 16.85%, 30.54%, 46.77% | [3] |
| Human Diploid Fibroblasts (HDF) | Normal | 10-50 | 24 | Dose-dependent increase | 20% reduction at 10 µM | Dose-dependent increase | [4] |
Molecular Mechanisms of Apigenin-Induced Cell Cycle Arrest
Apigenin orchestrates cell cycle arrest through a multi-faceted approach, targeting key regulatory proteins and signaling pathways.
G2/M Phase Arrest
A predominant effect of apigenin is the induction of G2/M arrest.[1][2][5] This is primarily achieved by targeting the Cyclin B1/CDK1 complex, which is the master regulator of the G2 to M phase transition.
-
Downregulation of CDK1 and Cyclin B1: Apigenin has been shown to decrease the protein expression of both CDK1 and Cyclin B1.[1][2][5][6] In some instances, this is achieved at the transcriptional level by suppressing their promoter activity.[2][7]
-
Inhibition of CDK1 Kinase Activity: Apigenin treatment leads to a reduction in the kinase activity of CDK1 (also known as p34cdc2), preventing the phosphorylation of substrates necessary for mitotic entry.[1][5] This is associated with decreased phosphorylation of cdc2 and cdc25.[1]
-
Direct Targeting of Ribosomal Protein S9 (RPS9): A novel mechanism involves apigenin directly binding to and inhibiting RPS9.[2][8][9][10] This inhibition of RPS9 leads to the downregulation of CDK1 at the promoter level, subsequently causing G2/M arrest.[2][10]
References
- 1. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Flavonoid Apigenin Downregulates CDK1 by Directly Targeting Ribosomal Protein S9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemopreventive flavonoid apigenin induces G2/M arrest in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. The Flavonoid Apigenin Downregulates CDK1 by Directly Targeting Ribosomal Protein S9 | PLOS One [journals.plos.org]
- 10. The flavonoid apigenin downregulates CDK1 by directly targeting ribosomal protein S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin for Neuroprotection and Cognitive Health: A Technical Guide
Abstract Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundant in various plants, fruits, and herbs, which has garnered significant scientific interest for its neuroprotective and cognitive-enhancing properties.[1][2][3] Preclinical evidence strongly suggests that apigenin confers these benefits through a multi-targeted mechanism of action, including potent anti-inflammatory, antioxidant, anti-amyloidogenic, and neurotrophic effects.[1][2][3][4][5] It has been shown to modulate key signaling pathways involved in neuroinflammation and cellular resilience, such as the NF-κB, Nrf2, and ERK/CREB/BDNF pathways.[1][3][5][6] Furthermore, its ability to cross the blood-brain barrier allows it to directly act on central nervous system targets.[7] This technical guide provides an in-depth summary of the current research, presenting quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its core signaling pathways to support further investigation and drug development efforts in the field of neurology.
Introduction
Neurodegenerative diseases and age-related cognitive decline represent a growing global health challenge, necessitating the exploration of novel therapeutic agents.[2] Apigenin, a flavone (B191248) found in parsley, celery, chamomile, and oranges, has emerged as a promising candidate due to its low toxicity and diverse biological activities.[8][9] Its neuropharmacological effects have been demonstrated in a variety of preclinical models of neurological disorders.[1][3][10] A crucial factor for its therapeutic potential in the central nervous system (CNS) is its ability to penetrate the blood-brain barrier (BBB).[4][7] This allows apigenin to exert its neuroprotective effects directly within the brain, influencing neuronal survival, synaptic plasticity, and cognitive function.[1][11]
Mechanisms of Neuroprotection and Cognitive Enhancement
Apigenin's neuroprotective action is not attributed to a single mechanism but rather to its ability to modulate multiple, interconnected cellular pathways.
Anti-inflammatory Effects
Chronic neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature of many neurodegenerative diseases.[6][12] Apigenin has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[6][7][13][14] This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical cascade in the inflammatory response.[15][16] Studies show apigenin can also modulate the STAT1 pathway to suppress the expression of the co-stimulatory molecule CD40 on microglia, further dampening the inflammatory response.[12][13]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to neuronal damage.[6] Apigenin exhibits potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant system.[4] A key mechanism is the activation of the GSK3β/Nrf2 signaling pathway.[6] By activating Nuclear factor erythroid 2-related factor 2 (Nrf2), apigenin upregulates the expression of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby protecting neurons from oxidative damage.[5][6]
Modulation of Amyloid-β Pathology
The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD).[5] Apigenin has demonstrated anti-amyloidogenic properties in preclinical AD models.[7] Oral treatment with apigenin in APP/PS1 transgenic mice led to a significant reduction in fibrillar amyloid deposits and lowered insoluble Aβ levels.[5][7] This effect is linked to the downregulation of the β-secretase enzyme (BACE1), which is critical for the generation of Aβ from the amyloid precursor protein (APP).[5][17] Apigenin also protects neurons against Aβ-mediated toxicity by preserving mitochondrial function and inhibiting apoptosis.[4]
Promotion of Neurotrophic Factors and Synaptic Plasticity
Apigenin enhances cognitive function by promoting neuronal survival and synaptic plasticity.[1] It has been shown to restore the extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for learning and memory.[1][3][5][9] Studies indicate that apigenin can directly bind to and potentiate the neurotrophic activities of BDNF, enhancing its ability to stimulate TrkB receptor signaling.[18][19] This synergy promotes neurite outgrowth and the expression of synaptic proteins like postsynaptic density protein 95 (PSD-95), strengthening neuronal connections.[19][20] In human stem cells, apigenin was shown to promote differentiation into neurons and foster stronger, more sophisticated synaptic connections.[21]
Blood-Brain Barrier Protection
The integrity of the blood-brain barrier (BBB) is essential for maintaining CNS homeostasis. In conditions like subarachnoid hemorrhage, BBB disruption contributes to brain injury.[15] Apigenin has been shown to protect the BBB by up-regulating the expression of tight junction proteins and suppressing TLR4-mediated inflammation, thereby reducing brain edema and attenuating injury.[15][22]
Preclinical Evidence: Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating apigenin's effects on neuroprotection and cognition.
Table 1: In Vivo Studies on Apigenin for Cognitive Improvement and Neuroprotection
| Model/Organism | Disease Induction | Apigenin Dose & Route | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|---|
| APP/PS1 Mice | Transgenic AD model | 40 mg/kg, oral | 3 months | Improved learning in MWM; Reduced insoluble Aβ1-40 & Aβ1-42 by ~20%; Down-regulated BACE1 protein level. | [5][7][17] |
| Mice | Aβ25-35 injection | 20 mg/kg | 8 days | Improved spatial learning and memory; Provided neurovascular protection. | [7][23] |
| Rats | Subarachnoid Hemorrhage (SAH) | 20 mg/kg, i.p. | Post-SAH | Significantly attenuated brain edema, BBB disruption, and neurological deficits; Suppressed TLR4/NF-κB expression. | [15] |
| Rats | Acrylonitrile-induced neurotoxicity | 117, 234, 351 mg/kg, oral | 28 days | Dose-dependently reduced oxidative stress and levels of IL-6 and TNF-α; Inhibited TLR4/NF-κB pathway. | [16] |
| Rats | Isoflurane-induced cognitive dysfunction | Not specified | Not specified | Restored cognitive function by restoring histone acetylation and suppressing NF-κB signaling. | [4][9] |
| Rats | Chronic Unpredictable Mild Stress | 20 mg/kg | 3 weeks | Ameliorated behavioral abnormalities; Inhibited IL-1β production and NLRP3 inflammasome expression. | [4] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg, i.p. | 7 days | Significantly improved neurological deficit scores and reduced infarct area. |[24] |
Table 2: In Vitro Studies on Apigenin's Neuroprotective Mechanisms
| Cell Line | Insult/Model | Apigenin Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| PC12 Cells | CoCl2-induced injury | 10 µg/mL | Optimal effective concentration; Enhanced cell viability to 73.78%; Reduced ROS levels and apoptosis. | [24] |
| BV2 Microglia | LPS Stimulation | Not specified | Significantly attenuated TNF-α, IL-1β, and IL-6 production; Suppressed NF-κB activation via GSK3β/Nrf2 pathway. | [6][25] |
| N9 & Primary Microglia | IFN-γ Stimulation | Concentration-dependent | Suppressed IFN-γ-induced CD40 expression and subsequent TNF-α and IL-6 production; Inhibited STAT1 phosphorylation. | [12][13] |
| Neuron/Glia Co-cultures | LPS (1 µg/ml) or IL-1β (10 ng/ml) | 1 µM | Preserved neuronal integrity; Reduced microglial activation (CD68 expression); Modulated cytokine mRNA expression (↓IL-6, ↑IL-10, ↑BDNF). | [11][26] |
| SH-SY5Y Cells | Aβ25-35-induced toxicity | Not specified | Synergistically with BDNF, protected against Aβ-induced cytotoxicity and mitochondrial dysfunction. |[18] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols from the cited literature.
In Vivo: Alzheimer's Disease Mouse Model (APP/PS1)
-
Animals : APP/PS1 double transgenic mice and wild-type (WT) littermates.
-
Treatment : Apigenin (e.g., 40 mg/kg) is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage, once daily for a period of three months.[5][7] The control group receives the vehicle alone.
-
Behavioral Testing (Morris Water Maze) : To assess spatial learning and memory, mice are trained for 5 consecutive days to find a hidden platform in a pool of water. Escape latency is recorded. A probe trial is conducted 24 hours after the last training day, where the platform is removed, and the time spent in the target quadrant is measured.[5]
-
Biochemical Analysis : After behavioral testing, mice are euthanized, and brain tissues (cortex and hippocampus) are collected.
-
Histology : Brain sections are stained with Thioflavin S to visualize fibrillar amyloid plaques. The plaque burden is quantified using image analysis software.[5]
In Vitro: Microglial Activation Model (LPS-stimulated BV2 cells)
-
Cell Culture : BV2 microglial cells are cultured in standard medium (e.g., DMEM with 10% FBS).
-
Treatment : Cells are pre-treated with various concentrations of apigenin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[6][25]
-
Cytokine Measurement :
-
qRT-PCR and ELISA : After 24 hours of LPS stimulation, the cell culture supernatant is collected to measure the protein levels of TNF-α, IL-1β, and IL-6 using ELISA kits. The cells are harvested to measure the mRNA expression of these cytokines via qRT-PCR.[25]
-
-
Signaling Pathway Analysis (Western Blot) : To determine the mechanism of action, cell lysates are collected at earlier time points (e.g., 30-60 minutes post-LPS stimulation). Western blotting is performed to analyze the phosphorylation and total protein levels of key signaling molecules, such as IκBα, p65 (for NF-κB pathway), Nrf2, and GSK3β.[6]
Signaling Pathways and Visualizations
The multifaceted effects of apigenin can be visualized through its interaction with key intracellular signaling pathways.
Apigenin's Inhibition of the TLR4/NF-κB Inflammatory Pathway
In response to inflammatory stimuli like LPS or injury-associated molecules, TLR4 activation triggers a cascade that results in the activation of NF-κB, a master regulator of inflammatory gene expression.[15][16] Apigenin intervenes by suppressing this pathway, leading to a reduction in the synthesis of pro-inflammatory cytokines.[16]
Apigenin's Activation of the Nrf2 Antioxidant Pathway
Apigenin enhances the cellular antioxidant defense system by activating the Nrf2 pathway. This leads to the transcription of antioxidant response element (ARE)-driven genes, which encode crucial protective enzymes.[6]
Apigenin's Restoration of the ERK/CREB/BDNF Neurotrophic Pathway
In many neurodegenerative conditions, the ERK/CREB/BDNF pathway, essential for synaptic plasticity and memory, is impaired. Apigenin has been shown to restore the function of this critical neurotrophic cascade.[1][5][17]
General Experimental Workflow for In Vivo Neuroprotection Study
The logical flow for a typical preclinical in vivo study evaluating a neuroprotective compound like apigenin follows a standardized process from disease induction to final analysis.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the potential of apigenin as a therapeutic agent for neurodegenerative diseases and cognitive decline. Its ability to concurrently target neuroinflammation, oxidative stress, amyloid pathology, and neurotrophic factor signaling pathways makes it a compelling candidate for diseases with complex multifactorial pathologies like Alzheimer's. While in vivo studies have established efficacy in various animal models, with effective oral doses typically ranging from 20-50 mg/kg, further research is required.[1][7] Future investigations should focus on optimizing delivery systems to enhance bioavailability, conducting long-term safety and toxicology studies, and ultimately, translating these promising preclinical findings into well-controlled human clinical trials to ascertain its therapeutic efficacy and safety in patient populations.[1][3][10]
References
- 1. The Beneficial Role of Apigenin against Cognitive and Neurobehavioural Dysfunction: A Systematic Review of Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Apigenin: Exploring its neuroprotective potential in neurodegenerative disorders: Mechanisms and promising therapeutic applications | Semantic Scholar [semanticscholar.org]
- 3. purerims.smu.ac.za [purerims.smu.ac.za]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Apigenin and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apigenin protects blood-brain barrier and ameliorates early brain injury by inhibiting TLR4-mediated inflammatory pathway in subarachnoid hemorrhage rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apigenin attenuates acrylonitrile-induced neuro-inflammation in rats: Involved of inactivation of the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The neurotrophic activities of brain‐derived neurotrophic factor are potentiated by binding with apigenin, a common flavone in vegetables, in stimulating the receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. neurosciencenews.com [neurosciencenews.com]
- 22. greenmedinfo.com [greenmedinfo.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin's Role in Modulating Immune Responses: A Technical Guide
Executive Summary
Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. Extensive research has highlighted its potent immunomodulatory and anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms through which apigenin modulates immune responses. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome. Furthermore, this guide summarizes the impact of apigenin on various immune cell populations, presents quantitative data from key studies in tabular format, and outlines common experimental methodologies. This paper is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of apigenin in inflammatory diseases, autoimmune disorders, and cancer immunotherapy.
Core Mechanisms of Apigenin-Mediated Immune Modulation
Apigenin exerts its immunomodulatory effects through a multi-faceted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating critical intracellular signaling cascades that govern immune cell function.
Inhibition of Pro-inflammatory Mediators
Apigenin has been consistently shown to suppress the expression and secretion of numerous pro-inflammatory cytokines and enzymes. It effectively reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-10 in various experimental models.[1][2] For instance, in lipopolysaccharide (LPS)-activated macrophages, apigenin significantly curtails the production of these cytokines.[3][4] This anti-inflammatory activity also extends to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key drivers of the inflammatory process.[1][3]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of apigenin are intrinsically linked to its ability to interfere with major signaling pathways that are often dysregulated in inflammatory and autoimmune diseases.
The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. Apigenin is a potent inhibitor of this pathway.[5][6] It prevents the degradation of Inhibitor of kappa B alpha (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5][7] Mechanistically, apigenin can inhibit the activity of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation.[5] By blocking NF-κB, apigenin effectively shuts down the expression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules.[8][9]
The MAPK family, including ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis.[10] Apigenin has been shown to inhibit the activation of all three major MAPK pathways.[11][12] It suppresses the phosphorylation of ERK, JNK, and p38, thereby blocking downstream inflammatory events.[11][13] This inhibition has been observed in various cell types, including macrophages and smooth muscle cells, contributing to its anti-inflammatory and anti-proliferative effects.[11][12]
The JAK/STAT pathway is essential for signaling from cytokine receptors and is critical for immune cell development and function.[14] Aberrant JAK/STAT signaling is a hallmark of various autoimmune diseases and cancers.[14] Apigenin modulates this pathway by inhibiting the phosphorylation of both JAKs (specifically JAK2) and STATs (specifically STAT3).[14][15] By preventing STAT3 phosphorylation, apigenin blocks its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in inflammation, proliferation, and angiogenesis, such as VEGF and MMPs.[14][15]
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Apigenin is a known inhibitor of NLRP3 inflammasome activation.[16][17] It can suppress activation induced by various stimuli, including ATP, monosodium urate (MSU) crystals, and nigericin.[17][18] The mechanism involves the attenuation of upstream signals, such as calcium flux, and the suppression of caspase-1 activation, which is the final step leading to cytokine release.[16][19] This inhibition contributes to apigenin's therapeutic potential in diseases where the NLRP3 inflammasome is overactive.
Effects of Apigenin on Immune Cells
Apigenin's immunomodulatory properties are evident in its effects on a range of immune cell types.
-
Macrophages and Monocytes : Apigenin inhibits the activation of macrophages, reducing their production of inflammatory mediators like TNF-α, IL-1β, IL-6, NO, and prostaglandins.[1][4] It also suppresses macrophage pyroptosis by inhibiting the NLRP3 inflammasome.[19]
-
T Cells : Apigenin can modulate T cell responses. It has been shown to suppress the proliferation of autoreactive T cells and inhibit the secretion of the pro-inflammatory cytokine IFN-γ.[20] In the context of autoimmunity, apigenin can induce apoptosis in overactive T cells by inhibiting the NF-κB pathway.[7][20] It can also shift the immune response from a Th1/Th17 phenotype towards a more regulated state.[1][21] In lupus models, apigenin was found to inhibit CD8+ T cell infiltration in renal tissues.[22]
-
Dendritic Cells (DCs) : Apigenin can inhibit the maturation and activation of dendritic cells, key antigen-presenting cells. This leads to reduced production of cytokines such as TNF-α, IL-12, and IL-23, and an increased production of the anti-inflammatory cytokine IL-10.[21]
-
Natural Killer (NK) Cells : Apigenin can enhance the anti-tumor activity of NK cells. At certain concentrations, it promotes NK cell proliferation and enhances their cytotoxic activity against pancreatic cancer cells by upregulating perforin, granzyme B, and NKG2D expression, potentially through the activation of JNK and ERK pathways.[23]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of apigenin.
Table 1: In Vitro Studies
| Cell Line | Stimulus | Apigenin Conc. | Effect | Reference |
| RAW 264.7 Macrophages | LPS | 30 µM | Significantly decreased IL-10 and TNF-α expression and secretion. | [24] |
| Human Bladder Smooth Muscle | MEKK1 Overexpression | 50 µM | Significantly inhibited MAPK activation and cell migration. | [11] |
| Murine Microglia | IFN-γ | Not Specified | Suppressed CD40, TNF-α, and IL-6 production via STAT1 inhibition. | [3] |
| NCI-H292 Airway Epithelial | TNF-α | Not Specified | Inhibited MUC5AC mucin production by down-regulating NF-κB. | [5] |
| Human Peripheral Blood CD4+ T | T Cell Receptor (TCR) | Not Specified | Augmented apoptosis by inhibiting NF-κB activation. | [7] |
| Dendritic Cells (from EAE mice) | MOG35-55 | 20 µM | Markedly reduced T-bet mRNA levels. | [21] |
Table 2: In Vivo Studies
| Animal Model | Condition | Apigenin Dosage | Effect | Reference |
| C57BL/6 Mice | Ulcerative Colitis | Not Specified | Inhibited inflammatory cytokines and COX-2; reduced immune cell infiltration. | [12] |
| LPS-treated Mice | Sepsis/Inflammation | 50 mg/kg | Reversed depressive-like behavior; suppressed iNOS and COX-2. | [3] |
| Diabetic Rats | Diabetic Nephropathy | 20 mg/kg | Reduced TNF-α, IL-6, and NF-κB expression; reduced renal inflammation. | [24] |
| MRL/lpr Mice | Lupus Nephritis | Not Specified | Reduced serum IL-6, IFN-γ, IL-17; lowered autoantibody levels. | [22] |
| Sepsis-induced Mice | Sepsis | 20 and 40 mg/kg | Reduced pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6). | [4] |
| NF-κB-luciferase Mice | LPS-induced Inflammation | Not Specified | Reduced NF-κB activity, neutrophil infiltration, and chemokine production. | [25] |
Experimental Protocols and Methodologies
The studies cited in this guide employ a range of standard molecular and cellular biology techniques to elucidate the effects of apigenin. Detailed, step-by-step protocols are often specific to each laboratory and publication; however, the general methodologies are summarized below.
General In Vitro Experimental Workflow
A typical in vitro experiment to assess apigenin's anti-inflammatory effects involves several key steps. The specific cell line (e.g., RAW 264.7 murine macrophages, primary human monocytes), apigenin concentration, and stimulus (e.g., LPS, TNF-α) are selected based on the research question.
-
Cell Culture : Immune cells such as murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, or primary cells isolated from blood or bone marrow are cultured under standard conditions.
-
Treatment : Cells are typically pre-treated with apigenin (dissolved in a solvent like DMSO) for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.
-
Stimulation : Cells are stimulated with agents like Lipopolysaccharide (LPS) to mimic bacterial infection, or with cytokines like TNF-α or IFN-γ to induce an inflammatory response.
-
Analysis :
-
Cytokine Measurement : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[17][25]
-
Protein Expression and Phosphorylation : Western blotting is employed to analyze the levels of total and phosphorylated proteins in cell lysates to assess the activation state of signaling pathways (e.g., p-p65, p-ERK, p-STAT3).[5][23]
-
Gene Expression : Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA levels of target inflammatory genes.[23][25]
-
Cellular Assays : Flow cytometry is used to analyze cell surface markers, cell viability, and apoptosis.[23][26]
-
Therapeutic Implications and Conclusion
The profound ability of apigenin to modulate key inflammatory pathways and immune cell functions positions it as a promising therapeutic agent for a wide range of disorders.
-
Autoimmune Diseases : By suppressing autoreactive T cells, inhibiting pro-inflammatory cytokines, and downregulating pathways like JAK/STAT and NF-κB, apigenin shows potential for managing conditions like lupus, rheumatoid arthritis, and multiple sclerosis.[20][27][28]
-
Cancer Immunology : Apigenin's role extends beyond direct anti-cancer effects to modulating the tumor microenvironment. It can enhance the activity of cytotoxic NK cells and may increase the efficacy of immunotherapies by downregulating immune checkpoint molecules like PD-L1 on cancer cells.[23][26][29]
-
Chronic Inflammatory Diseases : Its potent anti-inflammatory properties make it a strong candidate for preventing or treating chronic conditions underpinned by inflammation, such as inflammatory bowel disease, neuroinflammation, and cardiovascular diseases.[12][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. APIGENIN, A DIETARY FLAVONOID, SENSITIZES HUMAN T CELLS FOR ACTIVATION-INDUCED CELL DEATH BY INHIBITING PKB/Akt AND NF-κB ACTIVATION PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 10. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]
- 18. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Apigenin modulates dendritic cell activities and curbs inflammation via RelB inhibition in the context of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apigenin ameliorates lupus nephritis by inhibiting SAT3 signaling in CD8+ T cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. Immunopotentiation effects of apigenin on NK cell proliferation and killing pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. The significant impact of apigenin on different aspects of autoimmune disease | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
Apigenin as a Potential Chemopreventive Agent: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Apigenin (B1666066) (4′,5,7-trihydroxyflavone), a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant scientific interest for its potential as a chemopreventive agent.[1][2][3][4] Extensive preclinical research, both in vitro and in vivo, has demonstrated its ability to counteract carcinogenesis through a variety of mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the suppression of inflammation and angiogenesis.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms underlying apigenin's anticancer effects, summarizes quantitative data from key studies, details common experimental methodologies, and visualizes the core signaling pathways it modulates.
Core Mechanisms of Apigenin in Chemoprevention
Apigenin exerts its anticancer effects by modulating multiple cellular processes and signaling pathways critical for cancer initiation and progression.[7][8][9] Its low toxicity and distinct effects on cancerous versus normal cells make it a promising candidate for cancer prevention and therapy.[10][11]
Induction of Programmed Cell Death (Apoptosis and Autophagy)
A primary mechanism of apigenin's chemopreventive activity is the induction of apoptosis in cancer cells.[5][12] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][13] Studies show apigenin treatment leads to the release of cytochrome c from mitochondria, activating caspase-9 and the downstream executioner caspase-3.[7][13] This cascade results in the cleavage of cellular proteins and ultimately, cell death.[14] Furthermore, apigenin can modulate the expression of key apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio and activating p53.[2][7][12]
Apigenin also induces autophagy, a cellular self-degradation process, in several human cancer cell lines.[5] This can occur through the inhibition of the PI3K/Akt/mTOR signaling pathway.[7][10] Interestingly, in some contexts, inhibiting apigenin-induced autophagy can enhance its apoptotic effects, suggesting a complex interplay between these two cell death mechanisms.[5]
Caption: Apigenin-induced apoptosis via extrinsic and intrinsic pathways.
Cell Cycle Arrest
Apigenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G1 phases.[7][11] In several cancer cell lines, apigenin treatment leads to a significant accumulation of cells in the G2/M phase.[7][15][16] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin A, cyclin B, and cyclin-dependent kinase 1 (CDK1).[1][7] Apigenin can also induce G1 arrest, which has been linked to a p53-dependent increase in the expression of the p21/WAF1 protein.[2][7]
Caption: Apigenin-mediated cell cycle arrest at G1 and G2/M phases.
Anti-Angiogenic and Anti-Metastatic Effects
Apigenin inhibits angiogenesis, the formation of new blood vessels that tumors need to grow, by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][7] It also demonstrates anti-metastatic properties by inhibiting cancer cell migration and invasion.[7][17][18] This is achieved by modulating pathways involved in the epithelial-mesenchymal transition (EMT) and suppressing the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[14][18]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are known contributors to carcinogenesis. Apigenin exhibits potent anti-inflammatory effects by suppressing pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and inhibiting the NF-κB signaling pathway.[2][12][19] As an antioxidant, it can neutralize free radicals, reduce oxidative damage, and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from DNA damage.[10][12][19]
Quantitative Data Summary
The efficacy of apigenin has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Apigenin
| Cancer Type | Cell Line(s) | Apigenin Concentration | Duration | Key Findings | Reference(s) |
| Breast Cancer | MDA-MB-453 | 1–100 µM | 24-72 h | Dose- and time-dependent inhibition of proliferation. IC50: 59.44 µM (24h), 35.15 µM (72h). Induction of apoptosis. | [13] |
| Melanoma | A375, C8161 | 40 µM, 100 µM | 24 h | Significant dose-dependent increase in apoptosis rates. Inhibition of cell migration and invasion. | [16][17] |
| Colorectal Cancer | HCT116 | 20–30 µM | 24 h | ~15% cell death alone; up to 80% when combined with ABT-263. | [7] |
| Colorectal Cancer | HT29 | 6.25-50 µM | 24-48 h | Dose-dependent cytotoxic effect; significant cell death at 12.5 and 25 µM. | [20] |
| Endometrial Cancer | N/A | 10–40 µM | N/A | Reduced cell growth, induced apoptosis, inhibited PI3K/Akt pathway. | [21] |
| Ovarian Cancer | SKOV3/DDP | N/A | N/A | Decreased proliferation, induced apoptosis, and reduced mitochondrial transmembrane potential. | [7] |
Table 2: In Vivo Efficacy of Apigenin
| Cancer Type | Animal Model | Apigenin Dosage & Route | Duration | Key Findings | Reference(s) |
| Prostate Cancer | TRAMP Mice | 20 µ g/day or 50 µ g/day (oral) | 20 weeks | Reduced tumor volume, complete abolishment of distant organ metastasis. | [5][21] |
| Lung Cancer | Nude Mice (xenograft) | 50 mg/kg/day | 12 days | Significant inhibition of tumor growth. Decreased HIF-1α and VEGF expression in tumor tissues. | [1] |
| General | Swiss Mice | 50 mg/kg (intraperitoneal) | 14 days | Subacute exposure study to assess changes in liver protein synthesis. | [22] |
Synopsis of Experimental Methodologies
The chemopreventive effects of apigenin are typically investigated using a standard set of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Viability and Proliferation Assay: Commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of apigenin for specific time periods (e.g., 24, 48, 72 hours). The MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured to determine the percentage of viable cells relative to an untreated control.[23]
-
Cell Cycle Analysis: Treated and untreated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a DNA-intercalating agent. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[11]
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis kit followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Western Blot Analysis: This technique is used to detect changes in the expression levels of specific proteins. After treatment with apigenin, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, cyclins, Akt, ERK) and a secondary antibody for detection.
Caption: A generalized workflow for in vitro evaluation of apigenin.
In Vivo Models
-
Xenograft Mouse Models: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with apigenin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers.[1][7]
-
Transgenic Mouse Models: Genetically engineered mice that spontaneously develop specific types of cancer, such as the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, are used. These models allow for the study of apigenin's effect on tumor initiation and progression in a more physiologically relevant context.[5][21]
Key Signaling Pathways Modulated by Apigenin
Apigenin's broad-spectrum anticancer activity stems from its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.[7][8][9][17]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. It is hyperactivated in many cancers. Apigenin has been shown to directly inhibit PI3K activity, which prevents the phosphorylation and activation of Akt.[1][6] This inhibition leads to downstream effects such as the induction of pro-apoptotic FOXO3a and the suppression of mTOR, a key protein kinase that controls protein synthesis and cell growth.[9][10]
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR survival pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation. Apigenin can suppress this pathway, leading to decreased proliferation and cell cycle arrest in cancer cells.[1][7] For instance, in melanoma cells, apigenin treatment was shown to decrease the expression of phosphorylated (p)-ERK1/2 proteins.[15][16]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Its constitutive activation is common in many cancers. Apigenin inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[6] This blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[6]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is vital for cell fate and proliferation. Its aberrant activation is a hallmark of several cancers, especially colorectal cancer. Apigenin has been found to suppress this pathway by preventing the accumulation and nuclear translocation of β-catenin, thereby reducing the expression of oncogenic target genes.[7][14]
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Apigenin can inhibit this pathway by repressing the phosphorylation of JAK kinases and STAT3, preventing STAT3 dimerization and translocation to the nucleus.[14] This leads to the downregulation of STAT3 target genes like VEGF and MMPs, which are involved in angiogenesis and invasion.[8][14]
Conclusion and Future Directions
The extensive body of preclinical evidence strongly supports the role of apigenin as a promising chemopreventive agent. Its ability to selectively target cancer cells and modulate a wide array of dysregulated signaling pathways underscores its therapeutic potential.[11] Apigenin has been shown to inhibit cancer cell growth, induce apoptosis and cell cycle arrest, and suppress metastasis and angiogenesis across various cancer types.[6][7][24]
However, challenges remain for its clinical application, primarily related to its low oral bioavailability.[25] Future research should focus on developing novel drug delivery systems, such as nanoformulations, to enhance its solubility and systemic availability.[26] Furthermore, well-designed clinical trials are necessary to validate the efficacy and safety of apigenin in humans, both as a standalone chemopreventive agent and in combination with existing chemotherapy drugs to enhance their effectiveness and mitigate side effects.[4][18]
References
- 1. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Apigenin and cancer chemoprevention: progress, potential and promise (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 6. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 9. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Exploring Apigenin: Role and Potential in Cancer Care – BMS Clinic [bmsclinic.com.hk]
- 13. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apigenin inhibits proliferation and invasion, and induces apoptosis and cell cycle arrest in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine | MDPI [mdpi.com]
- 22. Frontiers | Subacute exposure to apigenin induces changes in protein synthesis in the liver of Swiss mice [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Chemopreventive Agents from Nature: A Review of Apigenin, Rosmarinic Acid, and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantification of Apigenin in Matricaria chamomilla (Chamomile) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of apigenin (B1666066) in chamomile flower samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
Apigenin is a prominent flavonoid found in chamomile (Matricaria chamomilla L.) and is associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Accurate and precise quantification of apigenin is crucial for the quality control of chamomile-based products and for research in phytochemistry and drug development. This protocol outlines a validated RP-HPLC method for the reliable determination of apigenin content.
Experimental Protocol
Materials and Reagents
-
Apigenin standard (≥95.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ethanol (analytical grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade)
-
Dried chamomile flowers
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
Sample Preparation: Extraction of Apigenin from Chamomile
-
Accurately weigh approximately 0.2 g of dried and powdered chamomile flowers.
-
Transfer the powder to a suitable extraction vessel.
-
Add 4 mL of a methanol:water mixture (80:20, v/v).[4]
-
Sonicate the mixture for 30 minutes at 35°C.[4]
-
Repeat the extraction process two more times, collecting the supernatant each time.[4]
-
Pool the collected supernatants and dilute to a final volume of 20 mL with the methanol:water mixture.[4]
-
Filter the final extract through a 0.45 µm nylon membrane filter into an HPLC vial prior to injection.[4]
Preparation of Standard Solutions
-
Stock Solution (0.2 mg/mL): Accurately weigh 20 mg of apigenin standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 20 µg/mL.[5][6] These will be used to construct a calibration curve.
HPLC Conditions
The following table summarizes a common set of HPLC conditions for apigenin quantification.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4][7][8] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[7] |
| Alternative Isocratic: Ethanol:Water (70:30, v/v)[5][6] | |
| Alternative Gradient: Acetonitrile (A) and 0.05% TFA in water (B). Gradient: 5-25% A (0-30 min), 25-40% A (30-40 min), 40-63% A (40-50 min), 5% A (50-60 min)[4] | |
| Flow Rate | 1.0 mL/min[5][6][7][8][9] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 25°C[5][6][7] |
| Detection Wavelength | 336 nm[10] or 350 nm[7][8] |
Data Analysis and Quantification
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the apigenin standards.
-
Inject the prepared chamomile sample extract into the HPLC system and record the peak area for apigenin.
-
Determine the concentration of apigenin in the sample extract using the linear regression equation from the calibration curve.
-
Calculate the final concentration of apigenin in the original chamomile sample, taking into account the initial weight and dilution factors.
Quantitative Data Summary
The following table presents a summary of quantitative data from various validated HPLC methods for apigenin.
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 20 µg/mL | [5][6] |
| 10 - 110 ng/mL | [9] | |
| 0.11 - 10.60 µg/mL | [7] | |
| Limit of Detection (LOD) | 0.060 µg/mL | [5][6] |
| 5.0 ng/mL | [9] | |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [5][6] |
| 10 ng/mL | [9] | |
| 0.11 µg/mL | [7] | |
| Recovery | 99.4% | [5] |
| 95.21% | [7] | |
| Intra-day Precision (%RSD) | < 1.64% | [5][6] |
| < 8.32% | [7] | |
| Inter-day Precision (%RSD) | < 1.64% | [5][6] |
| < 8.81% | [7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Apigenin Quantification.
References
- 1. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An Approach Based on HPLC-Fingerprint and Chemometrics to Quality Consistency Evaluation of Matricaria chamomilla L. Commercial Samples [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple HPLC method for the determination of apigenin in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Apigenin in Mouse Models
Introduction
Apigenin (B1666066) is a naturally occurring flavone (B191248) with a wide range of demonstrated biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its therapeutic potential is a subject of intense research, frequently involving in vivo studies with mouse models. However, its low aqueous solubility presents a significant challenge for in vivo administration, necessitating specific formulation and administration protocols.[1][3] These application notes provide a comprehensive overview of common practices, dosages, and experimental workflows for the successful in vivo administration of apigenin in mice, intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vivo Apigenin Administration Parameters
The following tables summarize quantitative data from various studies, providing a comparative overview of dosages, administration routes, and experimental contexts.
Table 1: Apigenin Administration in Oncology Mouse Models
| Mouse Model | Cancer Type | Apigenin Dose (mg/kg) | Administration Route | Vehicle | Key Outcomes | Citations |
| C57BL/6 | Malignant Mesothelioma | 20 | Intraperitoneal (i.p.) | DMSO in PBS | Increased median survival, reduced tumor growth risk. | [4] |
| Xenograft (HT-29) | Colon Cancer | Not Specified | Not Specified | Not Specified | Inhibited growth of xenografted tumors. | [5] |
| TRAMP Mice | Prostate Cancer | Not Specified | Not Specified | Not Specified | Reduced p-AKT and p-ERK1/2 expression, lowered IGF/IGFBP-3. | [6] |
| Xenograft (OCI-LY3) | Diffuse Large B-cell Lymphoma | 10 | Not Specified | Vehicle | Suppressed xenograft tumor growth, reduced Ki-67 expression. | [2] |
| Orthotopic (OVCAR-3) | Ovarian Cancer | 75 & 150 | Oral Gavage (o.g.) | 0.2% Gelatin | Inhibited micrometastasis. | [7] |
| Xenograft (Eca-109) | Esophagus Cancer | Not Specified | Not Specified | Not Specified | Impeded cell proliferation, triggered apoptosis. | [8] |
| Pancreatic Cancer | Pancreatic Cancer | 25 | Intraperitoneal (i.p.) | PBS | Reduced myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). | [9] |
Table 2: Apigenin Administration in Inflammation and Other Disease Models
| Mouse Model | Disease Model | Apigenin Dose (mg/kg) | Administration Route | Vehicle | Key Outcomes | Citations |
| BALB/c | Sepsis (LPS-induced) | 50 | Intraperitoneal (i.p.) | DMSO | Conferred survival to mice with a lethal dose of LPS, reduced NF-κB activity in lungs. | [10] |
| Swiss Mice | Hepatic Fibrosis (CCl4-induced) | 2 & 20 | Oral Gavage (o.g.) | Propylene (B89431) Glycol | Dose-dependent reduction in serum AST and ALT. | [11] |
| Swiss Mice | Subacute Toxicity Study | 50 | Intraperitoneal (i.p.) | 1% DMSO in 0.9% NaCl | No overt toxic effects observed over 14 days. | |
| C57BL/6 | Chronic Stress | 20 & 40 | Not Specified | Not Specified | Reversed behavioral changes, increased hippocampal BDNF levels. | [1][12] |
| Male Mice | Reproductive Toxicity | 5, 10, 15, 20, 25 | Intraperitoneal (i.p.) | 0.05% DMSO | Reduced sperm density at 25 mg/kg. | [13] |
| Mice | Chronic Inflammatory Pain | 30 & 50 | Oral Gavage (o.g.) | Not Specified | Partially relieved hyperalgesia at 50 mg/kg. | [14] |
| APP/PS1 | Alzheimer's Disease | 40 | Oral | Not Specified | Improved memory and learning, reduced fibrillar amyloid deposits. | [15] |
Experimental Protocols
Protocol 1: Preparation of Apigenin for In Vivo Administration
Caution: Apigenin has very poor solubility in water (0.00135 mg/mL).[1] The choice of vehicle is critical for achieving a uniform and stable suspension or solution for accurate dosing.
A) Preparation for Intraperitoneal (i.p.) Injection:
-
Vehicle Selection: Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in a sterile aqueous buffer like Phosphate-Buffered Saline (PBS) or 0.9% NaCl is a common method.[4][16]
-
Stock Solution: Weigh the desired amount of apigenin powder (purity >97%) in a sterile microcentrifuge tube.
-
Solubilization: Add a minimal amount of 100% DMSO to dissolve the apigenin completely. For example, for a final dose of 20 mg/kg in a 25g mouse with an injection volume of 200 µL, you need 0.5 mg of apigenin. This can be dissolved in 5-10 µL of DMSO.
-
Dilution: Dilute the DMSO-apigenin solution with sterile PBS or 0.9% NaCl to the final desired concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.[16]
-
Administration: Administer the freshly prepared solution to the mice intraperitoneally.
B) Preparation for Oral Gavage (o.g.):
-
Vehicle Selection: For oral administration, apigenin is often suspended in vehicles like corn oil, propylene glycol, or an aqueous solution of 0.5% sodium carboxymethyl cellulose (B213188) (SCMC) or 0.2% gelatin.[7][11][17]
-
Suspension Preparation:
-
Weigh the required amount of apigenin.
-
Add a small amount of the chosen vehicle (e.g., propylene glycol) to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a homogenous suspension.
-
For SCMC or gelatin, prepare the vehicle solution first and then suspend the apigenin powder in it.
-
-
Administration: Administer the suspension using a proper-sized gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe to ensure consistent dosing.
Protocol 2: General Xenograft Tumor Model Workflow
This protocol outlines a typical workflow for evaluating the efficacy of apigenin in a subcutaneous xenograft mouse model.[18]
-
Phase 1: Cell Culture & Animal Preparation
-
Phase 2: Tumor Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium (e.g., at a concentration of 5x10^6 cells per 100 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Phase 3: Treatment & Monitoring
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[18]
-
Prepare and administer apigenin or the vehicle control according to the chosen route (i.p. or oral gavage) and schedule (e.g., daily, three times per week).[9][18]
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[7][18]
-
-
Phase 4: Endpoint Analysis
-
At the end of the study (defined by tumor size limits or treatment duration), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and other organs for further analysis, such as histology (H&E staining), immunohistochemistry (IHC for markers like Ki-67), or molecular analysis (Western Blot for protein expression).[2][18]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow of a typical xenograft mouse model experiment.
Apigenin-Modulated Signaling Pathways
Apigenin exerts its biological effects by modulating several key intracellular signaling cascades.[2][18] It often acts as an inhibitor of pro-survival and pro-proliferative pathways that are commonly dysregulated in cancer and inflammatory diseases.
1. PI3K/Akt/mTOR Pathway
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR signaling pathway.[5][18]
2. NF-κB Signaling Pathway
Caption: Apigenin's modulatory effect on the NF-κB signaling pathway.[4][10][19]
3. MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by apigenin.[6][19]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of Apigenin Inhibits Metastasis through AKT/P70S6K1/MMP-9 Pathway in Orthotopic Ovarian Tumor Model [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Apigenin Increases SHIP-1 Expression, Promotes Tumoricidal Macrophages and Anti-Tumor Immune Responses in Murine Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Fibrotic Efficacy of Apigenin in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. medschool.vcu.edu [medschool.vcu.edu]
- 15. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Subacute exposure to apigenin induces changes in protein synthesis in the liver of Swiss mice [frontiersin.org]
- 17. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Application Note: Apigenin Cytotoxicity Assessment using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a natural flavonoid found in numerous fruits, vegetables, and herbs, that has garnered significant attention for its potential anti-cancer properties.[1][2][3] It has been shown to inhibit proliferation and induce programmed cell death (apoptosis) in a wide range of cancer cell lines.[1][4][5] A fundamental technique for evaluating the cytotoxic (cell-killing) effects of compounds like apigenin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used, reliable method for measuring cell viability and proliferation.[6] It quantitatively assesses the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
This document provides a detailed protocol for performing the MTT assay to determine the cytotoxicity of apigenin and summarizes its mechanisms of action.
Mechanism of Action: Apigenin-Induced Cytotoxicity
Apigenin exerts its anti-cancer effects by modulating multiple cellular signaling pathways involved in cell cycle regulation, apoptosis, and cell survival.[4][5] Its cytotoxic activity often stems from its ability to arrest the cell cycle at different phases (such as G2/M or G0/G1) and to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7]
Key signaling pathways affected by apigenin include:
-
Inhibition of Pro-Survival Pathways: Apigenin can suppress critical cell survival signaling cascades, including PI3K/Akt, JAK/STAT, and NF-κB, which are often overactive in cancer cells.[1][2][4][8]
-
Activation of Pro-Apoptotic Pathways: It can activate tumor suppressor proteins like p53 and stimulate pro-apoptotic signaling through MAPKs such as JNK (c-Jun N-terminal kinase).[1][3][9]
-
Induction of Caspase Cascade: Apigenin treatment leads to the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), culminating in the cleavage of cellular proteins and apoptosis.[7][10]
Experimental Protocols
MTT Assay Workflow
The general workflow for assessing apigenin cytotoxicity using the MTT assay involves cell seeding, treatment with various concentrations of apigenin, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance.
Detailed Protocol
This protocol is a generalized procedure based on methodologies used for various cancer cell lines such as melanoma (A375SM), bladder cancer (T24), and leukemia (SUP-B15, Jurkat).[11][12][13]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A375SM, T24)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Apigenin (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well in 100-200 µL of complete medium.[12][13]
-
Adherence: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.
-
Apigenin Treatment: Prepare serial dilutions of apigenin in complete culture medium from a concentrated stock. Common concentration ranges for testing are 0 µM to 100 µM.[12][13] Remove the old medium from the wells and add the medium containing the different concentrations of apigenin. Include a "vehicle control" group treated with the same concentration of DMSO as the highest apigenin dose.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[6][13]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 20-40 µL of MTT solution (5 mg/mL) to each well.[12][13]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11][12][13]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11][12] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]
Data Presentation
The cytotoxic effect of apigenin is typically dose- and time-dependent.[7][13] The results can be presented as the percentage of cell viability relative to the untreated control or as an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Table 1: Cytotoxic Effects of Apigenin on Various Cancer Cell Lines
| Cell Line | Apigenin Concentration | Incubation Time (h) | Result | Source |
|---|---|---|---|---|
| Human Melanoma (A375SM) | 50 µM | 24 | 78% Viability | [12] |
| 75 µM | 24 | 69% Viability | [12] | |
| 100 µM | 24 | 55% Viability | [12] | |
| Human Breast Cancer (MDA-MB-453) | IC₅₀ | 24 | 59.44 µM | [7] |
| IC₅₀ | 72 | 35.15 µM | [7] | |
| Human Bladder Cancer (T24) | 80 µM | 24 | Induces 22.2% Apoptosis | [13] |
| Human Colorectal Cancer (HT29) | 12.5 µM | 24 / 48 | Significant Cell Death | [6] |
| | 25 µM | 24 / 48 | Significant Cell Death |[6] |
Conclusion
The MTT assay is an effective and straightforward method for screening and quantifying the cytotoxic potential of apigenin against various cancer cell lines. The data generated from this assay, such as IC₅₀ values, are crucial for preliminary drug efficacy studies.[7] Understanding the dose- and time-dependent effects of apigenin allows researchers to further investigate the underlying molecular mechanisms, such as the induction of apoptosis via pathways like p53, MAPK, and the inhibition of PI3K/Akt signaling.[1][3][9] This protocol provides a solid foundation for drug development professionals and scientists to assess apigenin's therapeutic potential.
References
- 1. Apigenin induces apoptosis in human leukemia cells and exhibits anti-leukemic activity in vivo via inactivation of Akt and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin enhances the cisplatin cytotoxic effect through p53-modulated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 8. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin-induced Apoptosis in Lung Adenocarcinoma A549 Cells: Involvement in IFNA2, TNF, and SPON2 With Different Time Points | Anticancer Research [ar.iiarjournals.org]
- 11. Apigenin facilitates apoptosis of acute lymphoblastic leukemia cells via AMP-activated protein kinase-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Gene Expression Analysis After Apigenin Treatment
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundantly found in various fruits, vegetables, and herbs. It has garnered significant attention from the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] One of the key mechanisms underlying these biological activities is its ability to modulate multiple cell-signaling pathways and, consequently, alter the expression of a wide array of genes.[2][3] These genes are critically involved in processes such as cell cycle regulation, apoptosis (programmed cell death), autophagy, angiogenesis, and metastasis.[1][4][5] Understanding the impact of Apigenin on the transcriptome is crucial for its development as a potential therapeutic or chemopreventive agent.
These application notes provide an overview of the key signaling pathways affected by Apigenin, a summary of its effects on gene expression, and detailed protocols for researchers to conduct their own gene expression analyses.
Key Signaling Pathways Modulated by Apigenin
Apigenin exerts its effects by interacting with and inhibiting several key oncogenic signaling pathways. This modulation leads to downstream changes in gene expression, affecting cancer cell proliferation, survival, and invasion.
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism and is often hyperactivated in cancer. Apigenin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor growth.[6][7] It can directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of Akt and its downstream effector, mTOR.[2] This inhibition can induce apoptosis and autophagy.[8]
References
- 1. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 6. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mecenemarket.com [mecenemarket.com]
- 8. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Modulation by Apigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Apigenin (B1666066) (4′,5,7-trihydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its anti-cancer properties.[1][2][3][4][5] Emerging evidence suggests that Apigenin exerts its anti-proliferative and pro-apoptotic effects in part through the inhibition of the PI3K/Akt/mTOR signaling axis.[1][2][4][6]
Apigenin has been shown to directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of Akt, a key downstream effector.[1][3] This blockade of Akt signaling leads to the modulation of downstream targets involved in cell cycle progression and apoptosis, ultimately contributing to the suppression of tumor growth.[3][5][7] Western blotting is an indispensable technique to elucidate the molecular mechanisms of Apigenin's action by quantifying the changes in the phosphorylation status of key proteins within the PI3K/Akt pathway.
These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Apigenin on the PI3K/Akt pathway in cancer cells.
PI3K/Akt Signaling Pathway and Apigenin's Point of Intervention
The following diagram illustrates the PI3K/Akt signaling cascade and the proposed mechanism of inhibition by Apigenin.
Caption: PI3K/Akt signaling cascade and the inhibitory action of Apigenin.
Quantitative Data Summary
The following tables summarize representative quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of Apigenin for 24 hours. Data is presented as the mean ± standard deviation of the densitometric analysis of the respective protein bands, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Densitometric Analysis of Phosphorylated PI3K (p-PI3K) Levels
| Treatment Group | Concentration (µM) | Normalized p-PI3K/Total PI3K Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.09 | 1.00 |
| Apigenin | 10 | 0.75 ± 0.06 | 0.75 |
| Apigenin | 25 | 0.48 ± 0.05 | 0.48 |
| Apigenin | 50 | 0.21 ± 0.04 | 0.21 |
Table 2: Densitometric Analysis of Phosphorylated Akt (p-Akt at Ser473) Levels
| Treatment Group | Concentration (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.11 | 1.00 |
| Apigenin | 10 | 0.68 ± 0.08 | 0.68 |
| Apigenin | 25 | 0.39 ± 0.06 | 0.39 |
| Apigenin | 50 | 0.15 ± 0.03 | 0.15 |
Detailed Experimental Protocols
Cell Culture and Apigenin Treatment
This protocol can be adapted for various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., prostate, breast, lung)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Apigenin (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Plating: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare fresh dilutions of Apigenin in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium, wash the cells once with PBS, and add 2 mL of the medium containing the respective Apigenin concentrations.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction
Materials:
-
RIPA lysis buffer (with freshly added protease and phosphatase inhibitor cocktails)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Cell Harvest: After the treatment period, place the 6-well plates on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scraping: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. Normalize all samples to the same protein concentration for loading onto the gel.
Western Blotting
Caption: Experimental workflow for Western blot analysis.
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. For quantitative analysis, ensure the signal is not saturated.
Results and Discussion
The representative data demonstrates that Apigenin inhibits the PI3K/Akt pathway in a dose-dependent manner. A decrease in the ratio of phosphorylated PI3K and Akt to their total protein counterparts indicates a reduction in the pathway's activity.[3][6] This inhibition of a key survival pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells, highlighting the therapeutic potential of Apigenin.[3][4][6] The results from this Western blot analysis provide strong evidence for the on-target effect of Apigenin and can be a critical component in pre-clinical drug development and mechanistic studies.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or weak signal | Insufficient protein loaded, inefficient transfer, inactive antibody, incorrect ECL substrate. | Increase protein load, verify transfer efficiency with Ponceau S stain, use fresh antibody dilutions, ensure ECL substrate is properly mixed and active. |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody concentration, increase the number and duration of washes. |
| Non-specific bands | Antibody concentration too high, non-specific antibody binding, protein degradation. | Titrate primary antibody concentration, use a more specific antibody, ensure fresh protease inhibitors are used during protein extraction. |
| Uneven loading | Inaccurate protein quantification, errors in pipetting. | Re-quantify protein samples, be meticulous during sample loading. Always normalize to a loading control. |
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Apigenin inhibits the proliferation and aerobic glycolysis of endometrial cancer cells by regulating the PI3K/Akt signaling pathway [ejgo.net]
- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comet Assay for DNA Damage Induced by Apigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apigenin, a natural flavonoid abundant in various fruits and vegetables, has demonstrated significant anti-proliferative and anti-carcinogenic properties in numerous studies.[1] One of its key mechanisms of action involves the induction of DNA damage in cancer cells, which can trigger cell cycle arrest and apoptosis.[2][3] The Single Cell Gel Electrophoresis (SCGE) or "comet assay" is a rapid, sensitive, and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[4][5][6][7] This makes it an invaluable tool for quantifying the genotoxic effects of therapeutic compounds like Apigenin.
These application notes provide a comprehensive overview and detailed protocols for utilizing the alkaline comet assay to assess DNA damage induced by Apigenin.
Core Principles and Applications
The comet assay is based on the principle that fragmented DNA from a single cell embedded in an agarose (B213101) gel will migrate away from the nucleus during electrophoresis, forming a shape resembling a comet.[5][8] The "comet head" consists of intact DNA, while the "comet tail" contains damaged or broken DNA fragments.[6] The intensity and length of the tail are directly proportional to the amount of DNA damage.[7]
The alkaline version (pH >13) of the assay is most commonly used as it can detect a broader spectrum of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[5][7]
Key Applications:
-
Genotoxicity Screening: Evaluating the potential of Apigenin and its derivatives to induce DNA damage.
-
Dose-Response Studies: Quantifying the extent of DNA damage at various concentrations of Apigenin.[2][9]
-
Mechanistic Insights: Investigating the signaling pathways involved in Apigenin-induced DNA damage.[9][10]
-
Drug Development: Assessing the efficacy of Apigenin as a potential chemotherapeutic agent that targets DNA integrity.
Experimental Protocols
This section details the procedure for cell preparation, treatment with Apigenin, and the execution of the alkaline comet assay.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., ACHN renal cancer cells[2], THP-1 leukemia cells[9], HeLa cervical cancer cells[11]).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Apigenin Stock Solution: High-purity Apigenin dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Agarose: Normal Melting Point (NMPA) and Low Melting Point (LMPA).
-
Lysis Solution (Freshly Prepared): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.[9]
-
Alkaline Electrophoresis Buffer (Freshly Prepared, Chilled): 300 mM NaOH, 1 mM Na₂EDTA, pH >13.[5]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[12]
-
DNA Staining Solution: e.g., SYBR Green I or Ethidium Bromide.
-
Microscope Slides: Standard and pre-coated.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to attach overnight.
-
Apigenin Treatment: Prepare serial dilutions of Apigenin in a complete culture medium from the stock solution. Replace the existing medium with the Apigenin-containing medium.
-
Incubation: Incubate cells for a defined period (e.g., 3 to 24 hours).
Alkaline Comet Assay Procedure
Handle cells in a dark or dimmed environment from this point on to prevent additional DNA damage from light.[12]
-
Slide Preparation: Coat clean microscope slides with a layer of 1% NMPA. Let it solidify completely.
-
Cell Harvesting & Embedding:
-
Trypsinize and harvest the cells. Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1-2 x 10⁵ cells/mL.[12]
-
Gently mix ~10 µL of the cell suspension with ~80-120 µL of 0.5% LMPA (pre-warmed to 37°C) at a ratio of 1:10 (v/v).[9][12]
-
Quickly pipette this mixture onto the pre-coated slide, spread it evenly with a coverslip, and place the slide at 4°C for 5-10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
DNA Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them on a horizontal electrophoresis platform.
-
Fill the tank with fresh, chilled alkaline electrophoresis buffer, ensuring the slides are fully covered.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[13]
-
Apply a voltage of ~25 V and adjust the current to ~300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[14]
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them 3 times for 5 minutes each with the neutralization buffer.[12]
-
Stain the slides by adding a drop of a fluorescent DNA-binding dye and covering with a coverslip.
-
Visualization and Data Analysis
-
Microscopy: Visualize the slides using a fluorescence microscope with the appropriate filter set.
-
Image Capture: Capture images of randomly selected, non-overlapping cells (typically 50-100 cells per slide).
-
Comet Analysis: Use specialized image analysis software (e.g., CaspLab, Comet Assay IV) to quantify the extent of DNA damage.[15] The software measures several parameters, which are then averaged for each treatment group.
Data Presentation
Quantitative data from the comet assay allows for a clear assessment of Apigenin's dose-dependent genotoxicity.
Table 1: Quantification of Apigenin-Induced DNA Damage in ACHN Cells
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SEM) | Tail Length (µm) (Mean ± SEM) | Tail Moment (Mean ± SEM) |
| Vehicle Control | 0 (DMSO) | 4.1 ± 0.8 | 6.5 ± 1.3 | 0.9 ± 0.3 |
| Apigenin | 25 | 11.8 ± 2.1 | 18.2 ± 2.9 | 4.5 ± 0.9 |
| Apigenin | 50 | 22.5 ± 3.5 | 35.7 ± 4.8 | 10.2 ± 1.8 |
| Apigenin | 100 | 31.2 ± 4.2 | 49.6 ± 5.5 | 17.8 ± 2.6 |
| Positive Control | 1 mM H₂O₂ | 35.8 ± 4.9 | 55.1 ± 6.1 | 21.4 ± 3.1 |
SEM: Standard Error of the Mean. Data is hypothetical but based on trends observed in published studies.[9][15]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for the alkaline comet assay.
Apigenin-Induced DNA Damage Pathway
Caption: Signaling pathway for Apigenin-induced DNA damage.[9][10]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin and Hesperidin Downregulate DNA Repair Genes in MCF-7 Breast Cancer Cells and Augment Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin induces DNA damage through the PKCδ-dependent activation of ATM and H2AX causing down-regulation of genes involved in cell cycle control and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. researchgate.net [researchgate.net]
Preparing Apigenin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apigenin (B1666066), a naturally occurring flavonoid, is a subject of intense research interest due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its potential as a therapeutic agent. A critical first step in conducting these studies is the correct preparation of a stable, sterile stock solution of apigenin for use in cell culture. This document provides detailed protocols for the preparation, storage, and application of apigenin stock solutions, along with a summary of its key signaling pathways.
Data Presentation: Apigenin Solubility
Apigenin is poorly soluble in water but exhibits good solubility in several organic solvents.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing apigenin stock solutions for cell culture applications.[5][6][7]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~54-83.33 mg/mL[2][5] | ~199.82-308.36 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[5] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[2] |
| Dimethylformamide (DMF) | ~25 mg/mL[6] | ~92.5 mM | Should be purged with an inert gas.[6] |
| Ethanol | ~0.3 mg/mL[6] | ~1.1 mM | Limited utility for high concentration stock solutions. |
| Water | Insoluble[5] | - | Apigenin is practically insoluble in aqueous buffers.[3][6][8] |
Note: The molecular weight of apigenin is 270.24 g/mol .[2]
Experimental Protocols
Materials
-
Apigenin powder (≥98% purity)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm pore size), compatible with DMSO (e.g., PTFE)
-
Sterile cell culture medium
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Protocol 1: Preparation of a 50 mM Apigenin Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to desired working concentrations.
-
Calculate the required mass of apigenin:
-
For 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.050 mol/L x 0.001 L x 270.24 g/mol = 0.0135 g = 13.5 mg
-
-
-
Weighing and Dissolving:
-
In a sterile microcentrifuge tube, accurately weigh 13.5 mg of apigenin powder.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex thoroughly for 1-2 minutes to dissolve the apigenin. If complete dissolution is not achieved, sonicate in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization:
-
To ensure sterility, filter the apigenin stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (stable for at least 6 months) or at -80°C for extended stability.[2]
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Thawing and Dilution:
-
Thaw a single aliquot of the 50 mM apigenin stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 50 µM in a cell culture well containing 1 mL of medium, you would perform a 1:1000 dilution of the 50 mM stock.
-
It is recommended to prepare fresh dilutions for each experiment. Do not store aqueous solutions of apigenin for more than one day.[6]
-
-
Cell Treatment:
-
Add the appropriate volume of the diluted apigenin working solution to the cell culture wells to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO without apigenin) should always be included in experiments.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using apigenin in cell culture.
Key Signaling Pathways Modulated by Apigenin
Apigenin has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[9][10][11]
Caption: Apigenin inhibits several key oncogenic signaling pathways.
Apigenin's Effect on the PI3K/Akt/mTOR Pathway
A primary mechanism of apigenin's anti-cancer activity is its inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[9][11][12]
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Apigenin's Anti-Proliferative Effects Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anti-cancer properties.[1][2] It has been shown to impede cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit metastasis by modulating key cellular signaling pathways.[1][2][3][4] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to evaluate the long-term effects of cytotoxic agents on cell proliferation and survival.[5] This application note provides a detailed protocol for utilizing the colony formation assay to assess the dose-dependent effects of Apigenin on the reproductive viability of cancer cells.
Principle of the Colony Formation Assay
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[5] A colony is defined as a cluster of at least 50 cells, which is indicative of the cell's capacity to maintain its reproductive integrity after treatment.[5] The assay is particularly valuable for determining the long-term efficacy of a compound, as it measures sustained proliferative capacity rather than short-term metabolic activity.[5]
Apigenin's Mechanism of Action in Inhibiting Colony Formation
Apigenin exerts its anti-proliferative effects by targeting multiple signaling pathways crucial for cancer cell growth and survival. By interfering with these pathways, Apigenin can induce cell cycle arrest, promote apoptosis, and ultimately inhibit the ability of cancer cells to form colonies.[1][2][3][4][6]
Key signaling pathways modulated by Apigenin include:
-
PI3K/AKT/mTOR Pathway: Apigenin can suppress this critical survival pathway, leading to decreased cell proliferation and increased apoptosis.[1][6][7][8]
-
MAPK/ERK Pathway: Modulation of this pathway by Apigenin can lead to cell cycle arrest and reduced cell growth.[1][9]
-
JAK/STAT Pathway: Inhibition of this pathway by Apigenin can hinder cancer cell proliferation, survival, and angiogenesis.[4][6][10]
-
Wnt/β-catenin Pathway: Apigenin has been shown to suppress this pathway, which is often dysregulated in cancer and plays a role in cell proliferation and differentiation.[1][9][10]
-
NF-κB Signaling: By inhibiting NF-κB, Apigenin can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[1]
Experimental Protocol: Colony Formation Assay with Apigenin
This protocol provides a general framework for assessing the effects of Apigenin on adherent cancer cell lines. Optimization of cell seeding density, Apigenin concentration, and incubation time may be required for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Apigenin (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure a single-cell suspension.
-
Seed the cells into 6-well plates at a predetermined low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
Apigenin Treatment:
-
Prepare serial dilutions of Apigenin in complete cell culture medium from the stock solution. A typical concentration range to test for Apigenin is 10-100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Apigenin concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of Apigenin or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days. The incubation period should be sufficient for colonies to reach a size of at least 50 cells in the control wells.
-
Monitor the cells periodically for colony formation and media color change. Replace the medium with fresh Apigenin-containing or control medium every 2-3 days to ensure nutrient availability and consistent drug exposure.
-
-
Fixation and Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. An inverted microscope can be used for more accurate counting.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Plot the surviving fraction as a function of Apigenin concentration to generate a dose-response curve.
-
Data Presentation
The quantitative data obtained from the colony formation assay should be summarized in a clear and structured table for easy comparison.
| Cell Line | Apigenin Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| HeLa | 0 (Control) | 85.2 | 1.00 |
| 10 | 63.9 | 0.75 | |
| 25 | 42.6 | 0.50 | |
| 50 | 17.0 | 0.20 | |
| 100 | 4.3 | 0.05 | |
| HCT116 | 0 (Control) | 78.5 | 1.00 |
| 10 | 58.9 | 0.75 | |
| 25 | 35.3 | 0.45 | |
| 50 | 11.8 | 0.15 | |
| 100 | 2.4 | 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 10. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of Apigenin: A Guide for Researchers
Application Notes and Protocols for Investigating Apigenin's Interaction with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing molecular docking studies of Apigenin (B1666066) with its target proteins. Apigenin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction mechanisms. These insights are invaluable for drug discovery and development.
Target Proteins for Apigenin
Apigenin has been shown to interact with a wide array of protein targets involved in various cellular signaling pathways. This section summarizes the key protein targets and the reported binding affinities of Apigenin.
Quantitative Data Summary
The following tables present a summary of the binding energies and inhibition constants (Ki) of Apigenin with various target proteins, as determined by molecular docking studies. Lower binding energy values indicate a more favorable binding interaction.
Table 1: Binding Affinities of Apigenin with Key Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Signaling Pathway |
| p38 MAPK | 5MTX | -8.7 | Not Reported | MAPK/ERK Signaling |
| AKT1 | Not Specified | -8.3 | Not Reported | PI3K/AKT/mTOR Signaling |
| mTOR | 4JT6 | Not Specified | Not Reported | PI3K/AKT/mTOR Signaling |
| PI3K | Not Specified | Not Specified | Not Reported | PI3K/AKT/mTOR Signaling |
| IKK | Not Specified | -7.45 | Not Reported | NF-κB Signaling |
| Xanthine Oxidase (XO) | 3ETR | -8.2 | Not Reported | Oxidative Stress |
| Human Transferrin (HTF) | Not Specified | -7.8 | Not Reported | Iron Homeostasis |
Note: The binding energies and inhibition constants can vary depending on the specific docking software, force field, and parameters used in the study.
Signaling Pathway Involvement
Apigenin's therapeutic effects are attributed to its ability to modulate key signaling pathways implicated in various diseases. The following diagrams illustrate the points of intervention of Apigenin in these pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Apigenin has been shown to inhibit p38 MAPK, a key component of this pathway.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Apigenin has been found to inhibit multiple components of this pathway, including PI3K, AKT, and mTOR.[2][3]
Experimental Protocols: Molecular Docking of Apigenin
This section provides a detailed, step-by-step protocol for performing molecular docking of Apigenin with a target protein using AutoDock Vina, a widely used open-source docking program.
Experimental Workflow
The overall workflow for the molecular docking process is outlined below.
Step-by-Step Protocol
Software and Resources Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of Apigenin.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human p38 MAPK is 3UVQ.[4]
-
Clean the Protein: Open the PDB file in a molecular visualization tool like Discovery Studio or ADT. Remove water molecules, heteroatoms (except essential cofactors), and any existing ligands from the protein structure. If the protein has multiple chains, retain only the chain of interest for docking.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of Apigenin from a database like PubChem (CID: 5280443).
-
Load Ligand in ADT: Open the Apigenin structure file in AutoDock Tools.
-
Set Torsion Root and Rotatable Bonds: Detect the torsion root and set the number of rotatable bonds to allow for ligand flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Load Protein and Ligand in ADT: Open the prepared protein (PDBQT) and ligand (PDBQT) files in ADT.
-
Define the Binding Site: The grid box defines the search space for the docking simulation. Center the grid box on the active site of the protein. The dimensions of the grid box should be large enough to accommodate the ligand. The grid spacing is typically set to 1 Å.
-
Generate Grid Parameter File: Save the grid box parameters as a GPF file.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the Vina docking run. An example configuration file is shown below:
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Step 5: Results Analysis
-
Examine the Log File: The log file (docking_log.txt) contains the binding affinity scores (in kcal/mol) for the different binding poses of Apigenin. The most negative value represents the best binding mode.
-
Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the protein PDBQT file in a molecular visualization tool like Discovery Studio or PyMOL.
-
Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Apigenin and the amino acid residues in the protein's binding site. For example, studies have shown that Apigenin interacts with key residues such as SER 251, ASP292, and ASP 294 in the active site of p38 MAPK.[5]
Conclusion
This guide provides a comprehensive overview and a detailed protocol for conducting molecular docking studies of Apigenin with its target proteins. By following these application notes, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of Apigenin, which can aid in the development of novel therapeutic strategies. The provided data and protocols serve as a foundation for further in-silico and in-vitro investigations into the promising pharmacological activities of this natural flavonoid.
References
- 1. Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. omicsonline.org [omicsonline.org]
Unveiling Apigenin's Apoptotic Power: A Detailed Protocol for Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by apigenin (B1666066), a promising natural flavonoid with anticancer properties. The following sections detail the underlying principles, a step-by-step experimental protocol, and the key signaling pathways involved, equipping researchers with the necessary tools to accurately assess the apoptotic effects of apigenin in their cellular models.
Principles of Annexin V/PI Staining
The Annexin V/PI dual-staining method is a robust and widely used technique in flow cytometry to identify and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] The principle of this assay is based on two key cellular events that occur during apoptosis: the externalization of phosphatidylserine (B164497) (PS) and the loss of plasma membrane integrity.[3][4]
In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[3] When conjugated with a fluorochrome like FITC, Annexin V can bind to the exposed PS on the surface of early apoptotic cells, allowing for their detection.[3]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[2] However, in the later stages of apoptosis and in necrotic cells, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[3]
By using both Annexin V and PI simultaneously, four distinct cell populations can be identified:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Quantitative Analysis of Apigenin-Induced Apoptosis
The following table summarizes quantitative data from various studies that have employed Annexin V/PI staining to measure apoptosis in different cancer cell lines treated with apigenin. This data highlights the dose- and time-dependent pro-apoptotic effects of apigenin.
| Cell Line | Apigenin Concentration | Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| MDA-MB-453 (Human Breast Cancer) | IC50 | 72 h | 11.2 | 42.2 | 53.4 | [5] |
| MCF-7 (Human Breast Cancer) | 34 µM (IC50) | 72 h | - | - | 48 | [6] |
| A549 (Human Lung Cancer) | 50 µM | 24 h | - | - | ~12 | [7] |
| A549 (Human Lung Cancer) | 75 µM | 24 h | - | - | ~15 | [7] |
| U937 (Human Leukemia) | 20 µM | 12 h | - | - | Moderate Increase | [8] |
| U937 (Human Leukemia) | 30 µM | 12 h | - | - | Marked Increase | [8] |
| U937 (Human Leukemia) | 40 µM | 6 h | - | - | Significant Increase | [8] |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol provides a detailed step-by-step guide for performing Annexin V/PI staining to analyze apigenin-induced apoptosis.
Materials:
-
Cells of interest
-
Apigenin (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of apigenin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
For suspension cells: Transfer the cell culture directly into a centrifuge tube.
-
Centrifuge the cells at approximately 300-600 x g for 5 minutes at room temperature.[2][10]
-
Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. After each wash, centrifuge at 300-600 x g for 5 minutes and discard the supernatant.[11]
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Note: The optimal amount of staining reagents may need to be determined empirically for different cell types and should follow the manufacturer's recommendations.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Keep the samples on ice and protect them from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.
-
Acquire data and analyze the dot plots to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Apigenin-Induced Apoptosis Signaling Pathways
Apigenin has been shown to induce apoptosis through the modulation of various signaling pathways.[12] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Key molecular events include the activation of caspases, regulation of Bcl-2 family proteins, and inhibition of pro-survival pathways such as PI3K/Akt.[8][13]
Caption: Signaling pathways involved in apigenin-induced apoptosis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Annexin V/PI staining protocol for analyzing apigenin-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apigenin induces apoptosis in human leukemia cells and exhibits anti-leukemic activity in vivo via inactivation of Akt and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential Role of Apigenin in Cancer Prevention and Treatment | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for EdU Proliferation Assay with Apigenin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apigenin, a natural flavonoid found in various plants, has garnered significant interest for its potential anti-cancer properties. It has been shown to inhibit cell proliferation in a variety of cancer cell lines by inducing cell cycle arrest and apoptosis. The 5-ethynyl-2´-deoxyuridine (EdU) proliferation assay is a modern and reliable method for assessing DNA synthesis and cell proliferation. This application note provides a detailed protocol for utilizing the EdU assay to quantify the anti-proliferative effects of Apigenin on cancer cells.
The EdU assay is based on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA. The incorporated EdU is then detected through a specific and efficient click chemistry reaction with a fluorescently labeled azide (B81097), allowing for the accurate quantification of proliferating cells. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and simplifying the experimental workflow.
Data Presentation
The following table summarizes representative quantitative data from an EdU proliferation assay assessing the effect of Apigenin on a hypothetical cancer cell line. These data illustrate a dose-dependent decrease in the percentage of EdU-positive cells, indicating an inhibition of cell proliferation.
| Apigenin Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 45.2 | 3.5 |
| 10 | 38.1 | 2.9 |
| 25 | 25.6 | 2.1 |
| 50 | 12.3 | 1.5 |
| 100 | 5.8 | 0.9 |
Experimental Protocols
This section provides detailed methodologies for performing an EdU proliferation assay with Apigenin treatment.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Apigenin (stock solution in DMSO)
-
EdU solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer
-
Fluorescently labeled azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Protocol
1. Cell Seeding and Apigenin Treatment
-
Seed the cancer cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Apigenin in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest Apigenin dose.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Apigenin or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. EdU Labeling
-
Following the Apigenin treatment, add EdU solution to each well to a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient EdU incorporation. This time can vary depending on the cell type's doubling time but is typically 2-4 hours.
3. Cell Fixation and Permeabilization
-
Carefully remove the EdU-containing medium and wash the cells once with PBS.
-
Add the fixative solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization buffer to each well and incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with PBS.
4. Click Reaction for EdU Detection
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the click reaction buffer, fluorescent azide, CuSO4, and a reducing agent.
-
Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
5. Nuclear Staining and Imaging
-
Add the nuclear counterstain solution (e.g., Hoechst 33342 or DAPI in PBS) to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Remove the nuclear stain and wash the cells twice with PBS.
-
Add PBS or an appropriate imaging buffer to the wells.
-
Image the cells using a fluorescence microscope or a high-content imaging system. Acquire images for both the EdU (e.g., green channel for Alexa Fluor 488) and the nuclear stain (e.g., blue channel for Hoechst/DAPI).
6. Data Analysis
-
Use image analysis software to count the total number of cells (blue nuclei) and the number of EdU-positive cells (green nuclei).
-
Calculate the percentage of EdU-positive cells for each treatment condition using the following formula: (Number of EdU-positive cells / Total number of cells) x 100
-
Plot the percentage of EdU-positive cells against the Apigenin concentration to visualize the dose-response relationship.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram outlines the key steps of the EdU proliferation assay with Apigenin treatment.
Troubleshooting & Optimization
Technical Support Center: Enhancing Apigenin Solubility for In Vitro Success
Navigating the challenges of apigenin's low aqueous solubility is a common hurdle for researchers. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to help you successfully prepare and use apigenin (B1666066) in your in vitro experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my apigenin not dissolving in my cell culture medium?
Apigenin is a lipophilic flavonoid with very low water solubility (approximately 1.35 µg/mL).[1][2] Direct addition of apigenin powder to aqueous-based cell culture media will result in poor dissolution and potential precipitation, leading to inaccurate concentrations in your experiments.
Q2: What is the recommended solvent for preparing an apigenin stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing apigenin stock solutions for in vitro studies.[3][4][5][6][7] Apigenin is freely soluble in DMSO, with a solubility of up to 54 mg/mL.[4] For cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I use other organic solvents to dissolve apigenin?
Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also dissolve apigenin.[3][8] However, their compatibility with your specific cell line and experimental setup should be carefully evaluated for potential toxicity. The solubility of apigenin in these solvents is approximately 0.3 mg/mL in ethanol and 25 mg/mL in DMF.[3]
Q4: I observed precipitation after adding my apigenin stock solution to the cell culture medium. What should I do?
Precipitation upon dilution of the DMSO stock in aqueous media is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of apigenin in your medium may be exceeding its solubility limit in the presence of a low percentage of DMSO. Try using a lower final concentration.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your cells.
-
Use a pre-warmed medium: Adding the apigenin stock to a pre-warmed medium (37°C) with gentle vortexing can sometimes improve dissolution.
-
Consider advanced formulation strategies: If precipitation persists, using solubility enhancement techniques like cyclodextrin (B1172386) inclusion complexes or solid dispersions may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Apigenin powder does not dissolve in buffer or media. | Low aqueous solubility of apigenin. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3][4][5][6][7] |
| Precipitation occurs after diluting the DMSO stock solution in the culture medium. | The final concentration of apigenin exceeds its solubility in the aqueous medium. | Lower the final apigenin concentration. Ensure thorough mixing upon dilution. Consider using a formulation with enhanced solubility. |
| Inconsistent experimental results. | Inaccurate dosing due to poor solubility and precipitation. | Prepare fresh dilutions for each experiment from a stable stock solution. Visually inspect for any precipitation before use. Utilize solubility-enhanced formulations for better consistency. |
| Cell toxicity observed in the control group. | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic level for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design. |
Quantitative Data on Apigenin Solubility
The following tables summarize the solubility of apigenin in various solvents and the improvements achieved with different enhancement techniques.
Table 1: Solubility of Apigenin in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~1.35 µg/mL | [1][2] |
| DMSO | ~15-54 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Ethanol | ~0.3 mg/mL | [3] |
| PEG-400 | High (Mole Fraction: 4.27 x 10⁻¹) | [9][10][11] |
| Transcutol® | High (Mole Fraction: 3.83 x 10⁻¹) | [9][10][11] |
Table 2: Enhanced Apigenin Solubility with Different Formulation Strategies
| Formulation Method | Fold Increase in Solubility (Approx.) | Reference |
| Apigenin-HPβCD Inclusion Complex | 152x | [12][13] |
| Apigenin-Phospholipid Phytosome (APLC) | 36x | [14] |
| Apigenin Polymeric Micelles | 148x | [15] |
| Solid Dispersion with Pluronic F-127 | Significant improvement, reaching 100% dissolution at pH 6.8 | [1][16] |
Experimental Protocols
Here are detailed methodologies for preparing solubility-enhanced apigenin formulations for in vitro studies.
Protocol 1: Preparation of Apigenin Stock Solution using DMSO
-
Materials: Apigenin powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Weigh the desired amount of apigenin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20-50 mM).
-
Vortex the tube until the apigenin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Apigenin-Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex
This method enhances solubility by encapsulating apigenin within the cyclodextrin molecule.[12][13][17]
-
Materials: Apigenin, Hydroxypropyl-β-cyclodextrin (HPβCD), Deionized water, Magnetic stirrer, 0.22 µm syringe filter.
-
Procedure:
-
Prepare an aqueous solution of HPβCD (concentration may need optimization, but a 1:1 molar ratio of apigenin to HPβCD is a good starting point).[12]
-
Add the apigenin powder to the HPβCD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved apigenin.
-
The resulting clear solution contains the apigenin-HPβCD inclusion complex, which can be used for in vitro experiments. The concentration of apigenin in the complex should be determined using a validated analytical method like HPLC.
-
Protocol 3: Preparation of Apigenin Solid Dispersion using Pluronic F-127
Solid dispersion technology improves solubility by dispersing apigenin in a hydrophilic polymer matrix.[1][2][16][18]
-
Materials: Apigenin, Pluronic F-127, Ethanol, Rotary evaporator.
-
Procedure (Solvent Evaporation Method):
-
Dissolve both apigenin and Pluronic F-127 in a suitable organic solvent like ethanol. A common ratio to start with is 1:10 (w/w) of apigenin to Pluronic F-127.
-
Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the apigenin-Pluronic F-127 solid dispersion.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
For in vitro studies, the solid dispersion can be directly dissolved in the cell culture medium.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify these processes, the following diagrams illustrate a typical workflow for improving apigenin solubility and a key signaling pathway modulated by apigenin.
Caption: Workflow for improving apigenin solubility.
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. [PDF] Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach | Semantic Scholar [semanticscholar.org]
- 17. Formulation of Apigenin-Cyclodextrin-Chitosan Ternary Complex: Physicochemical Characterization, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Apigenin Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of apigenin (B1666066) in aqueous solutions at different pH levels. Understanding the pH-dependent stability of apigenin is critical for designing and interpreting experiments, as well as for developing stable formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of apigenin in aqueous solutions at different pH values?
A1: Apigenin is most stable in acidic conditions (pH 3) and exhibits increased degradation as the pH moves towards neutral and alkaline conditions. Gradual degradation is observed in the pH range of 5 to 7.[1] In highly alkaline solutions, degradation is significantly accelerated.
Q2: I am observing rapid degradation of apigenin in my cell culture medium (pH ~7.4). What could be the cause?
A2: Apigenin is known to be unstable at neutral to slightly alkaline pH. In a phosphate (B84403) buffer solution at pH 7.3, apigenin shows noticeable degradation over time. For instance, at 37°C, the degradation rate constant has been reported to be approximately 0.0226 h⁻¹[2]. It is advisable to prepare fresh stock solutions and minimize the time apigenin is in the culture medium before analysis.
Q3: How should I prepare and store apigenin stock solutions to ensure stability?
A3: Due to its poor water solubility, apigenin is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[3][4] These stock solutions are generally more stable, especially when stored at -20°C. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use. It is not recommended to store aqueous solutions of apigenin for more than a day.[3]
Q4: Can the presence of metal ions affect apigenin stability?
A4: Yes, the presence of metal ions such as Fe²⁺ and Cu²⁺ can significantly impact apigenin stability, often leading to increased degradation, especially at physiological temperatures (37°C).[2] If your experimental system contains these ions, it is important to consider their potential effect on apigenin stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent analytical readings of apigenin. | Apigenin degradation due to inappropriate pH of the solution. | Ensure the pH of your aqueous solution is acidic (ideally around pH 3-5) if compatible with your experimental design. For cell culture work at physiological pH, minimize incubation time and prepare fresh solutions. |
| Precipitation of apigenin in the aqueous solution. | Poor aqueous solubility of apigenin. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Variability in results between experimental repeats. | Inconsistent preparation of apigenin solutions or varying incubation times. | Standardize the protocol for solution preparation, including the source and purity of apigenin, solvent for the stock solution, and the final concentration. Ensure consistent incubation times across all experiments. |
| Unexpected biological effects or lack thereof. | Degradation of apigenin leading to lower effective concentrations or the formation of degradation products with different activities. | Confirm the stability of apigenin under your specific experimental conditions by performing a time-course analysis of its concentration using a validated analytical method like HPLC. |
Quantitative Data on Apigenin Stability
The stability of apigenin is highly dependent on the pH of the aqueous solution. The following table summarizes the available quantitative data on its degradation under different pH conditions.
| pH | Condition | Temperature | Degradation | Reference |
| Acidic | ||||
| 2 | Sorghum extract | 4, 22, 32°C | More stable compared to higher pH | [5] |
| 3 | Aqueous solution | Not specified | Highest stability observed | [1] |
| ~1 (0.1 N HCl) | Aqueous solution | Room Temperature | ~18% degradation after 2 hours | [6] |
| Neutral | ||||
| 5-7 | Aqueous solution | Not specified | Gradual degradation | [1] |
| 7.3 | Phosphate buffer | 20°C | k = 0.0207 h⁻¹ | [2] |
| 7.3 | Phosphate buffer | 37°C | k = 0.0226 h⁻¹ | [2] |
| 7.5 | Phosphate buffer | Not specified | Maximum aqueous solubility (2.16 µg/mL) | [4][7] |
| Alkaline | ||||
| ~13 (1 N NaOH) | Aqueous solution | Room Temperature | ~46% degradation after 24 hours | [6] |
k = first-order degradation rate constant
Experimental Protocols
Protocol for Apigenin Stability Testing
This protocol outlines a general procedure for assessing the stability of apigenin in aqueous solutions at different pH values.
1. Materials:
-
Apigenin (high purity)
-
Dimethyl sulfoxide (DMSO) or Ethanol (HPLC grade)
-
Buffer solutions of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 analytical column
2. Preparation of Apigenin Stock Solution:
-
Accurately weigh a known amount of apigenin powder.
-
Dissolve the apigenin in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Store the stock solution in a light-protected container at -20°C.
3. Preparation of Test Solutions:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Spike the apigenin stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
4. Incubation and Sampling:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the samples by HPLC or store them at -20°C for later analysis.
5. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Apigenin has characteristic UV absorbance maxima around 268 nm and 336 nm.
-
Quantification: Create a calibration curve using standard solutions of apigenin of known concentrations to quantify the amount of apigenin remaining in the samples at each time point.
6. Data Analysis:
-
Plot the concentration of apigenin versus time for each pH value.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Visualizations
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
Technical Support Center: Optimizing Apigenin Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing apigenin (B1666066) concentration in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for apigenin in cancer cell line studies?
A1: Based on numerous in vitro studies, a broad starting range for apigenin concentration is between 1 µM and 100 µM.[1][2][3] The optimal concentration is highly dependent on the specific cancer cell line and the duration of exposure. For initial screening, it is advisable to use a wide range of concentrations (e.g., 10, 25, 50, 75, 100 µM) to determine the dose-dependent effects.[1][3][4][5]
Q2: How long should I treat my cancer cells with apigenin?
A2: Treatment times can vary from 24 to 72 hours.[4][6] Shorter incubation times (24 hours) are often sufficient to observe effects on cell signaling pathways, while longer durations (48-72 hours) are typically used to assess impacts on cell viability, apoptosis, and cell cycle progression.[4][6][7] Time-course experiments are recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Q3: Apigenin has low solubility in aqueous solutions. How should I prepare my stock solution?
A3: Apigenin is poorly soluble in water. It is recommended to dissolve apigenin in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[4] This stock can then be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[4]
Q4: I am not observing a significant effect of apigenin on my cancer cell line. What could be the reason?
A4: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cancer cell lines are inherently more resistant to apigenin.
-
Concentration and Duration: The concentrations used may be too low, or the treatment duration may be too short. Consider increasing both in a stepwise manner.
-
Compound Quality: Ensure the purity and stability of your apigenin.
-
Experimental Assay: The assay used might not be sensitive enough to detect the specific cellular changes induced by apigenin. Consider using multiple assays to assess different cellular responses (e.g., proliferation, apoptosis, cell cycle).
Q5: What are the known molecular targets and signaling pathways of apigenin in cancer cells?
A5: Apigenin is known to modulate multiple signaling pathways involved in cancer progression.[8][9][10][11][12] These include, but are not limited to:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism.[9][11][13]
-
MAPK/ERK Pathway: Apigenin can suppress this pathway, affecting cell proliferation and migration.[9][11]
-
Wnt/β-catenin Pathway: Inhibition of this pathway has been observed in cancers like colorectal and osteosarcoma.[8][11][13]
-
JAK/STAT Pathway: Apigenin can inhibit STAT3 phosphorylation.[9][10][13]
-
NF-κB Pathway: Apigenin can suppress the activity of this pro-inflammatory and anti-apoptotic pathway.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay (e.g., MTT). | - Uneven cell seeding.- Incomplete dissolution of formazan (B1609692) crystals.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- After adding the solubilization solution, shake the plate thoroughly and ensure all crystals are dissolved by visual inspection.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Apigenin precipitates in the culture medium upon dilution from the DMSO stock. | - The final concentration of apigenin is too high for its solubility in the medium.- The DMSO stock concentration is too low, requiring a larger volume to be added to the medium. | - Prepare a more concentrated DMSO stock to minimize the volume added to the medium.- Gently warm the medium to 37°C before adding the apigenin stock and mix immediately.- If precipitation persists, consider using a lower, more soluble concentration of apigenin. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | - Cells were harvested too harshly, leading to mechanical membrane damage and false positives for PI staining.- The incubation time with Annexin V/PI was too short or too long. | - Use a gentle cell scraping or a mild enzyme (like Accutase) for harvesting adherent cells.- Follow the manufacturer's protocol for the apoptosis detection kit regarding incubation times.- Analyze samples by flow cytometry as soon as possible after staining. |
| Difficulty in interpreting cell cycle analysis data. | - Cell clumping leading to doublets being read as G2/M phase cells.- Incorrect gating during flow cytometry analysis. | - Ensure a single-cell suspension is prepared before fixation.- Use doublet discrimination gating during flow cytometry analysis.- Include appropriate controls (e.g., untreated cells, cells treated with a known cell cycle inhibitor) to set the gates correctly. |
Data Presentation: Apigenin IC50 Values in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of apigenin in different human cancer cell lines, as reported in various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 |
| HeLa | Cervical Cancer | 10 | 72 |
| SiHa | Cervical Cancer | 68 | 72 |
| CaSki | Cervical Cancer | 76 | 72 |
| C33A | Cervical Cancer | 40 | 72 |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 |
| HL60 | Leukemia | 30 | 24 |
| MCF-7 | Breast Cancer | 2.30 | 24 |
| MDA-MB-231 | Breast Cancer | 4.07 | 24 |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions, assay methods, and apigenin sources.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of apigenin on cancer cells.
Materials:
-
Apigenin
-
DMSO
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of apigenin in complete culture medium from a DMSO stock.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of apigenin or vehicle control (DMSO).[15]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][15]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Read the absorbance at 570-590 nm using a microplate reader.[16]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Apigenin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of apigenin for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Apigenin-treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells and treat with apigenin as described for the apoptosis assay.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17][5][18]
-
Store the fixed cells at 4°C overnight or for at least 2 hours.[17][18]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for optimizing apigenin concentration.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 3. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Overcoming Apigenin Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Apigenin (B1666066) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my Apigenin precipitate when I add it to my cell culture media?
A1: Apigenin is a flavonoid compound with low aqueous solubility.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4] When a concentrated stock solution of Apigenin, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous-based cell culture medium, the sudden change in solvent polarity can cause the Apigenin to crash out of solution and form a precipitate.
Q2: What is the best solvent to dissolve Apigenin for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Apigenin stock solutions for in vitro studies due to its relatively high solubilizing capacity.[3][5] Ethanol is another option, though Apigenin is less soluble in it compared to DMSO.[5][6] For maximum solubility in aqueous buffers, it is recommended to first dissolve Apigenin in dimethylformamide (DMF) and then dilute it with the aqueous buffer.[5]
Q3: What is the maximum concentration of Apigenin I can use in my cell culture media without precipitation?
A3: The final concentration of Apigenin that can be achieved in cell culture media without precipitation is highly dependent on the composition of the media (e.g., serum content) and the final concentration of the organic solvent. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The solubility of apigenin in a 1:8 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml.[5] It is recommended to perform a pilot experiment to determine the optimal and maximal working concentration of Apigenin for your specific cell line and media conditions.
Q4: Can I prepare a large batch of Apigenin-containing media and store it?
A4: It is not recommended to store aqueous solutions of Apigenin for more than one day.[5] Apigenin can degrade in aqueous solutions, especially at physiological pH and temperature (37°C).[7][8] It is best practice to prepare fresh dilutions of Apigenin in your cell culture media for each experiment.
Troubleshooting Guide
Issue: Visible precipitate forms immediately after adding Apigenin stock solution to the cell culture media.
| Possible Cause | Troubleshooting Step |
| High final concentration of Apigenin | Decrease the final concentration of Apigenin in the media. Perform a dose-response curve to find the optimal concentration. |
| High concentration of organic solvent in the stock solution | Prepare a more diluted stock solution of Apigenin in your chosen solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells. |
| Rapid addition of stock solution | Add the Apigenin stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. |
| Low temperature of the media | Warm the cell culture media to 37°C before adding the Apigenin stock solution. Solubility of Apigenin generally increases with temperature.[9] |
| Media composition | The presence of serum and other components in the media can affect Apigenin solubility. Consider a pilot test with different serum concentrations or serum-free media if your experimental design allows. |
Issue: No visible precipitate initially, but crystals form over time during incubation.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The initial concentration was above the thermodynamic solubility limit. Although it appeared dissolved, it was in an unstable supersaturated state. Reduce the final concentration of Apigenin. |
| Temperature fluctuations | Ensure the incubator maintains a stable temperature. Fluctuations can cause compounds to precipitate out of solution. |
| Apigenin degradation | Apigenin may degrade over long incubation periods, and the degradation products could be less soluble. Consider refreshing the media with freshly prepared Apigenin at regular intervals for long-term experiments.[7][8] |
Data Presentation
Table 1: Solubility of Apigenin in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 15[5] | 55.5 | Ultrasonic assistance may be needed.[10] |
| Dimethylformamide (DMF) | 25[5] | 92.5 | - |
| Ethanol | 0.3[5] | 1.11 | Slightly soluble in hot ethanol.[3][11] |
| Water | ~0.00216 | ~0.008 | Practically insoluble.[1] |
| PBS (pH 7.2) with 12.5% DMF | 0.1[5] | 0.37 | - |
Table 2: Quantitative Solubility of Apigenin in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10^-4) |
| Water | 25 | 0.0308[9][12] |
| Methanol | 25 | 2.96[9][12] |
| Ethanol | 25 | 4.86[9][12] |
| 1-Butanol | 25 | 9.18[9][12] |
| Isopropanol | 25 | 6.29[9][12] |
| DMSO | 25 | 4180[9][12] |
| PEG-400 | 25 | 4270[9][12] |
Experimental Protocols
Protocol 1: Preparation of Apigenin Stock Solution
-
Weighing: Accurately weigh out the desired amount of high-purity Apigenin powder (≥98%) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Dissolution: Vortex the tube vigorously until the Apigenin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For aqueous solutions, it is not recommended to store for more than one day.[5]
Protocol 2: Dilution of Apigenin Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture media (containing serum and other supplements) to 37°C.
-
Calculate Dilution: Calculate the volume of Apigenin stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration is below 0.5% (v/v).
-
Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of Apigenin stock solution dropwise.
-
Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Application: Immediately add the Apigenin-containing media to your cells.
Visualizations
Caption: Workflow for preparing and using Apigenin in cell culture.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility and dissolution rate improvement of the inclusion complex of apigenin with 2-hydroxypropyl-β-cyclodextrin prepared using the liquid antisolvent precipitation and solvent removal combination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Apigenin Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with apigenin (B1666066). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving apigenin, with a focus on its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My apigenin solution seems to be degrading. What are the common causes?
A1: Apigenin is susceptible to degradation under several common experimental conditions. The primary factors influencing its stability are pH, temperature, presence of metal ions, light, and the solvent used.[1][2][3] Pure, solid apigenin should be stored at -20°C for long-term stability.[4]
Q2: What is the optimal pH for maintaining apigenin stability in solution?
A2: Apigenin exhibits its highest stability in acidic conditions, specifically at pH 3.[5][6][7] As the pH increases to 5 and 7, it progressively degrades.[5][6][8] In alkaline conditions (e.g., using NaOH), degradation is significantly accelerated.[9]
-
Troubleshooting Tip: If your protocol allows, consider using a buffer system at or around pH 3 to maintain the integrity of your apigenin stock solutions.
Q3: How does temperature affect apigenin's stability?
A3: Elevated temperatures accelerate the degradation of apigenin. Studies show that increasing the temperature from 20°C to 37°C, and further to 100°C, leads to a significant decrease in apigenin concentration and a reduction in its biological activity.[1][5][10] While apigenin is relatively stable during short heat treatments (e.g., 30 minutes for pasteurization simulations), prolonged exposure leads to noticeable degradation.[2]
-
Troubleshooting Tip: Prepare fresh solutions of apigenin for your experiments whenever possible and avoid long-term storage at room temperature or higher.[11][12] If heating is a necessary step in your protocol, minimize the duration and temperature. For long-term storage, keep apigenin solutions frozen at -20°C.[13]
Q4: I am using a cell culture medium containing metal ions. Could this affect my results?
A4: Yes, the presence of metal ions, particularly ferrous (Fe²⁺) and cupric (Cu²⁺) ions, can significantly impair apigenin's stability, especially at physiological temperatures like 37°C.[1][5][10] These ions can catalyze the oxidation and degradation of flavonoids.[1]
-
Troubleshooting Tip: If you suspect metal-ion-induced degradation, consider using a chelating agent in your buffer system, if appropriate for your experimental design, to sequester free metal ions.
Q5: Is apigenin sensitive to light?
A5: Yes, apigenin is susceptible to photodegradation. Exposure to both UV light and sunlight can cause significant degradation over several hours.[9]
-
Troubleshooting Tip: Protect your apigenin solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Store solutions in the dark whenever possible.
Q6: What is the best solvent for dissolving and storing apigenin?
A6: Apigenin has very poor solubility in water (around 1.35-2.16 µg/mL).[2][5][6][13] It is more soluble in organic solvents. For experimental use, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[4] For achieving the highest solubility, PEG-400 and Transcutol have been identified as excellent solvents.[14][15]
-
Troubleshooting Tip: For most biological experiments, a concentrated stock solution in DMSO is prepared and then diluted into the aqueous medium. Ensure the final concentration of DMSO is low enough (typically <0.1%) to not affect the experimental system. Due to its low aqueous solubility, precipitation can be an issue upon dilution; ensure the solution is well-mixed and visually inspected.
Quantitative Data on Apigenin Degradation
The following tables summarize quantitative data on apigenin degradation under various stress conditions.
Table 1: Results of Forced Degradation Studies
| Stress Condition | Reagent/Exposure | Duration | Degradation (%) | Citation(s) |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | ~18% | [9] |
| 1 N HCl | 24 hours | ~90% | [9] | |
| Alkaline Hydrolysis | 1 N NaOH | 24 hours | ~46% | [9] |
| Oxidation | 3% H₂O₂ | 24 hours | ~65% | [9] |
| Photodegradation | UV Light | 24 hours | ~30% | [9] |
| Sunlight | 2 hours | ~20% | [9] |
Table 2: Degradation Rate Constants (k) of Apigenin in Aqueous Solution
| Temperature (°C) | Additive (Ion) | Degradation Rate Constant (k) in h⁻¹ | Citation(s) |
| 20 | None | 0.0207 | [1][10] |
| 37 | None | 0.0226 | [1][10] |
| 20 | Fe²⁺ | 0.0395 | [1] |
| 20 | Cu²⁺ | 0.0412 | [1] |
| 37 | Fe²⁺ | 0.0655 | [1] |
| 37 | Cu²⁺ | 0.0728 | [1][10] |
Experimental Protocols
Protocol: Forced Degradation Study of Apigenin
This protocol outlines a general procedure for assessing the stability of apigenin under stress conditions, typically analyzed via High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Apigenin standard
-
HPLC-grade methanol (B129727) or DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate (B84403) buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve apigenin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Thermal Degradation: Dilute an aliquot of the stock solution in a suitable buffer. Heat the solution in a water bath or oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Dilute an aliquot of the stock solution in a suitable buffer. Expose the solution to a UV light source (e.g., 254 nm) or direct sunlight for a defined period. Keep a control sample wrapped in foil to serve as a dark control.
4. Sample Processing:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.
-
Dilute all samples (including an unstressed control) with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. HPLC Analysis:
-
Develop an appropriate HPLC method to separate apigenin from its potential degradation products. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Set the detector wavelength to the λmax of apigenin (around 335-354 nm).[10]
-
Inject the prepared samples and a standard solution of apigenin for comparison.
6. Data Analysis:
-
Calculate the percentage of apigenin remaining in each stressed sample by comparing the peak area of apigenin to that of the unstressed control sample.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
Visualizations
Caption: Workflow for a forced degradation study of apigenin.
Caption: Simplified degradation pathway of apigenin.
References
- 1. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 6. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. Optimization Method and Stability Test to Determinate Luteolin, Quercetin, Apigenin, and Sinensetin Levels in Herbal Medicines Using TLC-Densitometry | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]
- 13. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Apigenin Interference with Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the flavonoid apigenin (B1666066) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays and how does apigenin cause it?
A1: Compound interference in fluorescence-based assays is a phenomenon where a test compound, such as apigenin, possesses properties that directly affect the fluorescence signal, leading to inaccurate results.[1][2] This can manifest as either a false increase or decrease in the measured fluorescence, independent of the compound's biological activity. The primary mechanisms of interference by apigenin are its intrinsic fluorescence (autofluorescence) and its ability to absorb light (quenching).[2][3]
Q2: What is autofluorescence and how does it apply to apigenin?
A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light.[1] Many small molecules, including apigenin, are intrinsically fluorescent.[2][4] If apigenin's autofluorescence occurs at the same excitation and emission wavelengths used for your assay's fluorophore, it will add to the total detected signal.[2] This can lead to a false-positive result, making it appear as if apigenin is an activator when it is not, or it can mask a true inhibitory effect by artificially inflating the signal.
Q3: What is fluorescence quenching and can apigenin cause it?
A3: Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen if the compound absorbs the excitation light meant for the fluorophore or absorbs the fluorescence emitted by it.[2][3] This phenomenon is also known as the inner filter effect. Apigenin has strong UV light absorption, which could potentially interfere with assays using fluorophores that are excited or emit in the UV or near-UV range.[5][6] This absorption can lead to a reduced signal, potentially causing a false positive for inhibition in your assay.[3]
Q4: My assay is showing unexpectedly high background fluorescence. What could be the cause?
A4: High background fluorescence is often due to the autofluorescence of a test compound like apigenin.[2] To confirm this, you should measure the fluorescence of apigenin alone in your assay buffer at the same concentration and instrument settings used in your main experiment. A significantly higher signal in the wells containing apigenin compared to the buffer-only blank indicates that the compound is autofluorescent.[2]
Q5: My fluorescent signal is decreasing after adding apigenin. Is it inhibiting my target or just quenching the dye?
A5: This is a critical question to address. The decrease in signal could be due to true biological inhibition or a quenching artifact.[3] To differentiate, you can perform a quenching check. Add apigenin to a completed reaction where the fluorescent product has already been generated. If the signal decreases upon adding apigenin, it strongly suggests a quenching effect rather than enzymatic inhibition.[3]
Troubleshooting & Optimization Guides
Identifying the Nature of Interference
The first step in troubleshooting is to determine if apigenin is contributing to autofluorescence or quenching in your specific assay system.
Experimental Protocol: Autofluorescence Check
-
Preparation: Prepare two sets of wells in your assay plate.
-
Set A (Blank): Fill with assay buffer only.
-
Set B (Compound Control): Fill with assay buffer and apigenin at the highest concentration used in your experiment.
-
-
Measurement: Read the fluorescence of these wells using the exact same filters, gain, and other instrument settings as your main assay.
-
Analysis: If the fluorescence signal in Set B is significantly higher than in Set A, your compound is autofluorescent under these conditions.
Experimental Protocol: Quenching Check
-
Preparation: Prepare three sets of wells.
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe/product.
-
Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe/product + apigenin at the highest concentration used.
-
Set C (Blank): Assay buffer only.
-
-
Measurement: Read the fluorescence of all wells.
-
Analysis: Subtract the signal from the blank (Set C) from both Set A and Set B. If the resulting signal in Set B is significantly lower than in Set A, apigenin is likely quenching the fluorescence of your probe.[2]
Data Presentation: Spectral Properties of Apigenin
Understanding the absorbance and fluorescence properties of apigenin is crucial for experimental design.
| Property | Wavelength (nm) | Solvent | Reference |
| UV Absorbance Maxima | 212, 269, 337 | Not Specified | [5] |
| 268, 334 | Methanol | [7] | |
| 270, 340 | Not Specified | [6] | |
| 268 | Methanol | [8] | |
| Fluorescence Emission | Double emission observed | Not Specified | [9][10] |
| Peak at ~366 nm | Not Specified | [11] |
Note: Spectral properties can be influenced by solvent and pH.[12]
Mitigation Strategies
Once interference is confirmed, several strategies can be employed to minimize its impact.
-
Use Proper Controls: Always include "compound + buffer" controls (for autofluorescence) and "compound + assay endpoint" controls (for quenching) in your experimental setup. The signals from these controls should be subtracted from your experimental wells.
-
Optimize Fluorophore Selection: If possible, choose a fluorophore that is spectrally distinct from apigenin. Since apigenin's absorbance and fluorescence are primarily in the UV and blue/green regions, switching to red or far-red shifted dyes (emission > 600 nm) can often circumvent the interference problem.[13][14]
-
Adjust Compound Concentration: Use the lowest effective concentration of apigenin to minimize interference while still observing the biological effect of interest.
-
Change Assay Readout Time: If the interference is due to an unstable fluorescent product of apigenin, altering the incubation time or read time might help.
-
Use Alternative Assays (Orthogonal Validation): The most robust way to confirm a hit is to use an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay, which would not be susceptible to fluorescence interference.[3][4] For example, instead of a fluorescent cell viability assay, consider the MTT assay, which is colorimetric.[15]
Visualized Workflows and Concepts
Below are diagrams created using Graphviz to illustrate key troubleshooting and conceptual workflows.
Caption: Troubleshooting workflow for apigenin interference.
Caption: Mechanisms of apigenin's fluorescence interference.
Caption: Decision tree for assay selection with apigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Extraction and Purification of Apigenin and the Physical and Chemical Properties of Its Complex with Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhotochemCAD | Apigenin [photochemcad.com]
- 9. Absorption and emission of the apigenin and luteolin flavonoids: a TDDFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Apigenin degradation during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent apigenin (B1666066) degradation during extraction experiments.
Troubleshooting Guide & FAQs
Here are answers to common issues encountered during the extraction of apigenin.
Q1: What are the primary factors that cause apigenin degradation during extraction?
A1: Apigenin is susceptible to degradation from several factors during extraction. The main causes are exposure to high temperatures, unfavorable pH levels, light, oxygen (oxidation), and the presence of metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][2][3] Flavonoids are chemically sensitive, and these factors can alter their structure and reduce their bioactivity.[3][4]
Q2: My apigenin extract is changing color (e.g., browning). What is happening and how can I prevent it?
A2: A color change, particularly browning, is often a sign of oxidative degradation. This occurs when apigenin reacts with oxygen, a process that can be accelerated by enzymes, light, and the presence of metal ions. To prevent this:
-
Work under an inert atmosphere: If possible, conduct the extraction and subsequent handling under a nitrogen or argon atmosphere to displace oxygen.[5]
-
Add antioxidants: Introducing antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent can significantly reduce oxidation.[5]
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidative reactions.[3]
-
Chelate Metal Ions: Use a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Q3: How does pH influence the stability of apigenin during extraction?
A3: The pH of the extraction solvent is critical for apigenin stability. Studies show that apigenin has the highest stability in acidic conditions, specifically around pH 3.[1][2] As the pH increases to neutral (pH 5 to 7) and into alkaline ranges, its degradation rate progressively increases.[1][2][6] Therefore, maintaining a slightly acidic pH in your solvent is recommended.
Q4: What is the optimal temperature for extracting apigenin without causing degradation?
A4: Temperature control is a balancing act between extraction efficiency and stability. While higher temperatures can improve extraction yield, they also accelerate degradation.
-
General Recommendation: For many standard extraction methods, a temperature range of 40-60°C is a safe starting point.[5]
-
Method-Specific Temperatures: Techniques like Ultrasonic-Assisted Extraction (UAE) can be effective at lower temperatures (e.g., 40°C).[7]
-
High-Temperature Concerns: Temperatures at or above 100°C can cause significant degradation and a decrease in the bioactivity of apigenin.[1][2][3]
Q5: My apigenin yield is inconsistent between batches. What could be the cause?
A5: Inconsistent yields can stem from several variables:
-
Fluctuating pH: Small changes in the pH of your solvent can significantly impact stability and extraction efficiency. Ensure the pH is monitored and controlled in every batch.[5]
-
Variable Temperature: Ensure your heating apparatus maintains a consistent temperature throughout the extraction period.
-
Light Exposure: Differences in ambient light exposure between extractions can lead to varying levels of photodegradation. Standardize the lighting conditions for the procedure.[5]
-
Plant Material: The concentration of apigenin can vary in the source material depending on factors like harvest time and drying conditions. Using fresh chamomile, for instance, has been shown to yield higher levels of apigenin-7-glucoside than dried samples.[1][2]
Q6: How can I protect my samples from light-induced degradation?
A6: Apigenin can absorb UV light, which initiates degradation reactions. To minimize this:
-
Use amber-colored glassware for all extraction and storage steps.[5]
-
If using clear glassware, wrap it in aluminum foil.[5]
-
Conduct experiments in a dimly lit area whenever possible.[5]
-
Store the final extracts in the dark.[5]
Q7: What are the best storage conditions for my final apigenin extract?
A7: To ensure the long-term stability of your extract, it is crucial to store it properly.
-
Temperature: Store extracts at low temperatures, either in a refrigerator (2-8°C) or, for longer-term storage, in a freezer (below -18°C).[5] Pure apigenin should be stored at -20°C for long-term stability.[8]
-
Light and Air: Store the extract in airtight, amber-colored vials to protect it from light and oxygen.[5]
Data Summary: Factors Affecting Apigenin Stability
The following table summarizes the impact of various experimental conditions on the stability of apigenin.
| Parameter | Optimal Condition/Range | Conditions Leading to Degradation | Rationale & Citation |
| pH | Acidic (pH 3 is most stable) | Neutral to Alkaline (pH 5-7 and higher) | Apigenin stability is highly pH-dependent, with degradation increasing as pH rises.[1][2][6] |
| Temperature | 40-60°C (General) | > 80°C (Significant degradation observed at 100°C and above) | High temperatures accelerate chemical degradation and oxidation.[1][3][4] |
| Light | Dark or dim light (use of amber glassware) | Exposure to direct sunlight or UV light | Apigenin absorbs UV light, which can initiate photodegradation reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen-rich (Ambient Air) | Oxygen leads to oxidative degradation, often visible as a color change.[5] |
| Metal Ions | Absent (or use of chelating agents like EDTA) | Presence of Fe²⁺/Fe³⁺, Cu²⁺ | Metal ions, especially at elevated temperatures (37°C), catalyze the oxidative degradation of apigenin.[1][3] |
| Storage | -20°C (Pure Compound) or 2-8°C / < -18°C (Extract) | Room temperature or exposure to light/air | Low temperatures and protection from light/oxygen are critical for preserving the final extract.[5][8] |
Experimental Protocols
Protocol 1: General Solvent Extraction with Degradation Prevention
This protocol outlines a standard solvent extraction procedure incorporating measures to minimize apigenin degradation.
Materials:
-
Dried plant material (e.g., chamomile, parsley)
-
Extraction Solvent: 80% Ethanol (B145695) (or Methanol), pH adjusted to ~3.0 with a suitable acid (e.g., phosphoric acid).
-
Antioxidant (optional): Ascorbic acid (e.g., 0.1% w/v)
-
Amber round-bottom flask and condenser
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Amber storage vials
Methodology:
-
Preparation: Weigh the powdered plant material and place it into the amber round-bottom flask.
-
Solvent Addition: Add the pH-adjusted extraction solvent (with antioxidant, if used) to the flask at a solid-to-solvent ratio of 1:20 to 1:25 (g/mL).[7]
-
Extraction: Connect the flask to the condenser and place it in the heating mantle. Set the temperature to 40°C. Perform the extraction for 30 minutes.[7] Throughout the process, ensure the apparatus is shielded from direct light.
-
Filtration: After extraction, immediately cool the mixture and filter it through a Büchner funnel to separate the extract from the solid plant residue.
-
Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Transfer the final concentrated extract to an amber vial, flush with nitrogen gas if possible, seal tightly, and store at -18°C or below.[5]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a modern technique that often requires shorter extraction times and lower temperatures, thus reducing the risk of thermal degradation.
Materials:
-
Dried plant material
-
Extraction Solvent: 80% Ethanol, pH adjusted to ~3.0
-
Ultrasonic bath or probe
-
Temperature-controlled water bath
-
Amber beaker or flask
-
Filtration and concentration equipment as in Protocol 1
Methodology:
-
Preparation: Place the weighed, powdered plant material into an amber beaker or flask.
-
Solvent Addition: Add the pH-adjusted 80% ethanol at a solid-to-solvent ratio of 1:25 (g/mL).[7]
-
Ultrasonication: Place the beaker in an ultrasonic bath filled with water maintained at 40°C.[7]
-
Extraction: Sonicate the mixture for 30 minutes. Ensure the temperature of the water bath remains constant.[7]
-
Post-Extraction: Following sonication, immediately filter and concentrate the extract as described in steps 4-6 of Protocol 1.
Visualizations
Factors Leading to Apigenin Degradation
The following diagram illustrates the key environmental and chemical factors that contribute to the degradation of apigenin during the extraction process.
Workflow for Preventing Apigenin Degradation
This workflow provides a logical sequence of steps and considerations for designing an extraction protocol that minimizes apigenin loss.
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 3. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharma.researchfloor.org [pharma.researchfloor.org]
Apigenin Solid Dispersion Formulation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the formulation of apigenin (B1666066) solid dispersions to improve dissolution rates.
Frequently Asked Questions (FAQs)
Q1: Why is improving the dissolution of apigenin important?
A1: Apigenin (APG) is a promising bioactive flavonoid, but its therapeutic use is limited by its poor water solubility.[1] According to the Biopharmaceutics Classification System (BCS), apigenin is a Class II drug, meaning it has high intestinal permeability but low solubility.[1][2] This poor solubility is the rate-limiting step for absorption, leading to low bioavailability after oral administration.[3][4] By improving its dissolution rate, its absorption and overall therapeutic effectiveness can be significantly enhanced.
Q2: What is a solid dispersion and how does it improve apigenin's dissolution?
A2: A solid dispersion is a system where a poorly water-soluble drug (like apigenin) is dispersed within a hydrophilic inert carrier or matrix.[5] The improvement in dissolution is achieved through several mechanisms:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly reduces its particle size, increasing the surface area available for dissolution.[2]
-
Amorphization: The process often converts the crystalline form of the drug to a higher-energy amorphous state, which is more soluble.[2]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic apigenin particles, allowing the dissolution medium to interact with the drug more effectively.[2]
-
Prevention of Aggregation: The carrier prevents the fine drug particles from clumping together, ensuring a larger surface area remains exposed to the solvent.[1]
Q3: Which carriers are commonly used for apigenin solid dispersions?
A3: Several types of carriers have been successfully used, including polymers and inorganic materials. Common examples include:
-
Polymers: Pluronic® F-127 (Poloxamer 407), Pluronic® F-68 (Poloxamer 188), PVP K30, Kollidon® VA64, and Soluplus®.[1][6][7]
-
Mesoporous Silica Nanoparticles (MSN): These offer a large surface area for drug absorption.[8][9]
-
Carbon Nanopowder (CNP): A novel carrier shown to enhance the dissolution and bioavailability of apigenin.[2]
Q4: What are the common methods for preparing apigenin solid dispersions?
A4: Several techniques can be used, each with specific advantages. The choice of method can impact the final properties of the dispersion.
-
Ball Milling: A solvent-free, environmentally friendly method that uses mechanical energy to mix the drug and carrier, reducing particle size and inducing amorphization.[1][6]
-
Solvent Evaporation / Physical Absorption: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. This method is used for loading drugs into porous carriers like mesoporous silica.[8][10]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and a thermoplastic polymer are heated and mixed, then forced through an extruder. This is a practical method for thermally stable drugs like apigenin.[7]
-
Microwave Technology: A rapid method that uses microwave energy to melt and fuse the drug and carrier together.[3][4]
Troubleshooting Guide
Problem 1: The dissolution rate of my apigenin solid dispersion is not significantly better than the pure drug.
| Possible Cause | Suggested Solution |
| Drug Recrystallization | The amorphous apigenin may have converted back to its stable, less soluble crystalline form. Confirm the solid-state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[3][4] Optimize the preparation method (e.g., faster cooling in melt methods) or select a polymer that better inhibits crystallization. |
| Inappropriate Carrier | The selected carrier may not have sufficient interaction with apigenin to maintain the amorphous state or improve wettability. Screen different carriers (e.g., Pluronics, PVPs, Soluplus®).[1][7] For example, Pluronic F-127 has shown superior performance over Pluronic F-68 under certain conditions.[6] |
| Incorrect Drug-to-Carrier Ratio | An insufficient amount of carrier may not be able to effectively disperse the drug molecules. Prepare and test formulations with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4) to find the optimal concentration.[8] |
| Poor Wettability | Even with a carrier, the dispersion may not wet properly. Consider adding a small amount of surfactant to the dissolution medium (e.g., 0.5% Tween-80 or sodium dodecyl sulfate) to improve wetting and maintain sink conditions.[8][10][11] |
Problem 2: The solid dispersion formulation shows poor physical stability during storage.
| Possible Cause | Suggested Solution |
| Moisture-Induced Recrystallization | Amorphous forms can be sensitive to humidity. Store samples in a desiccator under controlled low-humidity conditions.[6] |
| Phase Separation | The drug and polymer may separate over time, especially if they are not fully miscible. DSC analysis can help identify miscibility issues (e.g., shifts in glass transition temperature).[12] Re-evaluate carrier selection for better drug-polymer interaction. |
| Chemical Degradation | While less common, degradation can occur. A stability study confirmed that apigenin solid dispersions can be chemically stable for a year under ambient conditions, but physical changes affecting solubility can occur.[1][6] Monitor for both physical and chemical changes over time. |
Problem 3: There is high variability in my dissolution test results.
| Possible Cause | Suggested Solution |
| Inadequate Agitation | For viscous suspensions or powders that tend to clump, the standard 50 rpm paddle speed may be insufficient. Try increasing the paddle speed to 75 or 100 rpm to ensure the formulation is adequately dispersed in the vessel.[11] |
| Formation of Aggregates | The solid dispersion powder may form clumps at the bottom of the dissolution vessel ("coning"). Ensure the dissolution method is robust. The paddle method (USP Apparatus 2) is commonly recommended.[10][11] |
| Non-Sink Conditions | As the concentration of dissolved apigenin increases, it can inhibit further dissolution if the medium becomes saturated. Ensure sink conditions are maintained, typically by using a large volume of dissolution medium or by adding surfactants so that the saturation solubility is at least three times the drug concentration.[11] |
Data Presentation: Performance of Apigenin Solid Dispersions
Table 1: Comparison of Apigenin Solubility in Different Solid Dispersion Formulations
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | Solubility (µg/mL) | Fold Increase vs. Raw APG | Reference |
| Raw Apigenin (APG) | - | - | ~1.35 | - | [7] |
| APG-MSN | Mesoporous Silica | 1:1 | 25.11 | ~18.6 | [8] |
| APG-Soluplus® | Soluplus® | 1:9 | Not specified | 18.25 | [7] |
| APG-Kollidon® VA 64 | Kollidon® VA 64 | 1:9 | Not specified | 16.18 | [7] |
| APG-PLU127 (T0) | Pluronic F-127 | Not specified | 252 | ~186.7 | [6] |
| APG-PLU127 (T1, 1 year) | Pluronic F-127 | Not specified | 246 | ~182.2 | [6] |
Table 2: In Vitro Dissolution and In Vivo Bioavailability Enhancement
| Formulation | Technology | Dissolution (% released after 360 min) | Relative Bioavailability (AUC increase vs. control) | Reference |
| Pure Apigenin | - | 32.74% (after 60 min) | - | [4] |
| APG-PLU127 (pH 1.2) | Ball Milling | ~84% | Not Available | [6] |
| APG-PLU127 (pH 6.8) | Ball Milling | ~100% | Not Available | [6] |
| APG-MSN | Physical Absorption | ~70% (after 120 min) | 8.32-fold | [8][9] |
| APG-CNP | Solid Dispersion | ~75% (after 120 min) | 1.83-fold | [2] |
| APG-Microwave | Microwave | 84.13% (after 60 min) | 3.19-fold | [4] |
Experimental Protocols
1. Preparation of Solid Dispersion by Ball Milling
This protocol is based on the method used for preparing apigenin-Pluronic dispersions.[6]
-
Pre-milling: Create a physical mixture of apigenin and the selected carrier (e.g., Pluronic F-127) at the desired weight ratio (e.g., 10% apigenin content). Gently grind the physical mixture in a mortar and pestle.
-
Milling: Place the physical mixture into a stainless steel milling jar (e.g., 50 mL) with stainless steel balls (e.g., three 12 mm diameter balls).
-
Process: Mill the mixture at room temperature using a planetary ball mill. Typical parameters are a frequency of 30 Hz for 60 minutes.
-
Storage: After milling, collect the resulting powder and store it in a desiccator to prevent moisture absorption.
2. In Vitro Dissolution Testing
This protocol is a general procedure based on standard pharmacopeial methods.[10][11]
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare 900 mL of a physiologically relevant buffer (e.g., pH 1.2 for gastric conditions or pH 6.8 for intestinal conditions).[1][6] If needed to maintain sink conditions, add a surfactant (e.g., 0.5% Tween-80).[10]
-
Temperature: Maintain the medium temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle rotation speed to 100 rpm.[10]
-
Sample Introduction: Add an accurately weighed amount of the solid dispersion (equivalent to a specific dose of apigenin) to each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 360 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm) to remove undissolved particles.
-
Analysis: Quantify the concentration of dissolved apigenin in the filtrate using a validated analytical method, such as HPLC.[8]
3. Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Determines the thermal properties, such as melting point and glass transition temperature. The absence of apigenin's characteristic melting peak (around 366°C) in the solid dispersion thermogram suggests its conversion from a crystalline to an amorphous state.[3][6]
-
Powder X-ray Diffraction (PXRD): Identifies the solid-state form of the drug. Sharp peaks in the diffractogram indicate a crystalline structure, while a diffuse halo pattern signifies an amorphous form.[3][4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to investigate potential molecular interactions (e.g., hydrogen bonding) between apigenin and the carrier, which are crucial for stabilizing the amorphous form.[1][3]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface characteristics of the raw materials and the final solid dispersion. Successful dispersions often show the disappearance of the drug's original crystal morphology.[2][6][12]
Visualizations
Caption: Experimental workflow for developing an apigenin solid dispersion.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
- 12. mdpi.com [mdpi.com]
Determining the optimal treatment duration for Apigenin in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Apigenin in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal treatment duration for Apigenin in vitro?
The optimal treatment duration for Apigenin is highly dependent on the cell type and the specific biological effect being investigated.[1] Studies have shown that Apigenin's effects are both time and dose-dependent.[1][2] Generally, incubation times range from 24 to 72 hours.[2][3][4] Shorter durations (e.g., 24 hours) may require higher concentrations of Apigenin to observe an effect, while lower concentrations can be effective over longer incubation periods (e.g., 48-72 hours).[1][5] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental endpoint.
2. What is a typical effective concentration range for Apigenin?
The effective concentration of Apigenin varies significantly across different cell lines and assays.[1] Reported effective concentrations range from 2.5 µM to 100 µM.[3][4][6] For instance, in human cervical cancer cells (HeLa and C33A), 50 µM Apigenin significantly inhibited cell growth after 24 hours.[6] In human melanoma cells, concentrations between 25 µM and 100 µM were used to assess cell viability.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
3. What are the known mechanisms of action for Apigenin in vitro?
Apigenin exerts its effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[8][9] Commonly affected pathways include:
-
PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, leading to decreased cell growth and induction of apoptosis and autophagy.[10][11][12]
-
MAPK/ERK Pathway: This pathway is another target of Apigenin, influencing cell proliferation and survival.[9][13]
-
NF-κB Signaling: Apigenin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[8][13]
-
JAK/STAT Pathway: Modulation of this pathway by Apigenin has also been reported.[9]
-
Wnt/β-catenin Pathway: Apigenin can inhibit this pathway, which is crucial for cell proliferation and differentiation.[1][11]
Apigenin has been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis through both intrinsic and extrinsic pathways.[1][10][14]
4. How should I prepare my Apigenin stock solution?
Apigenin is poorly soluble in water.[15] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] For example, a 200 mM stock solution in DMSO can be prepared and stored at -20°C.[3] The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Apigenin | Suboptimal concentration or duration: The concentration of Apigenin may be too low, or the treatment time too short for your specific cell line. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1-100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions.[1][2][3][4] |
| Apigenin degradation: Apigenin may be unstable under certain experimental conditions, such as exposure to heat or certain metal ions.[16][17] | Prepare fresh stock solutions and avoid prolonged exposure to high temperatures. Ensure the purity of your Apigenin.[17] | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. Visually inspect plates after seeding to confirm even distribution. |
| Inconsistent Apigenin concentration: Pipetting errors can lead to variations in the final Apigenin concentration. | Use calibrated pipettes and ensure proper mixing of the Apigenin stock solution before diluting it in the culture medium. | |
| Unexpected cell death in control group | DMSO toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with the same concentration of DMSO as your experimental groups.[3] |
| Difficulty interpreting apoptosis assay results | Incorrect timing of analysis: Apoptosis is a dynamic process. Analyzing cells too early or too late may lead to an underestimation of apoptotic events. | Perform a time-course experiment to determine the peak of apoptosis in your cell line following Apigenin treatment.[18] |
| Inappropriate assay: Different apoptosis assays measure different stages of the process. | Consider using multiple assays to confirm your findings, such as Annexin V/PI staining for early and late apoptosis and a caspase activity assay.[3][14] |
Quantitative Data Summary
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Caki-1 | Renal Cell Carcinoma | 24 | 27.02 |
| ACHN | Renal Cell Carcinoma | 24 | 50.40 |
| NC65 | Renal Cell Carcinoma | 24 | 23.34 |
| HT29 | Colorectal Cancer | 24 | > 50 |
| HT29 | Colorectal Cancer | 48 | ~12.5 |
| A375 | Human Melanoma | 72 | 33.02 |
Data compiled from references[19][20][21].
Table 2: Effect of Apigenin on Cell Cycle Distribution in T24 Bladder Cancer Cells (24h treatment)
| Apigenin Concentration (µM) | % of Cells in G2/M Phase |
| 0 (Control) | 14.45 |
| 20 | 20.19 |
| 40 | 24.9 |
| 80 | 27.7 |
| 120 | 30.68 |
| 160 | 37.94 |
Data adapted from reference[2].
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from studies on various cancer cell lines.[2][4][7][22]
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of Apigenin (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is based on methodologies used in cervical and cholangiocarcinoma cancer cell studies.[3][14]
-
Seed cells in a 6-well plate or 25 cm² flask and treat with the desired concentration of Apigenin for the determined optimal time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is a generalized procedure from studies on bladder and cervical cancer cells.[2][6]
-
Seed cells and treat with Apigenin for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Major signaling pathways modulated by Apigenin in cancer cells.
Caption: General experimental workflow for in vitro Apigenin studies.
References
- 1. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 17. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition [mdpi.com]
- 18. Apigenin-induced Apoptosis in Lung Adenocarcinoma A549 Cells: Involvement in IFNA2, TNF, and SPON2 With Different Time Points | Anticancer Research [ar.iiarjournals.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Apigenin Purity and Standardization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigenin (B1666066). This resource addresses common issues related to purity, standardization, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues encountered with commercial apigenin?
A1: Commercial apigenin can vary in purity depending on the source (natural extract or synthetic) and the purification process. Common issues include the presence of related flavonoids, residual solvents, moisture, heavy metals, and degradation products. For high-purity applications, it is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity and impurity profile.
Q2: What are the typical purity specifications for high-quality apigenin?
A2: High-purity apigenin, suitable for research and drug development, typically has a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC). The specifications for impurities are usually stringent.
Q3: What are the common impurities found in apigenin preparations?
A3: Impurities in apigenin can be categorized as follows:
-
Related Flavonoids: Luteolin, chrysin, and quercetin (B1663063) are structurally similar flavonoids that can be present as impurities.
-
Glycosidic Forms: In extracts from natural sources, apigenin glycosides like apiin (B1667559) (apigenin-7-O-apiosylglucoside) and apigetrin (B1665589) (apigenin-7-O-glucoside) may be present.
-
Degradation Products: Oxidized phenolic fragments and polymeric material can form under certain storage or experimental conditions.
-
Residual Solvents: Solvents used during extraction and purification may remain in the final product.
-
Moisture Content: Apigenin can absorb moisture, which can affect its stability and accurate weighing.
Q4: How stable is apigenin in solution, and what are the optimal storage conditions?
A4: Apigenin's stability in solution is influenced by pH, temperature, and the presence of metal ions. It is most stable at acidic pH (around 3) and degrades at neutral or alkaline pH.[1] Elevated temperatures (such as 37°C and 100°C) and the presence of Fe2+/Cu2+ ions can accelerate its degradation.[2] For long-term storage, pure apigenin should be stored at -20°C. Freshly prepared solutions are recommended for experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results using apigenin. What could be the cause?
Answer: Inconsistent results can stem from several factors related to apigenin purity and handling.
-
Purity and Standardization:
-
Verify Purity: Ensure the purity of your apigenin lot meets the requirements of your experiment. Request and review the Certificate of Analysis (CoA) from your supplier.
-
Source Variability: If using apigenin from different suppliers or batches, be aware that impurity profiles can differ, leading to varied biological effects.
-
Standardization: For extracts, ensure they are standardized to a specific concentration of apigenin.
-
-
Solution Preparation and Stability:
-
Fresh Solutions: Prepare apigenin solutions fresh for each experiment, as it can degrade in solution.
-
Solvent Choice: Apigenin has low water solubility. Use appropriate solvents like DMSO or ethanol (B145695) for stock solutions and ensure the final concentration of the solvent in your experimental medium is low and consistent across experiments.
-
pH of Medium: Be mindful of the pH of your culture medium or buffer, as apigenin is less stable at neutral to alkaline pH.
-
Issue 2: Poor Solubility of Apigenin
Question: I am having difficulty dissolving apigenin for my experiments. What can I do?
Answer: Apigenin's low aqueous solubility is a common challenge.
-
Solvent Selection:
-
Use a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.
-
For cell culture experiments, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1% for DMSO).
-
-
Sonication: Gentle sonication can aid in the dissolution of apigenin in the chosen solvent.
-
pH Adjustment: In some cases, adjusting the pH of the aqueous medium to be slightly acidic can improve the stability of dissolved apigenin, although this may not be compatible with all experimental systems.
Data Presentation
Table 1: Typical Purity Specifications for High-Grade Apigenin
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC |
| Individual Related Flavonoid Impurities (e.g., luteolin, chrysin) | ≤ 0.5 - 1.0% each | HPLC |
| Total Related Substances | ≤ 2.0% | HPLC |
| Apigenin Glycosides (in purified material) | ≤ 0.5% | HPLC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Compliant with ICH Q3C | Gas Chromatography (GC) |
| Heavy Metals | Pharmacopeial Limits | Inductively Coupled Plasma (ICP) |
Table 2: HPLC Method Validation Parameters for Apigenin Quantification
| Parameter | Typical Values |
| Linearity Range | 10 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Apigenin
This protocol provides a general method for determining the purity of an apigenin sample.
1. Materials and Reagents:
-
Apigenin reference standard (≥98% purity)
-
Apigenin sample for analysis
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Methanol (B129727) (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B). A common gradient is to start with a higher proportion of B and gradually increase the proportion of A. An isocratic system with a mixture like acetonitrile and acidic water (e.g., 70:30 v/v) can also be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 268 nm or 335 nm
-
Injection Volume: 10-20 µL
4. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the apigenin reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to create working standards of known concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the apigenin sample in methanol to a known concentration (e.g., 1 mg/mL) and then dilute with the mobile phase to fall within the linear range of the standard curve.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the apigenin peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve. The purity is expressed as a percentage of the total peak area.
Signaling Pathway Diagrams
Apigenin's Effect on the MAPK/ERK Signaling Pathway
Apigenin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. It can suppress the phosphorylation of key proteins in this pathway, leading to reduced cell proliferation and growth.
Caption: Apigenin inhibits the MAPK/ERK signaling pathway.
Apigenin's Effect on the PI3K/Akt/mTOR Signaling Pathway
Apigenin can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting PI3K, apigenin prevents the downstream activation of Akt and mTOR.
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
Apigenin's Effect on the NF-κB Signaling Pathway
Apigenin can suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.
Caption: Apigenin inhibits the NF-κB signaling pathway.
References
Technical Support Center: Mitigating Off-Target Effects of Apigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Apigenin (B1666066) in their experiments while minimizing and accounting for its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of Apigenin?
Apigenin is a flavonoid with a broad spectrum of biological activities, and it is known to interact with multiple cellular targets. Its effects are not limited to a single protein but rather involve the modulation of several key signaling pathways. Major pathways influenced by Apigenin include:
-
PI3K/Akt/mTOR Pathway: Apigenin can inhibit this critical cell survival and proliferation pathway by interfering with the phosphorylation of key components like Akt.[1][2]
-
MAPK/ERK Pathway: It can modulate the activity of the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation.[1][3]
-
JAK/STAT Pathway: Apigenin has been shown to inhibit this pathway, which is crucial for immune responses and cell proliferation.[4]
-
NF-κB Signaling: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1]
-
Other Kinases and Enzymes: Molecular docking studies have shown that Apigenin has high binding affinities for a wide range of proteins, including p38 MAPK, xanthine (B1682287) oxidase, and DNA methyltransferases, indicating its multi-target nature.[5][6][7]
Q2: What does an "off-target effect" mean for a multi-target compound like Apigenin?
For a compound like Apigenin with broad specificity, "off-target effects" refer to the modulation of signaling pathways other than the primary one being investigated in your experiment. Due to its ability to bind to the ATP-binding sites of numerous kinases, it's crucial to confirm that the observed biological effect is due to the intended target pathway and not a consequence of its action on other cellular processes.[4] For example, if you are studying Apigenin's role in inhibiting cancer cell growth via the PI3K/Akt pathway, its simultaneous effect on the MAPK/ERK pathway would be considered an off-target effect in the context of your specific research question.
Q3: What are the recommended working concentrations for Apigenin in cell culture?
The optimal concentration of Apigenin is highly dependent on the cell line and the biological effect being studied. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. However, based on published literature, a general range can be suggested:
-
For anti-proliferative and pro-apoptotic effects: Concentrations typically range from 10 µM to 100 µM.[4][8][9]
-
For modulation of signaling pathways: Effects can often be observed at lower concentrations, in the range of 5 µM to 50 µM.
It is critical to note that at higher concentrations (>100 µM), Apigenin may exhibit cytotoxicity that is not specific to a single pathway.[9]
Q4: Apigenin has poor water solubility. How should I prepare it for my experiments?
Apigenin's low water solubility (around 2.16 µg/mL) is a significant experimental challenge.[10] To prepare Apigenin for cell culture experiments, it should be dissolved in an organic solvent first.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing Apigenin stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Working Dilution: Dilute the stock solution in your cell culture medium to the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological response to Apigenin treatment. | 1. Inadequate Concentration: The concentration used may be too low for your specific cell line or endpoint. 2. Poor Solubility: Apigenin may have precipitated out of the solution. 3. Cell Line Resistance: The cell line may be inherently resistant to Apigenin's effects. 4. Degradation of Apigenin: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration. 2. Ensure the final DMSO concentration is sufficient to keep Apigenin in solution. Visually inspect the medium for any precipitate. Prepare fresh dilutions for each experiment. 3. Check the literature for reported IC50 values of Apigenin on your cell line. Consider using a different, more sensitive cell line if necessary. 4. Store the Apigenin stock solution at -20°C or -80°C and protect it from light. |
| High level of cell death, even at low concentrations. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high. 2. Contamination: The Apigenin stock or cell culture may be contaminated. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to Apigenin-induced apoptosis or cytotoxicity. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. Always include a vehicle control. 2. Use sterile techniques for all solution preparations. Filter-sterilize the Apigenin stock solution if necessary. 3. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) with a finer titration of lower concentrations to identify a non-toxic working range. |
| Results are inconsistent or not reproducible. | 1. Variable Apigenin Activity: Inconsistent preparation of Apigenin solutions can lead to variability. 2. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response. 3. Experimental Timing: The duration of Apigenin treatment can significantly impact the outcome. | 1. Prepare a large batch of the high-concentration stock solution to use across multiple experiments. Aliquot and store properly. 2. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your desired effect. |
| Unsure if the observed effect is on-target or off-target. | 1. Broad Specificity of Apigenin: Apigenin affects multiple signaling pathways simultaneously. | 1. Target Validation Experiments: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of your target protein. If the effect of Apigenin is diminished after knocking down the target, it confirms an on-target effect. 2. Biochemical Assays: Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Apigenin to the target protein in a cellular context. 3. Phospho-protein Analysis: Use Western blotting to analyze the phosphorylation status of key proteins in your target pathway and in major alternative pathways (e.g., check p-Akt and p-ERK levels). |
Quantitative Data Summary
The following tables summarize key quantitative data for Apigenin to aid in experimental design.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HL-60 | Leukemia | ~30 | 48 | Viability Assay |
| TF1 | Erythroleukemia | >100 | 48 | Viability Assay |
| HT29 | Colorectal Cancer | ~25-50 | 24 | MTT Assay |
| HeLa | Cervical Cancer | ~10 | 72 | Viability Assay |
| SiHa | Cervical Cancer | ~68 | 72 | Viability Assay |
| CaSki | Cervical Cancer | ~76 | 72 | Viability Assay |
| C33A | Cervical Cancer | ~40 | 72 | Viability Assay |
| MCF-7 | Breast Cancer | ~100-200 | 24 | Viability Assay |
| MDA-MB-231 | Breast Cancer | ~100-200 | 24 | Viability Assay |
Data compiled from multiple sources.[4][8][9][11] Values can vary based on experimental conditions.
Table 2: Calculated Binding Affinities of Apigenin to Various Protein Targets
| Protein Target | Pathway/Function | Binding Energy (kcal/mol) |
| p38 MAPK | Inflammation/Stress Response | -8.21 |
| mTOR | Cell Growth/Proliferation | -7.32 |
| PI3K | Cell Survival/Proliferation | -7.01 |
| Akt | Cell Survival/Proliferation | -6.83 |
| IKK | Inflammation (NF-κB pathway) | -7.45 |
| Xanthine Oxidase | Oxidative Stress | -7.94 |
| CDK4 | Cell Cycle | -5.34 |
| CDK6 | Cell Cycle | -7.62 |
Data obtained from molecular docking studies and represent theoretical binding affinities.[5][6][12] Stronger binding is indicated by a more negative value.
Experimental Protocols
Protocol 1: Validating On-Target Effects of Apigenin on the PI3K/Akt Pathway via Western Blot
This protocol describes how to confirm that Apigenin is inhibiting the PI3K/Akt pathway in your cells by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest
-
Apigenin (DMSO stock)
-
Complete culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency.
-
Treat cells with varying concentrations of Apigenin (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (0 µM Apigenin with DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[13][14][15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody for phospho-Akt (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin.
-
Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt will confirm the inhibitory effect of Apigenin on the PI3K/Akt pathway.
Protocol 2: Target Validation using siRNA Knockdown
This protocol outlines how to use siRNA to knock down a target protein to verify that Apigenin's effect is dependent on that target.
Materials:
-
Validated siRNA for your target gene and a non-targeting (scrambled) control siRNA.[16]
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Cells ready for transfection.
-
Apigenin.
Procedure:
-
siRNA Transfection:
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
In separate wells, transfect cells with either the target-specific siRNA or the non-targeting control siRNA. A typical final siRNA concentration is 20-50 nM.[17]
-
Incubate for 24-48 hours to allow for knockdown of the target protein.
-
-
Confirmation of Knockdown:
-
After the incubation period, lyse a subset of the cells from each group and perform Western blotting (as in Protocol 1) to confirm the successful reduction of the target protein in the siRNA-treated group compared to the control group.
-
-
Apigenin Treatment:
-
Once knockdown is confirmed, treat both the control siRNA and target siRNA groups with Apigenin at a concentration known to produce the biological effect of interest (e.g., IC50).
-
Include vehicle controls for both siRNA groups.
-
-
Assess Biological Endpoint:
-
After the appropriate treatment duration, measure the biological endpoint (e.g., cell viability, apoptosis, migration).
-
Expected Outcome: If the biological effect of Apigenin is significantly reduced in the cells with the knocked-down target compared to the control cells, it provides strong evidence that the effect is mediated through that specific target.[18]
Visualizations
Caption: Apigenin's multi-target action on key signaling pathways.
Caption: Experimental workflow for validating Apigenin's on-target effects.
Caption: A logical guide for troubleshooting Apigenin experiments.
References
- 1. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 3. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer [mdpi.com]
- 10. pharma.researchfloor.org [pharma.researchfloor.org]
- 11. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of an FDA-approved compound library identifies apigenin for the treatment of myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Apigenin dosage for different animal models
Welcome to the Technical Support Center for Apigenin-Based Animal Model Research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dosage range for apigenin (B1666066) in rodent models?
A1: The effective dosage of apigenin in animal models varies significantly depending on the animal species, the disease model, and the route of administration. For oral administration in mice and rats, dosages commonly range from 10 mg/kg to 150 mg/kg.[1][2] For instance, studies on analgesic effects have used doses of 10, 20, and 40 mg/kg in rats and mice, with 20 mg/kg showing optimal effects.[2] In cancer metastasis models, oral doses of 150 mg/kg have been reported.[1] For intraperitoneal injections, dosages have ranged from 1.5 mg/kg to over 100 mg/kg.[1] It is crucial to consult literature specific to your research area to determine an appropriate starting point.
Q2: How can I prepare apigenin for oral and intraperitoneal administration, given its low solubility?
A2: Apigenin's low solubility in water (0.00135 mg/mL) presents a significant challenge.[3] For oral gavage, apigenin is often suspended in a vehicle like normal saline or corn oil.[2][4] It's essential to ensure a uniform suspension before each administration. For intraperitoneal injections, a vehicle in which apigenin is more soluble and is safe for injection should be chosen, and the final solution should be sterile-filtered if possible. The specific vehicle and preparation method should be validated for stability and biocompatibility in your model.
Q3: What are the key pharmacokinetic parameters of apigenin in rodents to consider when designing an experiment?
A3: Apigenin's pharmacokinetics can be influenced by the animal strain. For example, absorption rates have been shown to differ between Sprague-Dawley and Wistar rats.[5][6] After oral administration, the time to reach maximum plasma concentration (Tmax) can range from 0.5 to 2.5 hours.[7] The elimination half-life has been reported to be as long as 91.8 hours in one rat study, suggesting potential for accumulation in the body with repeated dosing.[8] However, other studies have shown a shorter half-life of around 2.5 hours.[7] These variations highlight the importance of conducting pilot pharmacokinetic studies in your specific animal model and strain.
Q4: Is apigenin toxic at high doses in animal models?
A4: Apigenin is generally considered to have low toxicity.[8] Studies have shown no mortality or signs of toxicity in mice and rats at oral doses up to 5000 mg/kg.[9] However, it is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) within your specific experimental context.
Q5: Can apigenin interact with other drugs my animal model might be receiving?
A5: Yes, apigenin has the potential to interact with other drugs. It can inhibit cytochrome P450 enzymes like CYP3A4, which are involved in the metabolism of many drugs.[10][11] For example, co-administration of apigenin with the antidepressant venlafaxine (B1195380) was found to increase venlafaxine's plasma levels in mice.[12] Therefore, if your experimental design involves co-administering apigenin with other compounds, potential drug-drug interactions should be carefully considered.
Troubleshooting Guide
Issue 1: Inconsistent or lack of therapeutic effect at a previously reported "effective" dose.
-
Possible Cause 1: Poor Bioavailability. Apigenin has low oral bioavailability.[10][13]
-
Solution: Ensure proper formulation and administration. For oral gavage, ensure the apigenin is well-suspended. Consider using a nano-formulation to enhance solubility and absorption.[13]
-
-
Possible Cause 2: Animal Strain Differences. Different strains of mice or rats can have different metabolic rates and drug responses.[5][6]
-
Solution: If possible, use the same strain as the cited study. If not, a dose-response study is necessary to determine the optimal dose for your chosen strain.
-
-
Possible Cause 3: Timing of Administration. The timing of apigenin administration relative to the disease induction or measurement of endpoints is critical.
-
Solution: Review the pharmacokinetics of apigenin and the pathophysiology of your model to optimize the dosing schedule.
-
Issue 2: Unexpected side effects or mortality in the treatment group.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend apigenin may be causing adverse effects.
-
Solution: Always include a vehicle-only control group to assess the effects of the vehicle itself. Ensure the chosen vehicle is non-toxic at the administered volume and concentration.
-
-
Possible Cause 2: Off-target Effects. While generally safe, high concentrations of apigenin could have unforeseen off-target effects in a specific disease model.
-
Solution: Conduct a thorough literature review for any reported adverse effects in similar models. Perform a dose-escalation study to identify a safe and effective dose range.
-
Apigenin Dosage Summary in Animal Models
| Animal Model | Disease/Condition | Apigenin Dosage | Route of Administration | Key Findings |
| Mice & Rats | Analgesia | 10, 20, 40 mg/kg | Oral | 20 mg/kg showed optimal analgesic effects.[2] |
| Mice | Cancer (Metastasis) | 150 mg/kg | Oral | Significantly inhibited tumor metastasis.[1] |
| Mice | Cancer (Metastasis) | 1.5 - 126.7 mg/kg | Intraperitoneal/Subcutaneous | Reduced the number of metastatic nodules.[1] |
| Rats | Diabetes | 20 mg/kg | Not Specified | Attenuated renal dysfunction and oxidative stress.[9] |
| Mice | Depression | 20, 40 mg/kg | Not Specified | Exhibited antidepressant-like effects.[9] |
| Mice | Hepatic Fibrosis | 2, 20 mg/kg | Oral Gavage | Dose-dependently reduced oxidative stress and inflammation.[4] |
| Mice | Inflammatory Pain | 30, 50 mg/kg | Oral Gavage | Partially relieved hyperalgesia.[14] |
Experimental Protocols
General Protocol for Oral Administration of Apigenin in a Mouse Model of Inflammation
-
Apigenin Preparation:
-
Calculate the required amount of apigenin based on the mean body weight of the experimental group and the desired dosage (e.g., 20 mg/kg).
-
Prepare a vehicle, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspend the calculated apigenin powder in the vehicle to the desired final concentration (e.g., 2 mg/mL for a 10 mL/kg administration volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to control (vehicle only) and treatment groups.
-
Record the body weight of each mouse before dosing.
-
Administer the apigenin suspension or vehicle via oral gavage using an appropriately sized gavage needle. The volume should be based on the individual animal's body weight.
-
-
Induction of Inflammation:
-
Induce inflammation using a standard model, such as lipopolysaccharide (LPS) injection. For example, administer LPS (1 mg/kg, i.p.) one hour after apigenin/vehicle administration.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of inflammation and distress at regular intervals.
-
At a predetermined time point (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the control group.
-
Visualizations
Caption: General experimental workflow for in vivo apigenin studies.
Caption: Decision flowchart for adjusting apigenin dosage.
Caption: Apigenin's inhibition of the NF-κB signaling pathway.[3][15]
References
- 1. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Fibrotic Efficacy of Apigenin in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 6. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 8. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. karger.com [karger.com]
- 12. examine.com [examine.com]
- 13. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Commitment to Privacy - Virginia Commonwealth University [medschool.vcu.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Apigenin vs. Luteolin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) and luteolin (B72000), two closely related flavones abundant in fruits, vegetables, and herbs, have garnered significant attention in oncology research for their potential as anticancer agents. Their structural similarity, differing only by a single hydroxyl group on the B-ring, belies nuanced differences in their biological activities. This guide provides a comprehensive comparison of the anticancer properties of apigenin and luteolin, supported by experimental data, to aid researchers in the strategic design of future studies and drug development initiatives.
At a Glance: Key Differences in Anticancer Profiles
| Feature | Apigenin | Luteolin |
| Potency | Generally effective in the low micromolar range. | Often exhibits slightly higher potency than apigenin in direct comparisons. |
| Primary Mechanisms | Induction of apoptosis, cell cycle arrest (primarily G2/M), modulation of PI3K/Akt and MAPK/ERK pathways. | Potent induction of apoptosis, cell cycle arrest (G1 and G2/M), strong inhibition of STAT3, PI3K/Akt, and MAPK signaling. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in various xenograft models. | Also shows significant tumor growth inhibition in vivo, sometimes at lower doses than apigenin. |
| Key Molecular Targets | PI3K, Akt, ERK, JNK, p38 | STAT3, PI3K, Akt, MAPK/ERK, Topoisomerase I |
Quantitative Comparison of Anticancer Activity
The following tables summarize key quantitative data from comparative studies on the anticancer effects of apigenin and luteolin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Direct head-to-head IC50 data from a single comprehensive study across multiple cell lines is limited in the current literature. The data below is compiled from various sources for general comparison.
| Cancer Cell Line | Apigenin IC50 (µM) | Luteolin IC50 (µM) | Source(s) |
| HeLa (Cervical Cancer) | ~40 (for 52% inhibition at 48h) | ~40 (for 73.2% inhibition at 48h) | [1] |
| A375 (Melanoma) | Not specified | 115.1 | [2] |
| HaCaT (Keratinocytes) | Not specified | 37.1 | [2] |
Note: Lower IC50 values indicate greater potency.
Table 2: Comparative Efficacy in HeLa Cervical Cancer Cells[1]
| Parameter (48h treatment) | Apigenin (40 µM) | Luteolin (40 µM) |
| Growth Inhibition | 65.7% | 73.2% |
| Total Apoptotic Cells | 15.7% | 26.8% |
| Relative ROS Level | 263% | 281% |
Mechanistic Insights: A Head-to-Head Look
Both apigenin and luteolin exert their anticancer effects through the modulation of multiple signaling pathways and cellular processes. However, studies suggest differences in their primary modes of action.
Signaling Pathways
Luteolin often demonstrates a more potent inhibitory effect on key cancer-promoting signaling pathways. For instance, both flavonoids can suppress the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[3][4] However, luteolin has also been identified as a potent inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[5]
Apigenin has been shown to modulate the MAPK/ERK pathway, although the effects can be cell-type specific.[6] Luteolin also impacts the MAPK pathway, and in some contexts, its protective effects against cellular stress have been linked to a stronger activation of JNK and p38 MAPK signaling compared to apigenin.[7]
dot
Caption: Differential modulation of key signaling pathways by apigenin and luteolin.
Cell Cycle Arrest and Apoptosis
Both flavonoids are known to induce cell cycle arrest and apoptosis in cancer cells. In a direct comparison using HeLa cells, luteolin induced a higher percentage of apoptotic cells than apigenin at the same concentration.[1] Luteolin has been reported to cause cell cycle arrest in both G1 and G2/M phases, while apigenin-induced arrest is often observed at the G2/M phase.[2][8][9]
dot
Caption: Comparative effects of apigenin and luteolin on the cell cycle and apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of apigenin and luteolin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A375) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of apigenin or luteolin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with apigenin or luteolin at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Treat cells with apigenin or luteolin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: A generalized experimental workflow for comparing the anticancer activities.
Conclusion and Future Directions
Both apigenin and luteolin demonstrate significant anticancer properties through multifaceted mechanisms. Direct comparative studies suggest that luteolin may exhibit slightly greater potency in inhibiting cell growth and inducing apoptosis in some cancer cell lines, which could be attributed to its additional hydroxyl group and its strong inhibitory effect on the STAT3 pathway.[1][5]
However, the therapeutic potential of either compound may be cell-type specific. Therefore, future research should focus on conducting comprehensive head-to-head comparisons of apigenin and luteolin across a broader panel of cancer cell lines to delineate their differential activities and identify cancer types that are most sensitive to each flavonoid. Furthermore, in vivo comparative studies are essential to validate the in vitro findings and to assess their pharmacokinetic and pharmacodynamic profiles. Such studies will be instrumental in guiding the development of these promising natural compounds into effective anticancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Studies to Evaluate Relative in vitro Potency of Luteolin in Inducing Cell Cycle Arrest and Apoptosis in HaCaT and A375 Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin and its derivative apigenin suppress the inducible PD-L1 expression to improve anti-tumor immunity in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin and Apigenin Attenuate 4-Hydroxy-2-Nonenal-Mediated Cell Death through Modulation of UPR, Nrf2-ARE and MAPK Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apigenin and Quercetin in the Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) and quercetin (B1663063), two flavonoids abundant in fruits and vegetables, have garnered significant attention for their potential as anticancer agents. Both compounds are known to induce programmed cell death, or apoptosis, in various cancer cell lines, making them promising candidates for further investigation in oncology. This guide provides an objective comparison of the apoptotic effects of apigenin and quercetin, supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved. The evidence suggests that the efficacy of each flavonoid is highly dependent on the specific cancer cell type, with apigenin showing greater potency in some lines and quercetin in others.
Data Presentation: A Side-by-Side Look at Efficacy
The pro-apoptotic potential of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. The following tables summarize key quantitative data from studies directly comparing the effects of apigenin and quercetin on different cancer cell lines.
Table 1: Comparative Cytotoxicity in Breast Cancer Cells
| Cell Line | Compound | Concentration (µM) | % Cell Death (72h) | Source |
| SKBR3 | Apigenin | 50 | ~60% | [1] |
| Quercetin | 50 | Moderate effect | [1] | |
| MCF-7 | Apigenin | - | Highest activity | [1][2] |
| Quercetin | - | Moderate activity | [1][2] | |
| The study described the effect as "moderate" without providing a specific percentage.[1] | ||||
| **The study ranked apigenin as having the highest antiproliferative activity among the tested phytoestrogens (apigenin, genistein, quercetin, naringenin).[1][2] |
Table 2: Comparative Effects on Colon and Leukemia Cancer Cells
| Cell Line | Compound | Concentration (µM) | Outcome | Source |
| HCT-116 (Colon) | Apigenin | 10 | Most significant reduction in cell growth compared to quercetin and other flavonoids. | [3] |
| Quercetin | 10 | Less significant reduction in cell growth compared to apigenin. | [3] | |
| HL60 (Leukemia) | Apigenin | - | Did not induce apoptosis. | [4] |
| Quercetin | - | Induced DNA fragmentation, PARP cleavage, and Bax up-regulation, leading to apoptosis. | [4] |
Table 3: Apoptosis Induction Data (Single Compound Studies)
| Compound | Cell Line | Concentration | Duration | % Apoptotic Cells (Early + Late) | Source |
| Apigenin | MDA-MB-453 (Breast) | 35.15 µM (IC50) | 72h | 53.4% | [5] |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | 78 µM (IC50) | 24h | 24.67% | [6] |
| Apigenin | HT29 (Colon) | 90 µM | 72h | 24.92% |
Signaling Pathways of Apoptosis
Both apigenin and quercetin trigger apoptosis through the modulation of complex intracellular signaling networks. They can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Apigenin-Induced Apoptosis
Apigenin initiates apoptosis by generating reactive oxygen species (ROS), leading to DNA damage and activation of p53.[7] It modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, increasing the Bax/Bcl-2 ratio.[7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[5][7] Apigenin is also known to inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.[8][9]
Caption: Apigenin-induced apoptotic signaling pathway.
Quercetin-Induced Apoptosis
Quercetin similarly induces apoptosis through multiple mechanisms. It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[4] This shift leads to mitochondrial dysfunction and the activation of the caspase cascade. In some cancer types, such as human myeloid leukemia cells, quercetin's ability to induce apoptosis appears more potent than apigenin's.[4] Quercetin also modulates key survival signaling pathways, including inhibiting PI3K/Akt and increasing the phosphorylation of ERK, which can contribute to its pro-apoptotic effects.[4]
Caption: Quercetin-induced apoptotic signaling pathway.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key experiments used to quantify the apoptotic effects of apigenin and quercetin.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Caption: Standard experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of apigenin or quercetin (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells and treat with the desired concentrations of apigenin or quercetin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.
Methodology:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Conclusion
Both apigenin and quercetin are potent inducers of apoptosis in cancer cells, operating through the modulation of critical signaling pathways, including the Bcl-2 family of proteins and the caspase cascade. However, their comparative efficacy is not uniform across all cancer types. Experimental evidence indicates that apigenin may be more effective in certain breast and colon cancer cell lines, while quercetin shows superior activity in leukemia cells.[1][4] This cell-type specificity is a critical consideration for drug development and underscores the importance of targeted research to identify which cancers are most susceptible to each flavonoid. The methodologies and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising natural compounds.
References
- 1. Apigenin Inhibits Growth of Breast Cancer Cells: The Role of ERα and HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets of apigenin in colorectal cancer cells: Involvement of p21, NAG-1 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid quercetin, but not apigenin or luteolin, induced apoptosis in human myeloid leukemia cells and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating the PI3K/Akt Pathway as a Target of Apigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apigenin's efficacy in targeting the PI3K/Akt signaling pathway, benchmarked against established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a clear understanding of Apigenin (B1666066) as a potential therapeutic agent.
Performance Comparison: Apigenin vs. Alternative PI3K/Akt Inhibitors
Apigenin, a naturally occurring flavonoid, has demonstrated significant potential in modulating the PI3K/Akt signaling cascade, a critical pathway often dysregulated in cancer. This section compares the inhibitory effects of Apigenin with well-characterized synthetic PI3K inhibitors, LY294002 and Wortmannin.
Table 1: Comparative Efficacy of PI3K/Akt Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (PI3K) | Effective Concentration (Cell-based Assays) | Mechanism of Action | Key Findings |
| Apigenin | PI3K, Akt | Data not available in reviewed literature | 10-100 µM (for apoptosis and cell cycle arrest) | ATP-competitive inhibitor of PI3K | Induces G0/G1 phase cell cycle arrest and apoptosis in prostate cancer cells, consistent with the effects of LY294002.[1] Reduces phosphorylation of Akt at Ser473 in a dose-dependent manner.[2][3] |
| LY294002 | Pan-PI3K | ~1.4 µM | 10-50 µM | Reversible, ATP-competitive inhibitor | Synergistically enhances Apigenin-induced apoptosis in leukemia cells.[4] |
| Wortmannin | Pan-PI3K, DNA-PK, mTOR | ~3-5 nM[5] | 10-100 nM | Irreversible, covalent inhibitor | Potent, broad-spectrum PI3K inhibitor, but lacks isoform selectivity and has a short half-life.[5][6] |
Experimental Validation of Apigenin's Effect on the PI3K/Akt Pathway
The inhibitory effect of Apigenin on the PI3K/Akt pathway is primarily validated through the assessment of the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) indicates pathway inhibition.
Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by Apigenin in PC-3 Human Prostate Cancer Cells
| Apigenin Concentration (µM) | Inhibition of Akt (Ser473) Phosphorylation (%) |
| 10 | 20 |
| 20 | 59 |
| 40 | 62 |
| (Data sourced from a study on human prostate cancer cells)[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Cell Viability (MTT) Assay
This assay is used to assess the effect of Apigenin on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., A375P and A375SM melanoma cells) into a 96-well plate at a density of 2x10^4 cells/ml in a final volume of 200 µl/well.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of Apigenin (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.
-
MTT Addition: After treatment, discard the medium and add 40 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubation with MTT: Incubate the plate for an additional 2 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This technique is used to quantify the levels of p-Akt, a direct indicator of PI3K/Akt pathway activity.
-
Cell Lysis: Treat cells with Apigenin at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt or a loading control like β-actin.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reaction Setup: In a microplate well, combine the kinase (e.g., recombinant PI3K or Akt), the substrate (e.g., a specific peptide or lipid), and the test compound (Apigenin) in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting ADP production using a luminescence-based assay.
-
IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Apigenin.
References
- 1. Apigenin inhibits prostate cancer progression in TRAMP mice via targeting PI3K/Akt/FoxO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant flavonoid apigenin inactivates Akt to trigger apoptosis in human prostate cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant flavonoid apigenin inactivates Akt to trigger apoptosis in human prostate cancer: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
Apigenin vs. Chrysin: A Comparative Analysis of Their Differential Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) and chrysin (B1683763) are two closely related plant-derived flavonoids that have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Structurally, they are nearly identical, differing by only a single hydroxyl group. However, this minor structural variance leads to notable differences in their biological activities and their modulation of key cellular signaling pathways. This guide provides an objective comparison of the differential effects of apigenin and chrysin on cell signaling, supported by experimental data and detailed methodologies to aid in research and development.
Structural Differences
Apigenin and chrysin belong to the flavone (B191248) subclass of flavonoids. The key structural difference lies in the hydroxylation pattern of the B-ring. Apigenin possesses a hydroxyl group at the 4' position, which is absent in chrysin. This seemingly small difference can significantly impact their bioavailability, metabolism, and interaction with molecular targets.
Caption: Chemical structures of Apigenin and Chrysin.
Differential Effects on Major Signaling Pathways
While both flavonoids can influence a wide array of signaling cascades, they often exhibit distinct mechanisms and potencies.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4]
-
Apigenin: Apigenin is a well-documented inhibitor of the PI3K/Akt/mTOR pathway.[3][4] It can suppress the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in various cancer cells.[3][4] For instance, in prostate cancer cells, apigenin has been shown to directly target the IGF/IGFBP-3 axis, reducing its expression through the modulation of p-Akt.[3]
-
Chrysin: In contrast, some studies suggest that chrysin can lead to a reversal of a declining PI3K/Akt pathway.[5][6] This effect, coupled with the downregulation of gluconeogenic enzymes, suggests that chrysin can reduce fatty acid synthesis.[5][6] However, other studies have shown that chrysin can inhibit the PI3K/AKT pathway in the context of cancer.[7] This indicates that the effect of chrysin on this pathway may be cell-type and context-dependent.
Caption: Differential modulation of the PI3K/Akt pathway by Apigenin and Chrysin.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are critical in regulating cell proliferation, differentiation, and stress responses.[3]
-
Apigenin: Apigenin has been shown to suppress the MAPK/ERK signaling pathway.[3] It can inhibit the phosphorylation of ERK1/2, leading to growth arrest in cancer cells.[3][8] For example, in breast carcinoma cells, apigenin treatment resulted in a dose- and time-dependent inhibition of ERK MAP kinase phosphorylation and activation.[8]
-
Chrysin: Chrysin has also been found to modulate the MAPK pathway.[7] In combination with apigenin, chrysin synergistically inhibits the growth and metastasis of colorectal cancer cells by suppressing the activity of the P38-MAPK/AKT pathway.[7][9]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling and immune responses.
-
Apigenin: Apigenin can enhance the activation of type I interferon (IFN)-induced JAK/STAT signaling. It has been shown to increase the phosphorylation of STAT1 and STAT2.[10]
-
Chrysin: Both apigenin and chrysin have been implicated in the regulation of the JAK2/STAT3 signaling pathway in the context of renal injury.[11]
Metabolic Pathways: Cholesterol and Fatty Acid Synthesis
Both apigenin and chrysin have demonstrated significant effects on metabolic pathways, particularly those involved in lipid metabolism.
-
Shared Effects: Both flavonoids have been shown to downregulate the cholesterol biosynthesis pathway by reducing the expression of key enzymes like HMG-CoA Reductase and the transcription factors SREBP1 and SREBP2.[5][11] Similarly, they both can downregulate targets involved in lipogenesis, leading to decreased cellular fatty acid levels.[5][11]
-
Differential Effects: While both impact fatty acid synthesis, some studies suggest different primary mechanisms. Chrysin has been shown to downregulate the gene Fasn, which encodes for Fatty Acid Synthase.[5] Apigenin, on the other hand, has been reported to downregulate the expression of CD36, a receptor for fatty acid uptake, and inactivate PPARγ, a key promoter of adipogenesis.[5][6]
Quantitative Data Summary
| Parameter | Apigenin | Chrysin | Cell Line(s) | Reference(s) |
| IC50 (Growth Inhibition) | 7.8 µg/ml (approx. 28.9 µM) | Not specified | MCF-7 (breast cancer) | [8] |
| 8.9 µg/ml (approx. 33 µM) | Not specified | MDA-MB-468 (breast cancer) | [8] | |
| 2.30 µM (in combination with Doxorubicin) | Not specified | MCF-7 (breast cancer) | [12] | |
| 4.07 µM (in combination with Doxorubicin) | Not specified | MDA-MB-231 (breast cancer) | [12] | |
| Optimal Concentration (in combination) | 25 µM | 25 µM | SW480, HCT-116 (colorectal cancer) | [7][9] |
| Binding Energy (IKK) | -7.45 kcal/mol | Not specified | In silico | [13] |
| Binding Energy (p38 MAPK) | -8.21 kcal/mol | Not specified | In silico | [13] |
Experimental Protocols
Cell Culture and Flavonoid Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in appropriate culture medium (e.g., DMEM with 10% FBS) in 6-well plates or 10-cm dishes and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare stock solutions of apigenin and chrysin (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of apigenin, chrysin, or vehicle control (DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control.
Caption: A typical experimental workflow for Western Blot analysis.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for Fasn, SREBP1, HMGCR).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[15]
Conclusion
Apigenin and chrysin, despite their structural similarity, exhibit distinct effects on key cellular signaling pathways. Apigenin consistently demonstrates inhibitory effects on the PI3K/Akt and MAPK/ERK pathways, underscoring its potential as an anti-proliferative agent. Chrysin's effects appear more context-dependent, with reports of both inhibitory and, in some metabolic contexts, potentially restorative actions on the PI3K/Akt pathway. Both flavonoids show promise in modulating metabolic pathways related to cholesterol and fatty acid synthesis, although through potentially different primary molecular targets.[5][11] These differential activities highlight the importance of understanding the subtle structure-activity relationships of flavonoids for their targeted development as therapeutic agents. For researchers and drug developers, the choice between apigenin and chrysin will depend on the specific signaling pathway and cellular context being targeted.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Apigenin: An In Vivo Examination of its Anti-inflammatory Efficacy Compared to Alternatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anti-inflammatory effects of apigenin (B1666066) against other agents, supported by experimental data. This analysis aims to facilitate informed decisions in the pursuit of novel anti-inflammatory therapeutics.
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] In vivo studies have consistently demonstrated its ability to mitigate inflammatory responses in various models, positioning it as a promising candidate for further investigation and development. This guide synthesizes key findings from preclinical in vivo research to offer a comparative overview of apigenin's efficacy.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the quantitative outcomes of in vivo studies, comparing the anti-inflammatory effects of apigenin with other agents.
| Model | Agent(s) | Dosage | Key Efficacy Metrics | Result | Reference |
| Lipopolysaccharide (LPS)-induced endotoxemia in mice | Apigenin | 50 mg/kg | Survival Rate | 70% survival with apigenin vs. 0% in LPS group.[1][4] | [1][4] |
| Lung Apoptosis | ~3-fold reduction in apoptotic cells compared to LPS group.[1][4] | [1][4] | |||
| Lung Neutrophil Infiltration | Significant reduction.[1] | [1] | |||
| NF-κB Activity (Lungs) | Effective modulation and reduction.[1][4] | [1][4] | |||
| Carrageenan-induced rat paw edema | Apigenin (DI) | Not specified | Paw Edema Inhibition | Demonstrated anti-inflammatory activity. | [5] |
| Vitexin (DII) | Not specified | Paw Edema Inhibition | Demonstrated anti-inflammatory activity. | [5] | |
| Aspirin | Not specified | Paw Edema Inhibition | Standard reference. | [5] | |
| Carbon tetrachloride (CCl4)-induced hepatic fibrosis in mice | Apigenin | 20 mg/kg | Serum ALT levels | Significant improvement (reduction). | [6] |
| Serum AST levels | Significant improvement (reduction). | [6] | |||
| IL-1β, IL-6, TNF-α levels (liver) | Significant decrease.[6] | [6] | |||
| Silymarin | 100 mg/kg | Serum ALT, AST levels | Significant improvement. | [6] | |
| IL-1β, IL-6 levels (liver) | ~30% reduction compared to CCl4 group. | [6] | |||
| Acute Pancreatitis in rats (bilio-pancreatic duct ligation) | Apigenin | 4 ml (concentration not specified) | Pancreatic TNF-α expression | Under-expression observed over time; prevented pancreatic necrosis at 72h.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
LPS-Induced Endotoxemia in Mice
-
Animal Model: Male C57BL/6 mice or NF-κB luciferase transgenic mice.
-
Inducing Agent: A lethal dose of Lipopolysaccharide (LPS) (e.g., 37.5 mg/kg) administered via intraperitoneal (i.p.) injection to induce systemic inflammation and endotoxic shock.
-
Treatment: Apigenin (e.g., 50 mg/kg) or a vehicle control (e.g., DMSO) is injected i.p. typically 3 hours prior to LPS administration.
-
Assessment:
-
Survival: Monitored over a period of up to 30 days.
-
Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue architecture and inflammatory cell infiltration.
-
Apoptosis: Assessed in lung tissue sections using methods like TUNEL staining.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines and chemokines (e.g., MIP-2, KC) in bronchoalveolar lavage fluid (BALF) and lung tissue are measured by ELISA and quantitative RT-PCR.
-
NF-κB Activity: In transgenic mice, luciferase expression is measured as an indicator of NF-κB activity.
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats.
-
Inducing Agent: Carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized acute inflammation.
-
Treatment: Apigenin, a comparator (e.g., Vitexin), or a standard anti-inflammatory drug (e.g., Aspirin) is administered orally or intraperitoneally prior to carrageenan injection.
-
Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
-
Animal Model: Mice.
-
Inducing Agent: Carbon tetrachloride (CCl4) (e.g., 0.5 mL/kg, i.p.) is administered twice a week for an extended period (e.g., six weeks) to induce chronic liver injury and fibrosis.
-
Treatment: Apigenin (e.g., 2 and 20 mg/kg) or a standard hepatoprotective agent (e.g., Silymarin, 100 mg/kg) is administered concurrently with the CCl4 treatment.
-
Assessment:
-
Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as total bilirubin (B190676) (TB), total cholesterol (TC), and triglycerides (TG).
-
Oxidative Stress Markers: Levels of catalase (CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA) in liver tissue homogenates are assessed.
-
Inflammatory Cytokines: The concentrations of IL-1β, IL-6, and TNF-α in liver tissue homogenates are determined.
-
Histopathology: Liver tissues are stained with H&E to evaluate histological changes.
-
Immunohistochemistry: Expression of markers for angiogenesis (VEGF, CD34) is evaluated.
-
Visualizing Experimental Design and Molecular Pathways
To further elucidate the experimental processes and the molecular mechanisms underlying apigenin's anti-inflammatory effects, the following diagrams are provided.
Caption: General workflow for in vivo validation of anti-inflammatory agents.
Caption: Apigenin's inhibition of the NF-κB signaling pathway.
References
- 1. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Fibrotic Efficacy of Apigenin in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin Exerts Anti-inflammatory Effects in an Experimental Model of Acute Pancreatitis by Down-regulating TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin Exerts Anti-inflammatory Effects in an Experimental Model of Acute Pancreatitis by Down-regulating TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Apigenin's Anti-Cancer Efficacy: A Comparative Analysis Across Various Malignancies
For Immediate Release
A comprehensive review of preclinical studies reveals the multifaceted anti-cancer properties of Apigenin (B1666066), a naturally occurring flavonoid found in various plants. This guide synthesizes experimental data to offer a comparative analysis of Apigenin's effects on a range of cancer types, providing valuable insights for researchers, scientists, and drug development professionals. The evidence underscores Apigenin's potential as a chemopreventive and therapeutic agent, primarily through its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit cancer's spread (metastasis).
Quantitative Analysis of Apigenin's Anti-Proliferative Effects
Apigenin has demonstrated significant growth-inhibitory effects across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, varies depending on the cancer type and specific cell line. The following table summarizes the IC50 values of Apigenin in various human cancer cell lines, showcasing its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | MDA-MB-453 | 59.44 | 24 | |
| MDA-MB-453 | 35.15 | 72 | ||
| MCF-7 | ~28.86 | 72 | ||
| MDA-MB-468 | ~32.93 | 72 | [1] | |
| Cervical Cancer | HeLa | ~27 | 24 | |
| C33A | ~27 | 24 | [2] | |
| HeLa | 10 | 72 | [3] | |
| SiHa | 68 | 72 | [3] | |
| CaSki | 76 | 72 | [3] | |
| C33A | 40 | 72 | [3] | |
| Colon Cancer | SW480 | Varies (Dose-dependent reduction) | 48 | [4] |
| HT-29 | Varies (Dose-dependent reduction) | 48 | [4] | |
| Caco-2 | Varies (Dose-dependent reduction) | 48 | [4] | |
| Leukemia | HL-60 | 30 | Not Specified | [5] |
| Melanoma | A375P | ~75 | 24 | [6] |
| A375SM | ~100 | 24 | [6] | |
| Pancreatic Cancer | AsPC-1 | >50 | Not Specified | [7] |
| CD18 | ~25 | Not Specified | [7] | |
| MIA PaCa-2 | ~37.5 | Not Specified | [7] | |
| S2-013 | ~75 | Not Specified | [7] | |
| Prostate Cancer | 22Rv1 | ~20 (for 50% inhibition) | 48 | [8] |
| Renal Cell Carcinoma | Caki-1 | 27.02 | 24 | [9] |
| ACHN | 50.40 | 24 | [9] | |
| NC65 | 23.34 | 24 | [9] | |
| Bladder Cancer | T24 | 82.5 | 24 | [10] |
| T24 | 52.9 | 48 | [10] | |
| T24 | 43.8 | 72 | [10] |
Note: IC50 values can vary based on experimental conditions. The data presented is a summary from the cited literature.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Apigenin's anti-proliferative activity is largely attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.
Cell Cycle Arrest
Flow cytometry analysis in multiple studies has consistently shown that Apigenin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division.[4][7][11]
| Cancer Type | Cell Line | Apigenin Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M Phase | Citation |
| Colon Cancer | SW480 | 80 | 48 | 64% | [4] |
| HT-29 | 80 | 48 | 42% | [4] | |
| Caco-2 | 80 | 48 | 26% | [4] | |
| Pancreatic Cancer | AsPC-1 | 100 | Not Specified | Significant Increase | [7][11] |
| CD18 | 50-100 | Not Specified | Significant Increase | [7][11] | |
| MIA PaCa-2 | 100 | Not Specified | Significant Increase | [7][11] | |
| S2-013 | 100 | Not Specified | Significant Increase | [7][11] | |
| Renal Cell Carcinoma | Caki-1 | 20 | Not Specified | 22.4% | [9] |
| Caki-1 | 30 | Not Specified | 34.8% | [9] | |
| Caki-1 | 50 | Not Specified | 48.9% | [9] |
This G2/M arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and cdc2.[4]
Apoptosis Induction
Apigenin is a potent inducer of apoptosis in cancer cells. Studies have shown that it can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] This is often characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and the activation of caspases.[12] For instance, in leukemia HL-60 cells, Apigenin treatment resulted in a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining.[5]
Figure 1: A typical experimental workflow to evaluate the anti-cancer effects of Apigenin.
Modulation of Key Signaling Pathways
Apigenin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway in various cancer cells, including hepatocellular carcinoma and breast cancer.[13][14] By suppressing the phosphorylation of key components like Akt and mTOR, Apigenin can lead to decreased cell proliferation and the induction of apoptosis and autophagy.[13]
Figure 2: Apigenin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Apigenin has been demonstrated to suppress the phosphorylation and nuclear translocation of STAT3 in melanoma and colon cancer cells.[15][16] This inhibition leads to the downregulation of STAT3 target genes involved in metastasis, such as MMP-2, MMP-9, and VEGF.[15]
Figure 3: Apigenin disrupts the STAT3 signaling cascade, hindering metastasis.
Anti-Metastatic Potential
Beyond its effects on cell proliferation and survival, Apigenin has shown promise in inhibiting cancer metastasis. It can suppress the migration and invasion of cancer cells, key steps in the metastatic cascade.[15] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[15]
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of Apigenin's effects on cancer cells.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Apigenin (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Apigenin as described above. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[19]
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with Apigenin. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20][21]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[20]
Western Blotting for Protein Expression
-
Protein Extraction: Treat cells with Apigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Cyclin B1, β-actin) overnight at 4°C.[22][23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[22] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The collective evidence from numerous preclinical studies strongly supports the potential of Apigenin as a multi-targeting anti-cancer agent. Its ability to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and suppress key signaling pathways across a diverse range of cancer types highlights its promise for future therapeutic development. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential Role of Apigenin in Cancer Prevention and Treatment | MDPI [mdpi.com]
- 14. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. benchchem.com [benchchem.com]
- 23. stiftung-plantafood.de [stiftung-plantafood.de]
Validating Apigenin's Mechanism of Action: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of Apigenin, a promising natural flavonoid, by utilizing specific signaling pathway inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of Apigenin's therapeutic potential.
Apigenin has been widely reported to exert its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear factor kappa B (NF-κB) pathways. The use of specific small molecule inhibitors that target these pathways is a crucial step in validating that the observed effects of Apigenin are indeed mediated through the proposed mechanisms.
Data Presentation: Quantitative Comparison of Apigenin's Effects with Specific Inhibitors
The following tables summarize quantitative data from various studies, comparing the effects of Apigenin alone and in combination with specific pathway inhibitors. This data provides evidence for the role of these signaling pathways in mediating Apigenin's cellular effects.
Table 1: Effect of PI3K/Akt Pathway Inhibition on Apigenin's Activity
| Cell Line | Treatment | Endpoint | Result | Reference |
| MPC5 podocytes | Ang II + Apigenin (20 µM) vs. Ang II + Apigenin (20 µM) + LY294002 (10 µM) | GPX4 mRNA expression | LY294002 reversed the Apigenin-induced decrease in GPX4 mRNA levels. | [1] |
| MPC5 podocytes | Ang II + Apigenin (20 µM) vs. Ang II + Apigenin (20 µM) + LY294002 (10 µM) | SLC7A11 and ACSL4 mRNA expression | LY294002 reversed the Apigenin-induced increase in SLC7A11 and ACSL4 mRNA levels. | [1] |
| Human prostate cancer cells (LNCaP and PC-3) | Apigenin (10 or 20 µM) and LY294002 (10 µM) | p-Akt (Ser473) protein expression | Both Apigenin and LY294002 caused a significant decrease in Akt phosphorylation. | [2] |
| Malignant mesothelioma cells (MSTO-211HAcT and H2452AcT) | Apigenin (30 µM) vs. Apigenin (30 µM) + LY294002 (20 µM) | Glucose concentration in culture medium | Co-treatment further increased glucose concentration compared to Apigenin alone, suggesting enhanced inhibition of glycolysis. | [3][4] |
Table 2: Effect of MAPK/ERK Pathway Inhibition on Apigenin's Activity
| Cell Line | Treatment | Endpoint | Result | Reference |
| Breast Carcinoma (MDA-MB-468) | Apigenin (dose-dependent) | p-ERK MAP kinase | Apigenin treatment resulted in a dose- and time-dependent inhibition of ERK phosphorylation and activation. | [5] |
| Human Breast Cancer (MCF-7 and MDA-MB-231) | Apigenin (100 µM and 200 µM) | Cell Viability | Apigenin significantly decreased cell viability at higher concentrations. | [6] |
| Human Cervical Cancer (HeLa, SiHa, CaSki, C33A) | Apigenin | IC50 values at 72h | HeLa: 10 µM, SiHa: 68 µM, CaSki: 76 µM, C33A: 40 µM. | [7] |
Table 3: Effect of NF-κB Pathway Inhibition on Apigenin's Activity
| Cell Line | Treatment | Endpoint | Result | Reference |
| Human Hepatocellular Carcinoma (Bel-7402 and PLC/PRF/5) | Apigenin | NF-κB Luciferase Reporter Activity | Apigenin significantly reduced NF-κB reporter activity. | [8] |
| Human Colon Carcinoma (HCT-116) | Apigenin | NF-κB Luciferase Reporter Activity | Apigenin suppressed NF-κB transcriptional activity in a dose-dependent manner. | [9] |
| Human Colon Carcinoma (HCT-116) | LPS + Apigenin | p-NF-κB p65 protein expression | Apigenin downregulated LPS-induced NF-κB p65 phosphorylation in a dose-dependent manner. | [9] |
| Nasal fibroblasts | TGF-β1 + Apigenin (10 µM) vs. TGF-β1 + BAY11-7082 (3 µM) | p50 promoter activity (Luciferase Assay) | Both Apigenin and BAY11-7082 inhibited TGF-β1-induced p50 promoter activity. | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-ERK)
Objective: To quantify the effect of Apigenin and specific inhibitors on the phosphorylation status of key signaling proteins.
Materials:
-
Cell culture reagents
-
Apigenin and specific inhibitors (e.g., LY294002, U0126)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with Apigenin, the specific inhibitor, or a combination of both for the desired time. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[11][12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., β-actin).
MTT Cell Viability Assay
Objective: To assess the effect of Apigenin and specific inhibitors on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
Apigenin and specific inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Apigenin, with or without a fixed concentration of a specific inhibitor, for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values where applicable.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of Apigenin and specific inhibitors on NF-κB transcriptional activity.
Materials:
-
Cells (e.g., HEK293T, HCT-116)
-
NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Apigenin and specific inhibitors (e.g., BAY 11-7082)
-
Inducer of NF-κB activity (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[9][14][15]
-
Treatment: After 24 hours, pre-treat the cells with Apigenin and/or the NF-κB inhibitor for 1-2 hours.
-
Induction: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction or percentage of inhibition relative to the stimulated control.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships described in this guide.
Caption: Signaling pathways modulated by Apigenin and specific inhibitors.
Caption: General experimental workflow for validating Apigenin's mechanism of action.
Caption: Logical relationship for validating mechanism of action using an inhibitor.
References
- 1. Apigenin Inhibits Cell Ferroptosis by Activating the PI3K/Akt Pathway and Alleviates Renal Injury Caused by Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Apigenin alleviates TGF-β1-induced nasal mucosa remodeling by inhibiting MAPK / NF-kB signaling pathways in chronic rhinosinusitis | PLOS One [journals.plos.org]
- 11. ABclonal [abclonal.com]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
Apigenin vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anticancer properties. This guide provides a comparative analysis of apigenin's efficacy against standard chemotherapy drugs, supported by experimental data. While apigenin has shown promise as a standalone agent in some preclinical models, its primary potential may lie in its role as a chemosensitizer, enhancing the therapeutic effects of conventional cytotoxic agents. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to offer an objective resource for the research and drug development community.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of apigenin compared to and in combination with standard chemotherapy drugs.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | Apigenin (µM) | Chemotherapy Drug | Chemotherapy Drug (µM) | Combination (Apigenin + Chemo) | Reference |
| Breast Cancer | MCF-7 | ~50 | Doxorubicin | 1 | 37.89 µM Apigenin + 1 µM Doxorubicin | [1] |
| Breast Cancer | MDA-MB-231 | >50 | Doxorubicin | 4.1 | Not Specified | [1] |
| Ovarian Cancer | SKOV3 | Not Specified | Cisplatin (B142131) | 2 | 50 µM Apigenin + 2 µM Cisplatin showed increased apoptosis | [2] |
| Ovarian Cancer | SKOV3/DDP (Cisplatin-Resistant) | Not Specified | Cisplatin | 10 | 50 µM Apigenin + 2 µM Cisplatin overcame resistance | [2] |
| Colorectal Cancer | HCT116 | Not Specified | 5-Fluorouracil | 20 | 20 µM Apigenin + 20 µM 5-FU increased apoptosis from 20.2% to 70.92% | [3] |
| Colorectal Cancer | HT-29 | >100 | 5-Fluorouracil | >32 | Combination showed enhanced cell viability reduction | [3] |
| Cervical Cancer | HeLa | 35.89 | Not Specified | Not Specified | Not Applicable | [4] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment | Dosage & Route | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | Orthotopic Nude Mice | Apigenin | Not Specified | Inhibited micrometastasis | [5] |
| Colon Cancer (Cisplatin-Resistant) | Xenografted Mice | Apigenin | 35 mg/kg | Significantly suppressed tumor growth | [6] |
| Hepatocellular Carcinoma | Xenograft Model | Apigenin + 5-FU | 20 mg/kg Apigenin + 20 mg/kg 5-FU | Significantly inhibited tumor growth compared to 5-FU alone | [7] |
| Colorectal Cancer | Xenograft Model | Apigenin + Cisplatin | Not Specified | Combination therapy led to a further reduction in tumor volume and weight compared to monotherapy | [3] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of apigenin and chemotherapy drugs on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Apigenin and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of apigenin, chemotherapy drug, or their combination for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo anticancer efficacy of apigenin and chemotherapy drugs.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
Apigenin and chemotherapy drug formulations for injection
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, apigenin, chemotherapy drug, combination).
-
Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Apoptosis (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated cells on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with the fixation solution.
-
Permeabilize the samples to allow the entry of labeling reagents.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the samples to remove unincorporated nucleotides.
-
Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
Signaling Pathways and Mechanisms of Action
Apigenin exerts its anticancer effects by modulating several key signaling pathways. Below are diagrams illustrating its interaction with the PI3K/Akt/mTOR and p53-mediated apoptotic pathways.
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Apigenin promotes p53-mediated apoptosis.
Discussion and Conclusion
The compiled data indicates that apigenin demonstrates anticancer activity across a range of cancer cell lines and in vivo models. While its efficacy as a monotherapy may be less potent than some standard chemotherapy drugs at comparable concentrations, its significant value is highlighted in its ability to sensitize cancer cells to these conventional agents.
Key Findings:
-
Chemosensitization: Apigenin consistently enhances the cytotoxic effects of doxorubicin, cisplatin, and 5-fluorouracil, often at non-toxic concentrations of apigenin itself.[1][2][3][7] This suggests a potential for combination therapies that could allow for lower, less toxic doses of chemotherapy.
-
Overcoming Resistance: Studies have shown that apigenin can help overcome acquired resistance to chemotherapy drugs like cisplatin in ovarian cancer cells.[2]
-
Multi-Targeted Mechanism: Apigenin's anticancer effects are not limited to a single pathway. It modulates critical signaling cascades involved in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR and p53 pathways.[4][5][8] This multi-targeted approach may reduce the likelihood of developing resistance.
-
Induction of Apoptosis: Apigenin promotes programmed cell death through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, often in a p53-dependent manner.[4][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin combined with cisplatin suppressed the progression of colorectal cancer by targeting the KRT23/Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin induced apoptosis through p53-dependent pathway in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbuon.com [jbuon.com]
- 7. 5-Fluorouracil combined with apigenin enhances anticancer activity through mitochondrial membrane potential (ΔΨm)-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
Apigenin's Anti-Cancer Efficacy: A Cross-Validation Study in Multiple Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Apigenin (B1666066), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential as an anti-cancer agent. This guide provides a comparative analysis of Apigenin's effects across multiple cancer cell lines, supported by experimental data. We delve into its impact on cell viability, apoptosis, and cell cycle progression, offering a cross-validated perspective on its therapeutic potential.
Comparative Analysis of Apigenin's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values of Apigenin in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay |
| MCF-7 | Breast Cancer | 2.30[1] | 24[1] | MTT Assay[1] |
| MDA-MB-231 | Breast Cancer | 4.07[1] | 24[1] | MTT Assay[1] |
| A375 | Melanoma | 33.02[2] | 72[2] | MTT Assay[2] |
| A549 | Lung Cancer | 93.7 | 48 | Annexin-V/PI Assay[3] |
| HepG2 | Liver Cancer | Not specified | Not specified | Not specified |
| PC-3 | Prostate Cancer | Not specified | Not specified | Not specified |
| LNCaP | Prostate Cancer | Not specified | Not specified | Not specified |
| HeLa | Cervical Cancer | 10 | 72[4] | MTT Assay[4] |
| SiHa | Cervical Cancer | 68[4] | 72[4] | MTT Assay[4] |
| CaSki | Cervical Cancer | 76[4] | 72[4] | MTT Assay[4] |
| C33A | Cervical Cancer | 40[4] | 72[4] | MTT Assay[4] |
| Caki-1 | Renal Cell Carcinoma | 27.02[5] | 24[5] | CCK-8 Assay[5] |
| ACHN | Renal Cell Carcinoma | 50.40[5] | 24[5] | CCK-8 Assay[5] |
| NC65 | Renal Cell Carcinoma | 23.34[5] | 24[5] | CCK-8 Assay[5] |
| HT29 | Colorectal Cancer | Not specified | 24, 48 | MTT Assay |
| SW480 | Colon Carcinoma | Not specified | 48 | DNA flow cytometry |
| T24 | Bladder Cancer | Not specified | 24, 48, 72 | MTT Assay[6] |
| KKU-M055 | Cholangiocarcinoma | 78 (24h), 61 (48h)[7] | 24, 48[7] | MTS Assay[7] |
Induction of Apoptosis Across Diverse Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Apigenin has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines. The table below presents quantitative data on Apigenin-induced apoptosis.
| Cell Line | Cancer Type | Apigenin Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells | Assay |
| A375P | Melanoma | 50 | 24 | 24.8[8] | DAPI Staining[8] |
| 100 | 24 | 44.8[8] | DAPI Staining[8] | ||
| A375SM | Melanoma | 50 | 24 | 20.0[8] | DAPI Staining[8] |
| 100 | 24 | 36.4[8] | DAPI Staining[8] | ||
| T24 | Bladder Cancer | 80 | 24 | 22.2[6] | Flow Cytometry[6] |
| KKU-M055 | Cholangiocarcinoma | 80 | 24 | 24.67[7] | Not specified[7] |
| HeLa | Cervical Cancer | IC50 | 48 | ~100 (Annexin V positive)[4] | Annexin V/PI Staining[4] |
| SiHa | Cervical Cancer | IC50 | 48 | ~100 (Annexin V positive)[4] | Annexin V/PI Staining[4] |
| CaSki | Cervical Cancer | IC50 | 48 | ~100 (Annexin V positive)[4] | Annexin V/PI Staining[4] |
| C33A | Cervical Cancer | IC50 | 48 | ~100 (Annexin V positive)[4] | Annexin V/PI Staining[4] |
Cell Cycle Arrest: A Common Mechanism of Apigenin Action
Disruption of the normal cell cycle is a hallmark of cancer. Apigenin has been demonstrated to interfere with cancer cell cycle progression, leading to arrest at specific checkpoints, thereby preventing cell proliferation.
| Cell Line | Cancer Type | Apigenin Conc. (µM) | Treatment Duration (hours) | Cell Cycle Phase Arrest | % Cells in Arrested Phase |
| A375 | Melanoma | 100 | 24 | G2/M[9] | Not specified[9] |
| C8161 | Melanoma | 100 | 24 | G2/M[9] | Not specified[9] |
| SW480 | Colon Carcinoma | 80 | 48 | G2/M[10] | 64[10] |
| HT-29 | Colon Carcinoma | 80 | 48 | G2/M[10] | 42[10] |
| Caco-2 | Colon Carcinoma | 80 | 48 | G2/M[10] | 26[10] |
| T24 | Bladder Cancer | Not specified | 24 | G2/M[6] | Not specified[6] |
| KKU-M055 | Cholangiocarcinoma | 80 | 24 | G2/M[7] | 27.73[7] |
| HeLa | Cervical Cancer | 50 | 24 | G2/M | Not specified |
| C33A | Cervical Cancer | 50 | 24 | G2/M | Not specified |
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the key pathways affected by Apigenin.
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Apigenin modulates the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Apigenin (e.g., 0-100 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Apigenin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with Apigenin, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.[14][15]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[14][15]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[14][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Conclusion
The collective evidence from multiple studies strongly supports the anti-cancer properties of Apigenin across a broad range of cancer cell lines. Its ability to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest, coupled with its modulation of key signaling pathways, underscores its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. This guide provides a foundational resource for researchers to compare and build upon the existing knowledge of Apigenin's multifaceted anti-neoplastic effects.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. ptglab.com [ptglab.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the Bioavailability of Apigenin from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of apigenin (B1666066), a promising bioactive flavonoid, from various natural and formulated sources. The data presented is intended to inform research and development efforts aimed at harnessing the therapeutic potential of this compound.
Executive Summary
Apigenin, a flavonoid found in numerous plants, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic application is often hindered by low oral bioavailability, primarily due to poor water solubility and extensive first-pass metabolism. This guide synthesizes pharmacokinetic data from human and animal studies to compare the bioavailability of apigenin from different dietary sources and advanced formulations. The findings highlight that the source and formulation significantly influence the absorption and subsequent systemic availability of apigenin.
Data Presentation: Pharmacokinetic Parameters of Apigenin
The following tables summarize key pharmacokinetic parameters of apigenin from different sources, providing a quantitative comparison of their bioavailability.
Table 1: Comparative Bioavailability of Apigenin from Natural Sources in Humans
| Source | Subjects | Dosage | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Total Urinary Excretion (% of ingested dose) |
| Parsley Drink (Apigenin-7-O-(2″-O-apiosyl)glucoside) | Healthy Male Adults | Not Specified | Data not available in abstract | 4 hours (for Ap-4′-GlcUA) | Data not available in abstract | 11.2% |
| Dried Parsley Leaves with Yogurt | Healthy Male Adults | Not Specified | Data not available in abstract | 6 hours (for Ap-4′-GlcUA) | Data not available in abstract | Not Reported |
| Chamomile Tea (Apigenin-7′-O-glucoside) | Healthy Male Adults | Not Specified | Data not available in abstract | 2 hours (for Ap-4′-GlcUA*) | Data not available in abstract | 34% |
*Note: Pharmacokinetic parameters were determined for the major metabolite, apigenin-4'-glucuronide (Ap-4′-GlcUA), as apigenin itself is poorly absorbed[1].
Table 2: Bioavailability of Apigenin and its Enhanced Formulation in Rats
| Source/Formulation | Subjects | Dosage (Oral) | Cmax (μg/mL) | Tmax (hours) | AUC (0-t) (μg·h/mL) | Relative Bioavailability Increase |
| Pure Apigenin | Rats | 60 mg/kg | 1.33 ± 0.24 | Not Specified | 11.76 ± 1.52 | - |
| Apigenin-Carbon Nanopowder Solid Dispersion | Rats | 60 mg/kg | 3.26 ± 0.33 | Shorter than pure apigenin | 21.48 ± 2.83 | ~183% |
Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a framework for reproducible experimental design.
Human Clinical Trial (Adapted from NCT03526081)[1][2]
1. Study Design: A probe dietary intervention study was conducted with healthy young adult males to assess the absorption, metabolism, and excretion of apigenin from different sources.
2. Intervention:
-
Parsley Arm: Participants consumed a parsley-based drink containing apigenin-7-O-(2″-O-apiosyl)glucoside. In a separate intervention, participants consumed dried powdered parsley leaves mixed with yogurt.
-
Chamomile Arm: Participants consumed chamomile tea containing apigenin-7'-O-glucoside.
3. Sample Collection:
-
Blood Samples: Venous blood samples were collected at baseline and at regular intervals post-ingestion to determine the plasma concentrations of apigenin metabolites.
-
Urine Samples: 24-hour urine samples were collected to quantify the total excretion of apigenin metabolites.
4. Analytical Method: HPLC-MS/MS for Apigenin Metabolite Quantification
-
Sample Preparation: Plasma and urine samples were subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to convert conjugated metabolites back to the aglycone form for total apigenin measurement. This was followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.
-
Chromatography: Separation of apigenin from other sample components was achieved using a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) was typically used.
-
Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for apigenin and an internal standard were monitored for accurate quantification.
Animal Study (Rat Model)[3]
1. Subjects: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
2. Formulation Preparation:
-
Pure Apigenin Suspension: A suspension of pure apigenin was prepared in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Apigenin Solid Dispersion: Apigenin was co-precipitated with carbon nanopowder to form a solid dispersion, enhancing its dissolution rate.
3. Administration: A single oral dose of the apigenin suspension or solid dispersion was administered to the rats via oral gavage.
4. Sample Collection: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma was separated by centrifugation.
5. Analytical Method: The concentration of apigenin in plasma samples was determined using a validated UPLC-MS/MS method, similar to the one described for the human study.
Mandatory Visualization
The following diagrams illustrate key signaling pathways modulated by apigenin and a general experimental workflow for pharmacokinetic studies.
Experimental workflow for apigenin bioavailability studies.
References
Apigenin in Neuroprotection: A Comparative Guide to Leading Natural Compounds
In the quest for effective neuroprotective agents, a growing body of research has turned to natural compounds for their therapeutic potential. Among these, the flavonoid apigenin (B1666066) has emerged as a promising candidate, demonstrating significant efficacy in preclinical models of neurodegenerative diseases. This guide provides a comparative analysis of apigenin against other well-researched natural compounds—quercetin, curcumin, and resveratrol—offering researchers, scientists, and drug development professionals a comprehensive overview of their neuroprotective mechanisms, supported by experimental data.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of apigenin and its counterparts have been evaluated across a range of in vitro and in vivo models. The following tables summarize key quantitative data from various studies, providing a snapshot of their relative potencies and therapeutic windows.
Table 1: In Vitro Neuroprotective Effects of Apigenin and Comparator Compounds
| Compound | Cell Line | Insult/Model | Concentration | Outcome | Reference |
| Apigenin | PC12 | CoCl2-induced hypoxia | 10 µg/mL | Significantly enhanced cell viability, reduced ROS, alleviated apoptosis | [1] |
| SH-SY5Y | Aβ-GFP expression | 1-5 µM | Increased green fluorescence intensity (indicating reduced Aβ aggregation) by 115-152% | [2] | |
| SH-SY5Y | Aβ-GFP expression | IC50: 72 µM | Low cytotoxicity | [2] | |
| Murine Macrophages/Microglia | LPS | Not specified | Dose-dependent suppression of NO and prostaglandin | [3] | |
| Quercetin | SH-SY5Y | Aβ-GFP expression | 1-5 µM | Increased green fluorescence intensity by 116-124% | [2] |
| SH-SY5Y | Aβ-GFP expression | IC50: 99 µM | Low cytotoxicity | [2] | |
| In vitro studies | General | < 10–20 μM | Generally neuroprotective | [4] | |
| In vitro studies | General | >50 μM | May result in mitochondrial membrane disruption and DNA damage | [4] | |
| Curcumin | BV2 cells | LPS | 10–20 µM | Markedly decreased iNOS expression and NO release | [5] |
| Resveratrol | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: In Vivo Neuroprotective Effects of Apigenin and Comparator Compounds
| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |
| Apigenin | MCAO rats | Cerebral ischemia/reperfusion | Not specified | Significantly improved neurological deficit scores and reduced infarct areas | [1] |
| APP/PS1 mice | Alzheimer's Disease | 40 mg/kg for 3 months | Improved memory and learning, reduced fibrillar amyloid deposits and insoluble Aβ concentrations | [3] | |
| Amnesia mouse models | Amnesia | 20 mg/kg | Improvements in spatial learning and memory, neurovascular protective effects | [6] | |
| Depressive-like mice | Chronic corticosterone | 20 mg/kg or 40 mg/kg | Reversed the reduction of sucrose (B13894) preference and the elevation of immobility time | [6] | |
| LPS-induced depressive mice | Depression | 25 mg/kg or 50 mg/kg | Prevented abnormal behavior, attenuated pro-inflammatory cytokine production | [6] | |
| Quercetin | Rodents | Various neurotoxic insults | 0.5–50 mg/kg (oral) | Protected from oxidative stress and neurotoxicity | [7] |
| Curcumin | Murine models of colitis | Colitis | 100 mg/kg (oral) | Reduced intestinal iNOS expression, correlated with improved histopathological outcomes | [5] |
| Resveratrol | Rat model of pMCAO | Ischemia reperfusion | 30 mg/kg | Reduced injury due to attenuation of apoptosis | [8] |
| AD mice | Alzheimer's Disease | 40 mg/kg for 3 weeks | Significant reductions in pro-inflammatory cytokines, increase in Bcl-2, and decrease in Bax expression | [9] | |
| APP/PS1 mouse | Alzheimer's Disease | 350 mg/kg | Effectively prevents the activation of microglia | [9] |
Mechanisms of Action: A Look at the Signaling Pathways
The neuroprotective properties of these natural compounds stem from their ability to modulate multiple cellular signaling pathways implicated in neurodegeneration. These pathways are crucial for regulating inflammation, oxidative stress, apoptosis, and neuronal survival.
Apigenin's Neuroprotective Signaling
Apigenin exerts its neuroprotective effects through a variety of mechanisms. It has been shown to activate the PI3K/Akt/Nrf2 pathway, which plays a critical role in the antioxidant defense system.[10] Additionally, it modulates the ERK/CREB/BDNF signaling cascade, essential for neuronal survival, synaptic plasticity, and cognitive function.[11][12][13] Apigenin also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB.[6][14] Furthermore, it can protect against neuronal excitability and apoptosis.[15]
Quercetin's Neuroprotective Signaling
Quercetin, another prominent flavonoid, shares some mechanistic overlap with apigenin. It is a potent activator of the Nrf2-ARE pathway, a key regulator of cellular antioxidant defenses.[7][16] Quercetin also modulates the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[4][17][18] Its anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK signaling pathways.[4][17][18]
Curcumin's Neuroprotective Signaling
Curcumin, the active compound in turmeric, is known for its pleiotropic effects. It effectively modulates the NF-κB signaling pathway, a central regulator of inflammation.[5][19] Curcumin also activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.[19] Furthermore, it regulates apoptosis by modulating the expression of Bcl-2 family proteins, thereby promoting neuronal survival.[5]
Resveratrol's Neuroprotective Signaling
Resveratrol, a polyphenol found in grapes and red wine, exerts its neuroprotective effects primarily through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.[9] SIRT1 activation, in turn, can modulate pathways like NF-κB to reduce neuroinflammation.[9] Resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cellular stress resistance.[20] Additionally, it can activate the Nrf2 pathway, contributing to its antioxidant effects.[8][21]
Experimental Protocols: A Methodological Overview
The evaluation of these natural compounds relies on a variety of established experimental models that mimic the pathological conditions of neurodegenerative diseases.
In Vitro Models
-
Cell Culture: Neuronal cell lines such as PC12 and SH-SY5Y are commonly used. These cells are subjected to various insults to induce neurotoxicity.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Treatment with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Hypoxia: Exposure to low oxygen conditions or chemical induction with agents like cobalt chloride (CoCl2).[1]
-
Amyloid-β (Aβ) Toxicity: Treatment with Aβ peptides to model Alzheimer's disease pathology.[2][3]
-
Inflammation: Stimulation with lipopolysaccharide (LPS) to induce an inflammatory response in microglial or neuronal cells.[3][5]
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or LDH assays to quantify cell survival.
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to assess oxidative stress.
-
Apoptosis Assays: Annexin V/PI staining or measurement of caspase activity to quantify programmed cell death.
-
Western Blotting and qPCR: To measure the expression levels of key proteins and genes in the signaling pathways of interest.
-
In Vivo Models
-
Animal Models of Neurodegeneration:
-
Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin 1 (PS1) (e.g., APP/PS1 mice).[3]
-
Parkinson's Disease: Induction of dopaminergic neuron loss using neurotoxins like MPTP or 6-OHDA.
-
Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model to mimic stroke.[1]
-
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze and Novel Object Recognition: To evaluate short-term memory.
-
Rotarod Test: To measure motor coordination.
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: To visualize neuronal survival, protein aggregation (e.g., Aβ plaques), and glial cell activation in brain tissue.
-
ELISA: To quantify levels of cytokines, neurotransmitters, and other biomarkers in brain homogenates.
-
Conclusion
Apigenin, alongside quercetin, curcumin, and resveratrol, represents a class of natural compounds with significant potential for neuroprotection. While they share common mechanisms, such as the modulation of antioxidant and anti-inflammatory pathways, there are also key differences in their primary molecular targets and overall efficacy in different disease models. Apigenin's ability to cross the blood-brain barrier and its multifaceted mechanism of action make it a particularly compelling candidate for further investigation in the context of neurodegenerative diseases.[11] This comparative guide highlights the current state of research and underscores the need for continued studies, including well-designed clinical trials, to fully elucidate the therapeutic utility of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and Apigenin – novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. The Beneficial Role of Apigenin against Cognitive and Neurobehavioural Dysfunction: A Systematic Review of Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection [journal.hep.com.cn]
- 18. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – Bio Integration [bio-integration.org]
- 19. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Apigenin vs. Its Glycosides: A Head-to-Head Comparison of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavone, has garnered significant attention for its diverse pharmacological properties. However, in its natural state, apigenin is frequently found conjugated with sugar moieties, forming glycosides such as apigenin-7-O-glucoside, vitexin (B1683572) (apigenin-8-C-glucoside), and isovitexin (B1672635) (apigenin-6-C-glucoside). The addition of these sugar groups can significantly alter the molecule's bioavailability, solubility, and, consequently, its biological activity. This guide provides an objective, data-driven comparison of the bioactivities of apigenin and its prominent glycosides, offering a valuable resource for researchers in drug discovery and development.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the experimental data on the antioxidant, anti-inflammatory, and anti-cancer activities of apigenin and its glycosides.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Apigenin | DPPH | ~8.5 µM | [1] |
| ABTS | - | ||
| Apigenin-7-O-glucoside | DPPH | Weaker than Apigenin | [2] |
| ABTS | Lower than Apigenin | [3] | |
| Vitexin (Apigenin-8-C-glucoside) | DPPH | Lower than Isovitexin | [4] |
| ABTS | Similar to Isovitexin | [5] | |
| Isovitexin (Apigenin-6-C-glucoside) | DPPH | Stronger than Vitexin | [6] |
| ABTS | Similar to Vitexin | [5] |
Note: IC50 values can vary between studies based on specific experimental conditions. The trends in relative activity are generally consistent.
Anti-inflammatory Activity
| Compound | Assay | IC50 Value / % Inhibition | Cell Line | Source |
| Apigenin | NO Production | - | RAW 264.7 | [7] |
| Proteinase Inhibition | 54.2% at 500µg/ml | - | [8] | |
| Apigenin-7-O-glucoside | NO Production | - | RAW 264.7 | [4] |
| Vitexin (Apigenin-8-C-glucoside) | Proteinase Inhibition | 57.8% at 500µg/ml | - | [8] |
| Isovitexin (Apigenin-6-C-glucoside) | NO Production | - | RAW 264.7 | [9] |
Anti-cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Apigenin | MDA-MB-453 (Breast) | MTT | ~50 µM (72h) | [10] |
| HCT116 (Colon) | MTT | 62 µM | [11] | |
| Apigenin-7-O-glucoside | HCT116 (Colon) | MTT | 15 µM | [11][12] |
| HeLa (Cervical) | MTT | 47.26 µM (48h) | [12] | |
| HepG2 (Liver) | MTT | 17 µg/mL | [12] | |
| Vitexin (Apigenin-8-C-glucoside) | Various | - | - | [9][13] |
| Isovitexin (Apigenin-6-C-glucoside) | Various | - | - | [13][14] |
Neuroprotective Activity
Key Signaling Pathways
Apigenin and its glycosides exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms involved in their anti-inflammatory and anti-cancer activities.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by Apigenin and its glycosides.
Anti-cancer (Apoptosis Induction) Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by Apigenin and its glycosides.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (Apigenin and its glycosides)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.[7]
-
Preparation of test samples: Dissolve the test compounds and positive control in methanol or ethanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add a specific volume of each concentration of the test samples and positive control to triplicate wells.[18] b. Add the DPPH working solution to all wells.[18] c. For the blank, use the solvent (methanol or ethanol) instead of the test sample. d. For the control, use the DPPH solution with the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[18]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To measure the total antioxidant capacity of the test compounds.
Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or Water
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[19]
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Preparation of test samples: Prepare serial dilutions of the test compounds and positive control in a suitable solvent.
-
Assay: a. Add a small volume of each test sample dilution to triplicate wells of a 96-well plate. b. Add the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[19]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[11]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.[11]
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
Objective: To determine the ability of the test compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours). b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: a. Collect the cell culture supernatant from each well. b. In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Component A and B just before use).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.
-
Calculation: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess the effect of the test compounds on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Signaling Proteins
Objective: To detect the expression levels of specific proteins in key signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-IKK, IκBα, p-p65, Bax, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells to extract total proteins and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Conclusion
The available experimental data suggests that the biological activity of apigenin can be significantly modulated by glycosylation. In terms of anti-cancer activity against certain cell lines, the glycoside apigenin-7-O-glucoside has been shown to be more potent than the aglycone apigenin.[11] Conversely, for antioxidant activity, the aglycone form generally exhibits higher efficacy. The anti-inflammatory and neuroprotective effects are present in both forms, with the specific activity profile likely dependent on the type and position of the glycosidic bond. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific experimental needs and highlights the importance of considering the form of the flavonoid in drug development and therapeutic applications. Further head-to-head studies are warranted to fully elucidate the comparative potency of different apigenin glycosides across a broader range of biological assays.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiox.org [antiox.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Apigenin: Exploring its neuroprotective potential in neurodegenerative disorders: Mechanisms and promising therapeutic applications | Semantic Scholar [semanticscholar.org]
- 16. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Apigenin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental preservation. Apigenin, a naturally occurring flavonoid, requires careful handling and disposal due to its potential as a skin, eye, and respiratory irritant.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of Apigenin, aligning with standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with Apigenin and to use appropriate Personal Protective Equipment (PPE).[2] Handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust particles.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[2]
Quantitative Hazard Summary
The following table summarizes the key hazard classifications for Apigenin, which inform the stringent disposal requirements.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[2]
Standard Disposal and Decontamination Protocol
As no specific chemical neutralization protocols for Apigenin are readily available in published literature, disposal must adhere to standard procedures for hazardous chemical waste. The guiding principle is to prevent its release into the environment, particularly into drains or water courses.[3]
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of Apigenin from a laboratory setting.
1. Waste Segregation:
-
Solid Apigenin Waste: Collect all solid Apigenin waste, including unused or expired pure compounds and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.
-
Apigenin Solutions:
-
Aqueous solutions containing Apigenin should be collected as hazardous aqueous waste.
-
Solutions of Apigenin in organic solvents (e.g., DMSO, ethanol) must be collected as hazardous organic solvent waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "Apigenin," and any other identifiers required by your institution and local regulations.
2. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management contractor. Disposal should be in accordance with local regulations.[2]
4. Handling Empty Containers:
-
Due to the potential for residual contamination, empty containers that once held Apigenin should be treated as hazardous waste.
-
It is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which Apigenin is soluble).
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glass or plastic.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Ensure Personnel Safety: Evacuate the immediate area and ensure you are wearing appropriate PPE.
-
Contain the Spill: Prevent the spill from spreading or entering any drains.
-
Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as diatomite, sand, or a universal binder.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Scrub the spill surface and any contaminated equipment with a suitable solvent (e.g., alcohol). All cleaning materials must be disposed of as hazardous waste.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of Apigenin waste.
Caption: Logical workflow for the segregation and disposal of Apigenin waste.
References
Essential Safety and Operational Guide for Handling Apigenin
This guide provides critical safety, handling, and disposal information for Apigenin (B1666066), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | • Protective Gown• Two pairs of chemical-resistant gloves (e.g., Nitrile) |
| Preparation and Handling | • Lab coat or protective gown• Two pairs of chemical-resistant gloves• Tightly fitting safety goggles with side-shields or a full face shield• Use in a well-ventilated area, preferably a chemical fume hood[1][2] |
| Spill Cleanup | • Approved respirator (if dust or aerosols are present)• Chemical splash goggles and full-face protection• Moisture-resistant, long-sleeved gown with cuffs• Two pairs of industrial-thickness gloves (e.g., Nitrile, Neoprene)[2] |
| Waste Disposal | • Protective Gown• Two pairs of chemical-resistant gloves• Eye Protection |
Glove Selection: For most laboratory work involving Apigenin, nitrile gloves are a standard choice due to their good resistance to a variety of organic solvents, oils, and greases.[3] However, for prolonged or heavy exposure, thicker reusable gloves such as neoprene or butyl rubber worn over thinner nitrile gloves may provide additional protection.[3] Always consult the glove manufacturer's chemical resistance data.[4][5][6]
Respirator Selection: If a respirator is required due to the potential for aerosol or dust generation, an organic vapor (OV) cartridge is typically recommended for compounds like Apigenin.[7] Respirator cartridges are color-coded for the type of protection they offer; OV cartridges are color-coded black.[7][8][9] For particulates, a P100 (HEPA) filter may also be necessary.[8][9][10]
Safe Handling and Disposal Plan
A systematic approach to handling and disposal is critical to minimize risk. The following workflow outlines the key steps for the safe management of Apigenin in a laboratory setting.
Operational Plan:
-
Preparation: Always handle Apigenin in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Before handling, ensure that all necessary PPE is correctly worn.
-
Handling: Avoid the formation of dust and aerosols.[2] Direct contact with skin and eyes should be prevented.[2] Eating, drinking, and smoking are strictly prohibited in areas where Apigenin is handled.[1]
-
Storage: Store Apigenin in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials, food, and drink.[1][11]
-
Spill Management: In the event of a spill, evacuate the area.[2] Wear the appropriate PPE, including respiratory protection if necessary.[2] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]
-
Disposal: Dispose of Apigenin and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] All waste must be collected in clearly labeled, sealed containers.[2]
Emergency Procedures: First Aid
Immediate action is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[12] Seek medical attention if irritation develops.[12]
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Experimental Protocols
The following are general protocols for common in vitro experiments involving Apigenin.
Cell Culture and Treatment with Apigenin:
-
Human cancer cell lines (e.g., KKU-M055, HeLa, HCT116) are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[12]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).
-
A stock solution of Apigenin is prepared by dissolving it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Cells are treated with varying concentrations of Apigenin for specified time periods (e.g., 24, 48, or 72 hours).[12][14] An equivalent volume of the vehicle (DMSO) is added to the control cells.
Cell Viability Assessment (MTT Assay):
-
After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well of the 96-well plate.[14]
-
The plate is incubated in the dark at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.[14]
-
The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[15]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Cells are seeded and treated with Apigenin at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).[14]
-
After treatment, both adherent and floating cells are collected.[14]
-
The collected cells are washed with PBS and then resuspended in a binding buffer.[14]
-
The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[12][14]
-
The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to exert its biological effects by modulating several key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway:
This pathway is crucial for regulating cell growth, proliferation, and survival. Apigenin can inhibit this pathway, leading to decreased cancer cell proliferation.[1][2][11]
JAK/STAT Pathway:
The JAK/STAT pathway is involved in cell growth, differentiation, and immune responses. Apigenin can inhibit this pathway, which is often overactive in cancer cells.[11][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemnorth.com [chemnorth.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. youtube.com [youtube.com]
- 10. Replacement OV/AG/P100 Cartridges for Pro Multi-Purpose Respirator Mask | City Mill [citymill.com]
- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
